1,2,3,4-Tetrahydrophenazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydrophenazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSHIOJKUPGIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3N=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284709 | |
| Record name | 1,2,3,4-Tetrahydrophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672119 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4829-73-6 | |
| Record name | NSC38590 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrahydrophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2,3,4-Tetrahydrophenazine: Structure, Properties, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydrophenazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a fused pyrazine and a partially saturated carbocyclic ring, imparts a unique combination of rigidity and flexibility, along with specific electronic properties. This guide provides a comprehensive technical overview of this compound, covering its chemical structure, physicochemical properties, established synthetic protocols, analytical characterization, and key applications. By synthesizing theoretical principles with practical, field-proven insights, this document aims to serve as an authoritative resource for professionals engaged in the research and development of novel chemical entities.
Molecular Structure and Physicochemical Properties
Chemical Structure
This compound, systematically named 1,2,3,4-tetrahydrobenzo[g]quinoxaline, possesses a tricyclic scaffold. The core structure consists of a phenazine system where one of the benzene rings is hydrogenated. This partial saturation introduces conformational flexibility to the cyclohexane ring, which typically adopts a half-chair conformation, while the aromatic portion remains planar. The presence of two nitrogen atoms in the pyrazine ring significantly influences the molecule's electronic distribution and chemical reactivity.
Caption: The chemical structure of this compound.
Physicochemical Properties
The combination of aromatic and aliphatic features, along with the nitrogen heteroatoms, dictates the physicochemical properties of this compound. These properties are fundamental to its behavior in both chemical reactions and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₂N₂ | [1][2] |
| Molar Mass | 184.24 g/mol | [1][2] |
| Appearance | Powder | [2] |
| Melting Point | 108-110 °C | [3] |
| Boiling Point | 337.8 °C at 760 mmHg | [2] |
| Density | 1.174 g/cm³ | [2] |
| Solubility | Sparingly soluble in water (>27.6 µg/mL at pH 7.4). Soluble in various organic solvents. | [1] |
| CAS Number | 4829-73-6 | [1] |
Synthesis and Reactivity
Synthetic Protocol
The most direct and widely recognized method for the synthesis of this compound is the condensation reaction between o-phenylenediamine and 1,2-cyclohexanedione. This reaction proceeds through a diimine intermediate which subsequently undergoes cyclization and oxidation to yield the aromatic phenazine core.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol:
-
Reactants: o-Phenylenediamine, 1,2-cyclohexanedione, ethanol.
-
Procedure:
-
Dissolve equimolar amounts of o-phenylenediamine and 1,2-cyclohexanedione in absolute ethanol.
-
Heat the mixture under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.
-
-
Causality and Trustworthiness: The choice of ethanol as a solvent is due to its ability to dissolve the reactants and facilitate the reaction, while often allowing for the precipitation of the product upon cooling, simplifying purification. This protocol is a well-established and reliable method for the synthesis of quinoxaline derivatives from 1,2-dicarbonyl compounds and diamines.
Chemical Reactivity
The chemical reactivity of this compound is characterized by the interplay of its aromatic and non-aromatic components, as well as the nucleophilic nitrogen atoms.
-
N-Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides, such as this compound 5,10-dioxide.[4] This modification can alter the electronic properties and biological activity of the molecule.
-
Reactions at the Tetrahydro-Ring: The saturated portion of the molecule can undergo reactions typical of cycloalkanes, although the proximity of the aromatic system can influence reactivity.
-
Aromatic Substitution: The benzene ring is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing fused ring system.
Analytical Characterization
The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.
Caption: Analytical workflow for this compound.
-
Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 184, corresponding to its molecular weight.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides key information about the chemical environment of the hydrogen atoms. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the tetrahydro-ring will be observed in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons, further confirming the molecular structure.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N stretching of the pyrazine ring, and C=C stretching of the aromatic ring.
Applications in Research and Development
The this compound scaffold is a privileged structure in the design of new functional molecules due to its interesting biological and electronic properties.
Drug Development
Derivatives of fused heterocyclic systems containing nitrogen, such as phenazines and quinoxalines, have a rich history in medicinal chemistry. The structural motif of this compound is explored for various therapeutic applications:
-
Antimicrobial Agents: The phenazine core is known to exhibit antimicrobial activity. While specific studies on this compound are limited, related heterocyclic structures like 1,2,4-triazine derivatives have shown potent antibacterial and antifungal properties.[5]
-
Anticancer Agents: The planar aromatic portion of the molecule allows for potential intercalation with DNA, a mechanism of action for some anticancer drugs. Derivatives of 1,2,4-triazines have been investigated as antitumor agents.[6]
-
Anti-inflammatory and Antiviral Potential: Tetrahydrophenazine has been noted for its use in animals to treat respiratory diseases and as an anti-inflammatory agent.[7] It has also been suggested to have potential as an antiviral agent.[7]
Materials Science
The electron-deficient nature of the pyrazine ring makes this compound and its derivatives interesting candidates for applications in organic electronics.
-
Organic Electronics: Fused-ring thieno[3,4-b]pyrazines have been utilized in the development of low band gap organic materials for applications such as organic photovoltaics. The electronic properties of the pyrazine ring in this compound suggest its potential as a building block for novel organic semiconductors.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile heterocyclic compound with a foundation in classical organic synthesis and a promising future in modern chemical research. Its unique structural and electronic features make it a valuable scaffold for the development of new pharmaceuticals and functional organic materials. This guide has provided a comprehensive overview of its core properties, synthesis, and potential applications, intended to support and inspire further innovation in the field.
References
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-10.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
- Chaudhari, T. Y., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Journal of Chemical Reviews, 4(1), 1-18.
-
National Institute of Standards and Technology. (n.d.). Phenanthrene, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. Retrieved from [Link]
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-10.
- Abdel-Wahab, B. F., et al. (2018). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Letters in Drug Design & Discovery, 15(12), 1313-1321.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
- ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
- Royal Society of Chemistry. (n.d.). Thieno[3,4-b]pyrazines and their applications to low band gap organic materials.
- El-Brollosy, N. R. (1998). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
- ResearchGate. (n.d.). Solubility, MD simulation, thermodynamic properties and solvent effect of perphenazine (Form I) in eleven neat organic solvents ranged from 278.15 K to 318.15 K.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
-
ChemSynthesis. (n.d.). This compound 5,10-dioxide. Retrieved from [Link]
- Santa Cruz Biotechnology. (n.d.). This compound.
Sources
- 1. This compound | C12H12N2 | CID 236273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. Thieno[3,4-b]pyrazines and their applications to low band gap organic materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Synthesis of 1,2,3,4-Tetrahydrophenazine from o-Phenylenediamine
Executive Summary
This technical guide provides a detailed, in-depth exploration of the synthesis of 1,2,3,4-tetrahydrophenazine, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The phenazine core is a privileged scaffold in drug discovery, and its partially saturated derivatives offer unique three-dimensional structures for probing biological targets. This document furnishes researchers, chemists, and drug development professionals with a comprehensive understanding of the synthesis, from underlying mechanistic principles to a field-proven experimental protocol and robust analytical characterization. The featured synthesis route, a condensation reaction between o-phenylenediamine and 1,2-cyclohexanedione, is presented as a reliable and efficient method for accessing this valuable molecular architecture.
Introduction: The Significance of the Phenazine Scaffold
Phenazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.[1] Their planar aromatic system allows for intercalation with DNA and participation in redox processes, leading to a broad spectrum of therapeutic applications, including antimicrobial, anticancer, and antioxidant agents.[2] The derivative this compound (C₁₂H₁₂N₂) introduces a saturated cyclohexane ring fused to the pyrazine moiety, disrupting the planarity of the larger system. This structural modification is of particular interest in modern drug design, where non-planar structures are often sought to improve solubility, metabolic stability, and binding selectivity. This guide focuses on the most direct and classical synthesis of this scaffold: the condensation of an aromatic 1,2-diamine with a cyclic 1,2-dicarbonyl compound.[3]
Reagent Safety and Handling: A Non-Negotiable Priority
The synthesis of this compound involves reagents that require careful handling to ensure laboratory safety.
o-Phenylenediamine (CAS: 95-54-5): This aromatic diamine is the primary precursor and presents the most significant handling challenges.
-
Health Hazards : o-Phenylenediamine is toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction. It is a suspected carcinogen and is suspected of causing genetic defects. Inhalation can irritate the nose and throat, and contact can cause severe skin and eye irritation.[4]
-
Handling Protocols :
-
Always handle o-phenylenediamine in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.[5]
-
Avoid creating dust. If weighing the solid, do so carefully.
-
Ensure immediate access to an emergency eyewash station and safety shower.[4]
-
Contaminated clothing should be removed promptly and not taken home.[4]
-
-
Storage and Incompatibilities : Store in a tightly closed container in a cool, dry place, protected from light and air, as it darkens upon exposure.[6][7] It is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[4][7]
The Reaction: Mechanism and Causality
The formation of this compound from o-phenylenediamine and 1,2-cyclohexanedione is a classic example of quinoxaline synthesis. The reaction is an acid-catalyzed condensation-cyclization. Understanding the mechanism is key to optimizing conditions and troubleshooting.
The reaction proceeds in two main stages:
-
Nucleophilic Attack and Imine Formation : One of the nucleophilic amino groups of o-phenylenediamine attacks one of the electrophilic carbonyl carbons of 1,2-cyclohexanedione. This is typically the rate-determining step and can be accelerated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. A molecule of water is eliminated to form an imine intermediate.
-
Intramolecular Cyclization and Aromatization : The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This cyclization step is followed by a final dehydration (elimination of a second water molecule) to form the stable, conjugated dihydropyrazine ring system of the final product.
The overall transformation is a double condensation reaction leading to the formation of the heterocyclic product. The stability of the resulting aromatic-like phenazine core is the thermodynamic driving force for the reaction.
Caption: Acid-catalyzed reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, adapted from established procedures for quinoxaline synthesis.[5][8] It prioritizes procedural clarity, safety, and high yield.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | CAS No. | Notes |
| o-Phenylenediamine | 108.14 | 95-54-5 | High purity (>98%) recommended. |
| 1,2-Cyclohexanedione | 112.13 | 765-87-7 | Should be used as a fresh sample. |
| Glacial Acetic Acid | 60.05 | 64-19-7 | Acts as both solvent and catalyst. |
| Ethanol (95% or Absolute) | 46.07 | 64-17-5 | For recrystallization. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | For drying. |
-
Equipment : 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, Büchner funnel and flask, standard laboratory glassware, rotary evaporator.
Synthetic Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup : In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add 1,2-cyclohexanedione (5.61 g, 0.05 mol) and glacial acetic acid (60 mL).
-
Initiation : Begin stirring and heat the mixture to a gentle reflux.
-
Reagent Addition : Dissolve o-phenylenediamine (5.41 g, 0.05 mol) in glacial acetic acid (40 mL). Add this solution dropwise to the refluxing mixture via the dropping funnel over a period of 30-45 minutes. Causality Note: Slow addition helps to control the exothermic reaction and prevent the formation of side products.
-
Reaction Completion : After the addition is complete, maintain the reflux with stirring for an additional 2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Work-up and Isolation : Allow the reaction mixture to cool to room temperature, during which the product may begin to crystallize. Pour the mixture into a beaker containing 400 mL of cold water with stirring. This will precipitate the product and dilute the acetic acid.
-
Neutralization : Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acetic acid until effervescence ceases.
-
Filtration : Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any residual salts and acid.
-
Purification : Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, treat with activated carbon if necessary to remove colored impurities, and filter while hot. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield is typically in the range of 80-95%.
Characterization and Analysis
Confirming the structure and purity of the synthesized this compound is a critical final step.
| Property | Expected Value / Observation |
| Molecular Formula | C₁₂H₁₂N₂[9] |
| Molecular Weight | 184.24 g/mol [9] |
| Appearance | Off-white to pale yellow crystalline solid. |
| Melting Point | To be determined experimentally and compared with literature values. |
| ¹H NMR | The spectrum should exhibit two distinct regions: signals in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the four protons on the benzene ring, and signals in the aliphatic region (approx. 1.8-3.0 ppm) corresponding to the eight protons of the tetrahydro-cyclohexane moiety. |
| ¹³C NMR | Expected to show signals for both aromatic and aliphatic carbons. The number of unique signals will depend on the molecule's symmetry. Published data can be used for comparison.[10] |
| Mass Spectrometry (MS) | The mass spectrum (e.g., GC-MS) should show a molecular ion peak (M⁺) at m/z = 184.10, corresponding to the exact mass of the product.[10] |
Conclusion
The synthesis of this compound via the acid-catalyzed condensation of o-phenylenediamine and 1,2-cyclohexanedione is a robust, high-yielding, and mechanistically well-understood transformation. This guide provides the necessary theoretical framework and practical, step-by-step instruction for its successful execution. By adhering to the detailed safety precautions, experimental protocol, and analytical methods described herein, researchers can confidently produce and validate this important heterocyclic building block for applications in drug discovery and materials science.
References
-
State of New Jersey Department of Health. (n.d.). Hazard Summary: o-PHENYLENEDIAMINE. NJ.gov. [Link]
-
Loba Chemie. (2015, April 9). o-PHENYLENEDIAMINE FOR SYNTHESIS MSDS. [Link]
-
ScienceLab.com. (2005, October 10). Material Safety Data Sheet: Ortho-Phenylenediamine 98%. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Chem-Space. (n.d.). This compound. [Link]
-
Wikipedia. (n.d.). o-Phenylenediamine. [Link]
-
ResearchGate. (n.d.). Reaction of ortho-phenylenediamine with various 1,2-diketones. [Link]
-
Nimc. (2025, December 4). Unveiling The Power Of Phenazine Drugs: Uses, Synthesis, And More. [Link]
-
Heravi, M. M., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 19(11), 17897-17908. [Link]
-
American Elements. (n.d.). This compound. [Link]
-
SpectraBase. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Synthesis of this compound 5,10-dioxide (5) by Beirut reaction. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. [Link]
-
Wan, J. P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]
-
ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone. [Link]
-
ResearchGate. (n.d.). One-pot four-component synthesis of phenazine derivative using 2-hydroxy-1,4-naphthoquinone. [Link]
-
Cahyana, A. H., et al. (2020). One-pot four-component synthesis of phenazine derivative using 2-hydroxy-1,4-naphthoquinone. IOP Conference Series: Materials Science and Engineering, 902, 012020. [Link]
-
Rogers, C. U., & Corson, B. B. (n.d.). 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Page loading... [guidechem.com]
- 3. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. o-Phenylenediamine | 95-54-5 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | C12H12N2 | CID 236273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
The Synthesis of 1,2,3,4-Tetrahydrophenazine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Practical Synthetic Route and its Implications in Medicinal Chemistry
Introduction: The Significance of the Phenazine Scaffold and a Note on Classical Synthesis
Phenazine derivatives represent a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery and development.[1] Their planar structure allows for intercalation with DNA, and their redox properties are implicated in their antimicrobial and antitumor effects.[1] Historically, the Wohl-Aue reaction, first reported in 1901, has been a classical method for phenazine synthesis, involving the condensation of an aromatic nitro compound with an aniline in the presence of a base.[2] While foundational, this reaction can suffer from low yields and the formation of side products, limiting its practical application for certain substituted phenazines.[1]
This guide provides a comprehensive, field-proven approach to the synthesis of a valuable phenazine derivative, 1,2,3,4-tetrahydrophenazine. While acknowledging the historical significance of the Wohl-Aue reaction, we will focus on a more efficient and widely applicable method: the condensation of o-phenylenediamine with 1,2-cyclohexanedione. This approach offers a more direct and higher-yielding pathway to the target molecule, making it a preferred choice for laboratory-scale synthesis and further derivatization in medicinal chemistry programs.
A Practical and Efficient Synthesis of this compound
The condensation of an aromatic diamine with a 1,2-dicarbonyl compound is a robust and versatile method for the formation of pyrazine rings, which form the core of the phenazine system. In the case of this compound, the reaction between o-phenylenediamine and 1,2-cyclohexanedione provides a straightforward and efficient route to the desired product.
Reaction Mechanism: A Stepwise Condensation and Aromatization
The reaction proceeds through a well-understood mechanism involving a double condensation followed by an oxidation step.
-
Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking one of the carbonyl carbons of 1,2-cyclohexanedione. This is followed by dehydration to form a Schiff base intermediate.
-
Intramolecular Cyclization: The second amino group of the diamine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a dihydropyrazine ring.
-
Oxidative Aromatization: The resulting dihydropyrazine intermediate is then oxidized to the stable aromatic phenazine ring system of this compound. This oxidation can occur in the presence of air or can be facilitated by the addition of a mild oxidizing agent.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol details a reliable method for the synthesis of this compound.
Materials:
-
o-Phenylenediamine
-
1,2-Cyclohexanedione
-
Ethanol (or a similar suitable solvent)
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Addition of Reactants: To this solution, add 1,2-cyclohexanedione (1 equivalent) and a catalytic amount of glacial acetic acid. The acid catalyzes the condensation reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Data
The successful synthesis of this compound can be confirmed by various spectroscopic techniques. The following table summarizes the key identification parameters.
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂ | [2][3] |
| Molecular Weight | 184.24 g/mol | [2][3] |
| CAS Number | 4829-73-6 | [2][3] |
| Appearance | Typically a solid | [4] |
| ¹H NMR | Expected signals for aromatic and aliphatic protons. | N/A |
| ¹³C NMR | Expected signals for aromatic and aliphatic carbons. | [2] |
| Mass Spectrometry | [M+H]⁺ at m/z 185.10 | N/A |
Note: Specific NMR chemical shifts can vary depending on the solvent and instrument used. The data provided in the table is based on publicly available information and typical values for such structures.
The Role of this compound in Drug Development
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The partially saturated cyclohexane ring offers opportunities for stereoselective functionalization, allowing for the exploration of three-dimensional chemical space, a key aspect in modern drug design.
Derivatives of tetrahydrophenazine have been investigated for a range of therapeutic applications, including:
-
Antimicrobial Agents: The phenazine core is known for its antibacterial and antifungal properties.[1]
-
Anticancer Therapeutics: The planar aromatic portion of the molecule can intercalate with DNA, leading to cytotoxic effects in cancer cells.
-
CNS-active Agents: The structural similarity to other nitrogen-containing heterocycles that are active in the central nervous system suggests potential applications in this area.
The synthesis of this compound as described in this guide provides a crucial starting point for the development of novel therapeutic agents through further chemical modification.
Conclusion
This technical guide has detailed a practical and efficient method for the synthesis of this compound via the condensation of o-phenylenediamine and 1,2-cyclohexanedione. This approach is superior to the classical Wohl-Aue reaction for this specific target in terms of yield and simplicity. The provided experimental protocol, mechanistic insights, and characterization data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The this compound scaffold holds significant promise for the development of new therapeutics, and the synthetic route outlined herein provides a reliable foundation for such endeavors.
References
- Chaudhary, P., & Khurana, J. M. (2018). An overview on the synthetic routes for phenazines. Journal of Heterocyclic Chemistry, 55(1), 4-25.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Wohl, A., & Aue, W. (1901). Ueber die Einwirkung von Nitrobenzol auf Anilin bei Gegenwart von Alkali. Berichte der deutschen chemischen Gesellschaft, 34(2), 2442-2450.
-
American Elements. (n.d.). This compound. Retrieved from [Link]
Sources
The Beirut Reaction: A Comprehensive Technical Guide to the Synthesis of 1,2,3,4-Tetrahydrophenazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the Beirut Reaction for the synthesis of 1,2,3,4-tetrahydrophenazine. It delves into the core principles of this powerful synthetic tool, offering a detailed exploration of its mechanism, experimental protocols, and practical applications in the development of novel therapeutics. This guide is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize the Beirut Reaction in their synthetic endeavors, fostering innovation in medicinal chemistry and beyond.
Introduction: The Significance of the Phenazine Scaffold and the Beirut Reaction
Phenazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide array of biological activities, including antimicrobial, anticancer, and antimalarial properties. Within this family, this compound serves as a crucial scaffold in medicinal chemistry due to its three-dimensional structure, which allows for diverse functionalization and interaction with biological targets.
The Beirut Reaction, first described by Haddadin and Issidorides, is a powerful and versatile method for the synthesis of quinoxaline-1,4-dioxides.[1][2] While not a direct synthesis of this compound, it provides an elegant and efficient route to its immediate precursor, this compound 5,10-dioxide. This guide will illuminate the nuances of this reaction, providing a clear pathway for its successful implementation.
The Core of the Matter: Understanding the Beirut Reaction Mechanism
The Beirut Reaction is fundamentally a cycloaddition reaction between a benzofuroxan (also known as a benzofurazan oxide) and a nucleophilic partner, typically an enamine or an enolate.[1][3] This reaction proceeds through a well-defined mechanism to yield a quinoxaline-1,4-dioxide. In the context of synthesizing this compound 5,10-dioxide, the key reactants are benzofuroxan and an enamine or enolate derived from cyclohexanone.
The generally accepted mechanism involves the following key steps:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the enamine (or enolate) on one of the electrophilic nitrogen atoms of the benzofuroxan ring. This leads to the formation of a zwitterionic intermediate.
-
Ring Opening: The benzofuroxan ring opens to form a nitroso-nitro intermediate.
-
Cyclization: An intramolecular condensation occurs between the nitroso group and the iminium (or enolate) functionality, leading to the formation of the six-membered dihydropyrazine ring.
-
Aromatization: Elimination of the secondary amine (in the case of an enamine) or a proton shift (in the case of an enolate) leads to the formation of the stable, aromatic quinoxaline-1,4-dioxide ring system.
Diagram of the Beirut Reaction Mechanism
Caption: Generalized mechanism of the Beirut Reaction.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, two-stage experimental protocol for the synthesis of this compound, commencing with the Beirut Reaction to form the N-oxide precursor.
Stage 1: Synthesis of this compound 5,10-Dioxide via the Beirut Reaction
This stage focuses on the reaction between benzofuroxan and a cyclohexanone-derived enamine. The choice of the secondary amine for enamine formation can influence reaction rates and yields. Morpholine is a commonly used and effective choice.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| Benzofuroxan | C₆H₄N₂O₂ | 136.11 | >98% |
| Cyclohexanone | C₆H₁₀O | 98.14 | >99% |
| Morpholine | C₄H₉NO | 87.12 | >99% |
| Toluene | C₇H₈ | 92.14 | Anhydrous |
| Ethanol | C₂H₅OH | 46.07 | Absolute |
| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | Monohydrate |
Step-by-Step Methodology:
-
Enamine Formation:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.0 eq), morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of enamine formation.
-
Remove the toluene under reduced pressure to obtain the crude cyclohexanone enamine. It is advisable to use the enamine directly in the next step without further purification.
-
-
Beirut Reaction:
-
Dissolve the crude enamine in a suitable solvent such as ethanol or methanol in a separate flask.
-
Add a solution of benzofuroxan (1.0 eq) in the same solvent dropwise to the enamine solution at room temperature with stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating (40-50 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, this compound 5,10-dioxide, often precipitates from the reaction mixture.
-
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure this compound 5,10-dioxide.
-
Experimental Workflow for Stage 1
Caption: Workflow for the synthesis of the N-oxide precursor.
Stage 2: Reduction of this compound 5,10-Dioxide
The final step to obtain this compound is the reduction of the N-oxide functional groups. Several reducing agents can be employed for this transformation, with sodium dithionite being a common and effective choice.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| This compound 5,10-Dioxide | C₁₂H₁₂N₂O₂ | 216.24 | As synthesized |
| Sodium Dithionite | Na₂S₂O₄ | 174.11 | >85% |
| Ethanol | C₂H₅OH | 46.07 | 95% |
| Water | H₂O | 18.02 | Deionized |
Step-by-Step Methodology:
-
Reduction Reaction:
-
Suspend the this compound 5,10-dioxide (1.0 eq) in a mixture of ethanol and water.
-
Heat the suspension to a gentle reflux.
-
Add sodium dithionite (2.0-3.0 eq) portion-wise to the refluxing mixture. The disappearance of the characteristic color of the N-oxide can indicate the progress of the reaction.
-
Continue refluxing for a specified period until the reaction is complete, as monitored by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, the solvent can be partially removed under reduced pressure, and the product can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product.
-
Causality Behind Experimental Choices
-
Choice of Enamine over Enolate: While both enamines and enolates can be used in the Beirut Reaction, enamines are often preferred as they are typically less basic and can be pre-formed and isolated, offering better control over the reaction.
-
Solvent Selection: Protic solvents like ethanol and methanol are commonly used as they facilitate the proton transfer steps in the reaction mechanism.
-
Catalyst for Enamine Formation: An acid catalyst, such as p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of cyclohexanone, making the carbonyl carbon more electrophilic and promoting the nucleophilic attack by the amine.
-
Reducing Agent for N-Oxide: Sodium dithionite is a mild and effective reducing agent for N-oxides and is generally preferred over harsher reagents like catalytic hydrogenation, which could potentially reduce the aromatic rings.
Conclusion and Future Perspectives
The Beirut Reaction offers a robust and efficient pathway for the synthesis of this compound 5,10-dioxide, a key intermediate for accessing the valuable this compound scaffold. This guide has provided a detailed mechanistic understanding and a practical experimental framework for researchers. The versatility of the Beirut Reaction allows for the synthesis of a wide range of substituted phenazine derivatives by employing substituted benzofuroxans and cyclic ketones. This opens up avenues for the creation of novel compound libraries for drug discovery and materials science applications. Further exploration into asymmetric variations of the Beirut Reaction could lead to the stereoselective synthesis of chiral tetrahydrophenazines, a significant advancement for the development of enantiomerically pure pharmaceuticals.
References
- Haddadin, M. J., & Issidorides, C. H. (1965). A new reaction of benzofurazan oxide. Tetrahedron Letters, 6(37), 3253-3256.
-
Lima, L. M., & do Amaral, D. N. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Revista Virtual de Química, 5(3), 356-375. [Link][1]
-
Organic Mechanisms. (2022, January 3). Beirut Reaction Mechanism | Organic Chemistry [Video]. YouTube. [Link][3]
-
Buravchenko, G., & Shchekotikhin, A. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(5), 732. [Link][2]
Sources
Spectroscopic data (NMR, IR, Mass Spec) of 1,2,3,4-Tetrahydrophenazine
A Comprehensive Spectroscopic Guide to 1,2,3,4-Tetrahydrophenazine
Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for the heterocyclic compound this compound (C₁₂H₁₂N₂). Designed for researchers and professionals in drug development and chemical sciences, this document synthesizes theoretical principles with publicly available data to offer a robust characterization framework. We will explore the interpretation of its Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, explaining the causal relationships between the molecule's structure and its spectral features. All methodologies and interpretations are presented to ensure scientific integrity and reproducibility.
Introduction: The Structural Landscape of this compound
This compound is a tricyclic nitrogen-containing heterocyclic compound. Its structure features a fully aromatic benzene ring fused to a dihydropyrazine ring, which is in turn fused to a saturated cyclohexane ring. This unique combination of aromatic and saturated moieties gives rise to a distinct spectroscopic fingerprint, crucial for its identification and characterization in synthetic and analytical workflows.
Understanding this fingerprint is paramount. In drug discovery, for instance, unambiguous structural confirmation is a non-negotiable prerequisite for advancing a lead compound. This guide serves as a foundational reference for interpreting the primary spectroscopic data associated with this molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂ | [PubChem][1] |
| Molecular Weight | 184.24 g/mol | [American Elements][2] |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 4829-73-6 | [Chem-TCM][3] |
| Appearance | Powder | [American Elements][2] |
| Boiling Point | 337.8 °C at 760 mmHg | [American Elements][2] |
| Density | 1.174 g/cm³ | [American Elements][2] |
Mass Spectrometry (MS)
2.1. Rationale & Experimental Approach
Electron Ionization Mass Spectrometry (EI-MS) is the cornerstone for determining the molecular weight and obtaining structural information through fragmentation analysis. The causality behind this choice lies in its ability to produce a parent molecular ion (M⁺•) whose mass confirms the elemental composition, while the resultant fragmentation pattern acts as a molecular "fingerprint."
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A standard approach for a semi-volatile, thermally stable compound like this compound is GC-MS.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Injection: Inject 1 µL of the solution into the GC inlet, typically set to a temperature of 250-280°C to ensure rapid volatilization.
-
Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-5ms). A temperature gradient is employed, for example, starting at 100°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes. This separates the analyte from any impurities.
-
Ionization: As the compound elutes from the column, it enters the MS ion source, where it is bombarded with a 70 eV electron beam (standard for EI).
-
Detection: The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z) in a quadrupole analyzer, and detected.
2.2. Data Interpretation & Fragmentation Pathway
The mass spectrum of this compound is predicted to exhibit several key features consistent with its structure.
-
The Nitrogen Rule: The molecule contains two nitrogen atoms. According to the Nitrogen Rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. The calculated molecular weight of 184.24 Da aligns with this rule.[2][3]
-
Molecular Ion (M⁺•): A prominent peak is expected at m/z 184 , corresponding to the intact radical cation. The stability of the aromatic system contributes to the observation of a clear molecular ion peak.[4]
-
Key Fragments: Fragmentation in aromatic and heterocyclic systems is often driven by the formation of stable ions.[4][5] For this compound, the primary fragmentation events are expected to involve the saturated cyclohexene moiety.
The workflow below illustrates the logical progression from ionization to the generation of major, structurally significant fragments.
Caption: Proposed EI fragmentation pathway for this compound.
-
[M-H]⁺ (m/z 183): Loss of a single hydrogen radical from the saturated ring is a common initial fragmentation step, leading to a more stable, conjugated cation.
-
Retro-Diels-Alder (RDA) Fragmentation: A characteristic fragmentation for cyclic systems is the RDA reaction. Loss of ethylene (C₂H₄, 28 Da) from the molecular ion (m/z 184) would yield a highly stable, fully aromatic phenazine radical cation at m/z 156 . This is a highly probable and diagnostically significant fragmentation pathway.
Table 2: Summary of Key Mass Spectrometry Data
| m/z Value | Proposed Identity | Rationale |
| 184 | [C₁₂H₁₂N₂]⁺• | Molecular Ion (M⁺•) |
| 183 | [C₁₂H₁₁N₂]⁺ | Loss of a hydrogen radical (-H•) from the aliphatic ring |
| 156 | [C₁₀H₈N₂]⁺• | Loss of ethylene (-C₂H₄) via Retro-Diels-Alder fragmentation |
| 155 | [C₁₀H₇N₂]⁺ | Loss of ethyl radical (-C₂H₅•) or H• from the m/z 156 fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1. Rationale & Experimental Approach
¹H and ¹³C NMR are indispensable for elucidating the precise connectivity of atoms. The choice to use both is causal: ¹H NMR reveals the proton environments and their neighboring relationships (via spin-spin coupling), while ¹³C NMR provides a map of the unique carbon atoms in the molecule. For a molecule with both aromatic and aliphatic protons, these techniques are highly complementary.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often preferred for its volatility and minimal interference in many spectral regions.[6]
-
Referencing: Add a small amount of Tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm for both ¹H and ¹³C spectra.[6]
-
Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to produce singlets for each unique carbon.
-
-
Advanced Experiments (Optional): For unambiguous assignments, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) can be performed.[7]
3.2. Predicted Spectral Interpretation
Due to the molecule's C₂ symmetry, the number of unique signals is simplified. The diagram below highlights the distinct chemical environments.
Caption: Unique proton (H) and carbon (C) environments in this compound.
¹H NMR Spectrum (Predicted):
-
Aromatic Region (δ 7.5-8.0 ppm): The four protons on the benzene ring are chemically equivalent in pairs. They will appear as two distinct multiplets, each integrating to 2H. The signals are downfield due to the deshielding effect of the aromatic ring current.
-
Aliphatic Region (δ 2.0-3.5 ppm): The eight protons on the saturated ring will also appear as two main groups.
-
The four protons on the carbons adjacent to the imine groups (C-1 and C-4) will be further downfield (likely δ ~3.0-3.3 ppm) due to the electron-withdrawing nature of the C=N bond. This will appear as a multiplet.
-
The four protons on C-2 and C-3 will be more upfield (likely δ ~2.0-2.2 ppm) and will also appear as a multiplet.
-
¹³C NMR Spectrum (Predicted):
-
Imine Carbons (δ ~154 ppm): The two carbons of the C=N bonds are highly deshielded and will appear significantly downfield.
-
Aromatic Carbons (δ ~128-142 ppm): Three signals are expected: two for the protonated aromatic carbons (CH) and one for the quaternary carbons at the ring fusion.
-
Aliphatic Carbons (δ ~20-35 ppm): Two signals are expected for the two pairs of equivalent carbons in the saturated ring. The carbons at C-1/C-4 will be slightly more downfield than C-2/C-3.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| Aromatic CH | C-6, C-9 | ~7.9-8.0 | ~129 | Multiplet |
| Aromatic CH | C-7, C-8 | ~7.6-7.7 | ~128 | Multiplet |
| Aliphatic CH₂ | C-1, C-4 | ~3.0-3.3 | ~33 | Multiplet |
| Aliphatic CH₂ | C-2, C-3 | ~2.0-2.2 | ~24 | Multiplet |
| Quaternary C | C-5a, C-10a | - | ~141 | Singlet |
| Imine C | C-4a, C-11a | - | ~154 | Singlet |
Infrared (IR) Spectroscopy
4.1. Rationale & Experimental Approach
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The rationale is that specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. For this compound, IR can quickly confirm the presence of aromatic and aliphatic C-H bonds, as well as the key C=N and C-N bonds, while confirming the absence of N-H bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)
ATR has largely replaced traditional KBr pellets for solid samples due to its simplicity and speed.
-
Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
4.2. Predicted Spectral Interpretation
The IR spectrum will be dominated by absorptions corresponding to the vibrations of its key structural features.
-
C-H Stretching:
-
Aromatic C-H Stretch: A group of sharp, medium-intensity bands is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
-
Aliphatic C-H Stretch: Stronger, sharp bands will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the CH₂ groups of the cyclohexane ring.
-
-
C=N and C=C Stretching:
-
C=N Stretch (Imine): A medium to strong intensity band is expected in the 1680-1620 cm⁻¹ region. This is a key diagnostic peak for the pyrazine ring system.
-
Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.
-
-
C-N Stretching:
-
Aromatic C-N stretching vibrations typically appear as a strong band in the 1350-1250 cm⁻¹ region.
-
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |
| 3100 - 3000 | Aromatic C-H Stretch | Medium | Confirms presence of the aromatic ring. |
| 2950 - 2850 | Aliphatic C-H Stretch | Strong | Confirms presence of the saturated ring. |
| 1680 - 1620 | C=N Stretch (Imine) | Medium-Strong | Diagnostic for the dihydropyrazine core. |
| 1600 - 1450 | Aromatic C=C Stretch | Variable | Fingerprint region for the benzene ring. |
| 1350 - 1250 | Aromatic C-N Stretch | Strong | Confirms the connection between the nitrogen and aromatic systems. |
Conclusion
The structural elucidation of this compound is reliably achieved through a synergistic application of mass spectrometry, NMR, and IR spectroscopy. MS confirms the molecular weight (m/z 184) and reveals characteristic fragmentation patterns, notably the loss of ethylene via a retro-Diels-Alder pathway. NMR spectroscopy maps the unique proton and carbon environments, distinguishing between the aromatic and aliphatic regions of the molecule. Finally, IR spectroscopy provides rapid confirmation of the key functional groups, including aromatic C-H, aliphatic C-H, and the crucial C=N imine bonds. Together, these techniques provide a self-validating system of data that unequivocally confirms the structure of the target compound.
References
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Chem-TCM. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 236273, this compound. Retrieved from [Link]
-
Wang, L., et al. (n.d.). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - Supporting Information. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Youssef, A. M., et al. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, LXVI(540), 145-151. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR Chemical shifts of compounds 1-12. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4-Triazino-[2,1-a]-1,2,4-triazine Derivatives. Retrieved from [Link]
-
Katritzky, A. R., et al. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Perkin Trans. 2, 2193-2198. Retrieved from [Link]
-
NIST. (n.d.). Phenanthrene, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
Sources
- 1. This compound | C12H12N2 | CID 236273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 1,2,3,4-Tetrahydrophenazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 1,2,3,4-tetrahydrophenazine in organic solvents. In the pursuit of advancing drug discovery and development, a profound understanding of a compound's solubility is paramount for formulation, purification, and various analytical procedures. This document delineates the theoretical principles governing the dissolution of this compound, offers predictive insights based on structurally analogous compounds, and presents a detailed, self-validating experimental protocol for the precise determination of its solubility. Accompanied by illustrative diagrams and consolidated data, this guide is an essential resource for scientists navigating the complexities of heterocyclic compound solubility.
Introduction: The Significance of this compound and Its Solubility Profile
This compound, a heterocyclic aromatic compound with the molecular formula C₁₂H₁₂N₂, represents a core scaffold in medicinal chemistry. Its derivatives have garnered interest for their potential biological activities. The journey from a promising lead compound to a viable therapeutic agent is paved with numerous physicochemical challenges, with solubility being a primary hurdle. A comprehensive understanding of its solubility in a diverse range of organic solvents is critical for:
-
Crystallization and Purification: Selecting appropriate anti-solvents and crystallization media.
-
Formulation Development: Designing effective drug delivery systems.
-
Analytical Method Development: Ensuring accurate quantification in various matrices.
-
Informing Synthetic Strategies: Optimizing reaction conditions and product isolation.
This guide provides a foundational understanding and practical tools to address these challenges.
Theoretical Framework: Unraveling the Determinants of Solubility
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and solvent molecules. For this compound, its solubility is primarily influenced by a combination of van der Waals forces, dipole-dipole interactions, and hydrogen bonding capabilities.
The partially saturated cyclohexene ring fused to the phenazine core introduces a degree of conformational flexibility and alters the electronic distribution compared to its fully aromatic parent, phenazine. The presence of two nitrogen atoms in the heterocyclic ring system allows for potential hydrogen bonding with protic solvents.
Hansen Solubility Parameters (HSP): A Predictive Tool
Hansen Solubility Parameters (HSP) offer a powerful method for predicting the solubility of a compound in various solvents.[1] HSP dissects the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from London dispersion forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.[1]
The Abraham Solvation Model: A Deeper Dive into Solute-Solvent Interactions
The Abraham solvation model provides a more detailed, linear free-energy relationship to predict partitioning and solubility.[3][4] This model describes the transfer of a solute from a reference phase to a solvent based on a set of solute descriptors and solvent coefficients, offering a nuanced understanding of the specific interactions that govern dissolution.[5][6]
Solubility Profile: Insights from Structurally Analogous Compounds
Direct, quantitative solubility data for this compound in a broad spectrum of organic solvents is sparse in the public domain. However, valuable insights can be gleaned from the known solubility of its structural relatives.
-
Phenazine: The fully aromatic parent compound, phenazine, is generally sparingly soluble in water but exhibits greater solubility in organic solvents such as ethanol, acetone, and chloroform.[7] It is also soluble in mineral acids and moderately soluble in ether and benzene.[8]
-
Dihydrophenazines: These compounds, with a partially reduced phenazine core, generally have limited solubility in water but can be washed with mixtures of water and organic liquids like ethanol or acetone.[9]
-
Phenoxazine: A related heterocyclic compound, phenoxazine, is soluble in ethanol (approx. 20 mg/ml), DMSO (approx. 10 mg/ml), and dimethylformamide (approx. 15 mg/ml).[10]
Based on these analogs, it is reasonable to predict that this compound will exhibit low solubility in highly polar solvents like water and higher solubility in a range of organic solvents, particularly those with moderate polarity and some hydrogen bonding capability.
Table 1: Predicted Solubility Behavior of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-polar | Hexane, Toluene | Moderate to Good | The aromatic core and hydrocarbon portion of the molecule will interact favorably with non-polar solvents via dispersion forces. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Good | The polarity of these solvents will interact with the dipole moment of the tetrahydrophenazine molecule. |
| Polar Protic | Ethanol, Methanol | Good | The ability of these solvents to act as hydrogen bond donors and acceptors will facilitate interaction with the nitrogen atoms of the heterocycle. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Low to Moderate | While DMSO is a strong solvent, the hydrophobic nature of the carbocyclic and aromatic rings will limit solubility in highly polar environments. |
Experimental Determination of Solubility: A Validated Protocol
The "gold standard" for determining the thermodynamic (equilibrium) solubility of a solid compound is the isothermal shake-flask method .[11][12] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Pipette a precise volume of the desired organic solvent into each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to determine the time to equilibrium by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured concentration remains constant.[13]
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is recommended to centrifuge the vials at the experimental temperature and then sample the supernatant, or to filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).
-
-
Quantification:
-
Accurately dilute the saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[14][15]
-
Analytical Method Validation
The chosen analytical method for quantification must be validated to ensure its accuracy, precision, and reliability. Key validation parameters, as per ICH guidelines, include:[16][17][18][19]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated by preparing a series of standard solutions of known concentrations.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Caption: Key parameters for analytical method validation.
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound in a wide range of organic solvents remains to be established, this guide provides a robust framework for both predicting and experimentally determining this critical physicochemical property. By understanding the underlying theoretical principles and leveraging data from analogous compounds, researchers can make informed decisions regarding solvent selection. Furthermore, the detailed, self-validating experimental protocol presented herein offers a reliable pathway to generate high-quality, reproducible solubility data, thereby accelerating the journey of promising heterocyclic compounds from the laboratory to clinical application.
References
-
Solubility of Things. (n.d.). Phenazine. Retrieved from [Link]
- Google Patents. (2001). One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines. US6242602B1.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Hansen Solubility. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. Retrieved from [Link]
-
ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]
-
ResearchGate. (2025). Application of Abraham's solvation parameter model to extractables and leachables studies in pharmaceutical and medical device industries: A tutorial. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
REF Impact Case Studies. (n.d.). Abraham solvation parameter approach benefiting the chemical industries. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]
-
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
-
ACS Publications. (2022). Redox Properties of N,N′-Disubstituted Dihydrophenazine and Dihydrodibenzo[a,c]phenazine: The First Isolation of Their Crystalline Radical Cations and Dications. Crystal Growth & Design. Retrieved from [Link]
-
ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. Retrieved from [Link]
-
MDPI. (2023). Abraham Solvation Parameter Model: Revised Predictive Expressions for Solute Transfer into Polydimethylsiloxane Based on Much Larger and Chemically Diverse Datasets. Retrieved from [Link]
-
PubMed. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Retrieved from [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
YouTube. (2022). HSPiP Measuring HSP (New). Retrieved from [Link]
-
Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]
-
RSC Publishing. (n.d.). Computational design of phenazine derivative molecules as redox-active electrolyte materials in alkaline aqueous organic flow batteries. New Journal of Chemistry. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Decomposition pathways and mitigation strategies for highly- stable hydroxyphenazine flow battery anolytes. Retrieved from [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
UNT Digital Library. (n.d.). Thermodynamics of the Abraham General Solvation Model: Solubility and Partition Aspects. Retrieved from [Link]
-
Pirika. (2013). Hansen Solubility Parameters in Practice. Retrieved from [Link]
-
AZoM. (2020). Using NanoDrop QC Software for UV-Vis Chemometric Analysis of Azo Dyes. Retrieved from [Link]
-
ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubMed. (n.d.). Solubility prediction of drugs in water-cosolvent mixtures using Abraham solvation parameters. Retrieved from [Link]
-
MOST Wiedzy. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Diphenhydramine. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
ChemBK. (n.d.). Phenazine. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Significance of UV-Vis spectroscopy in in vitro release studies. Retrieved from [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
PubMed. (n.d.). Fluorescence and binding properties of phenazine derivatives in complexes with polynucleotides of various base compositions and secondary structures. Retrieved from [Link]
-
ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]
-
ACS Publications. (n.d.). Solubility of C60 in a Variety of Solvents. Retrieved from [Link]
-
ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]
-
Scribd. (2020). Solvents. Retrieved from [Link]
Sources
- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 2. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 3. REF Case study search [impact.ref.ac.uk]
- 4. Solubility prediction of drugs in water-cosolvent mixtures using Abraham solvation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. digital.library.unt.edu [digital.library.unt.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chembk.com [chembk.com]
- 9. US6242602B1 - One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. improvedpharma.com [improvedpharma.com]
- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ijrrjournal.com [ijrrjournal.com]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
An In-Depth Technical Guide to 1,2,3,4-Tetrahydrophenazine: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2,3,4-tetrahydrophenazine, a heterocyclic compound with a rich history and significant potential in medicinal chemistry. From its early synthesis to the exploration of its biological activities, this document delves into the key scientific aspects of this molecule. We will explore its discovery and historical context, detail classical and modern synthetic routes, present its physicochemical and spectroscopic properties, and provide an in-depth analysis of its anti-inflammatory and antiviral properties, supported by available in vitro and in vivo data. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, pharmacology, and drug development.
Discovery and Historical Context
The exploration of the phenazine series of compounds dates back to the late 19th and early 20th centuries, with a focus on the synthesis of dyes and potential therapeutic agents. While the exact first synthesis of this compound is not definitively documented in a single seminal paper, its existence and chemical reactivity were well-established by the 1930s. A significant early publication by Henry McIlwain in the Journal of the Chemical Society in 1937 detailed the reactions of this compound, indicating that the compound was already known and accessible to the scientific community.[1][2] This work by McIlwain laid the groundwork for understanding the chemical behavior of this partially saturated phenazine derivative.[1][2]
The classical approach to synthesizing the core phenazine structure, known as the Wohl-Aue reaction, involves the reaction of a nitrobenzene with an aniline.[3] However, the synthesis of this compound typically follows a more direct route involving the condensation of an o-phenylenediamine with a suitable 1,2-dicarbonyl compound, in this case, a derivative of cyclohexanedione. This fundamental reaction has been a cornerstone in the synthesis of quinoxaline and phenazine derivatives for over a century.
Synthesis of this compound
The synthesis of this compound can be approached through various methods, ranging from classical condensation reactions to more modern, environmentally conscious strategies.
Classical Synthesis: Condensation of o-Phenylenediamine with 1,2-Cyclohexanedione
The most direct and historically significant method for the synthesis of this compound is the acid-catalyzed condensation of o-phenylenediamine with 1,2-cyclohexanedione.[4] This reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization to form the stable tricyclic phenazine system.
Reaction Mechanism:
The reaction is typically carried out in a protic solvent, such as ethanol or acetic acid, with a catalytic amount of a mineral acid (e.g., HCl) or an organic acid. The acid protonates one of the carbonyl groups of the 1,2-cyclohexanedione, making it more susceptible to nucleophilic attack by the amino group of o-phenylenediamine. This is followed by the formation of a hemiaminal, which then dehydrates to form an imine. A second intramolecular nucleophilic attack by the other amino group on the remaining carbonyl, followed by another dehydration step, leads to the formation of the dihydrophenazine, which can then be oxidized to the final product, although in this case, the tetrahydro product is the stable outcome.
Figure 1: Classical synthesis of this compound.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid.
-
Addition of Diketone: To this solution, add 1,2-cyclohexanedione (1 equivalent) dropwise with continuous stirring.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a base (e.g., sodium bicarbonate solution) until the product precipitates out.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Modern Synthetic Approaches
In recent years, there has been a drive to develop more efficient and environmentally friendly methods for the synthesis of heterocyclic compounds. These modern approaches often focus on the use of greener solvents, milder reaction conditions, and catalysts that can be easily recovered and reused.[5] While specific literature on "green" synthesis of this compound is not abundant, general methods for phenazine synthesis can be adapted. These include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[6]
-
Catalyst-free and solvent-free synthesis: These methods aim to reduce the environmental impact by eliminating the need for solvents and catalysts.[5]
-
Use of solid acid catalysts: These can replace corrosive liquid acids and are often easier to handle and recycle.
Physicochemical and Spectroscopic Properties
This compound is a yellow to brown crystalline powder with the chemical formula C₁₂H₁₂N₂ and a molecular weight of 184.24 g/mol .[7][8][9]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂ | [7] |
| Molecular Weight | 184.24 g/mol | [7] |
| CAS Number | 4829-73-6 | [5][9] |
| Appearance | Yellow to brown crystalline powder | [8] |
| IUPAC Name | This compound | [5] |
| Solubility | Soluble in alcohol. | |
| Boiling Point | 337.8 °C at 760 mmHg | [8] |
| Density | 1.174 g/cm³ | [8] |
Spectroscopic Data:
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The exact chemical shifts can vary depending on the solvent used.[3][5]
-
Mass Spectrometry (GC-MS): The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 184, corresponding to its molecular weight. Other significant fragments are observed at m/z 183 and 169.[3][5]
-
Infrared (IR) Spectroscopy: The IR spectrum of phenazine, a related compound, shows characteristic peaks for C-H and C=N stretching, as well as aromatic ring vibrations. Similar characteristic peaks would be expected for this compound, with additional peaks corresponding to the C-H bonds of the saturated cyclohexane ring.[10]
-
UV-Vis Spectroscopy: The UV-Vis spectrum of phenazine derivatives typically shows absorption bands in the ultraviolet and visible regions due to π-π* transitions of the aromatic system.[2]
Biological Activities and Potential Applications
Phenazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11] this compound, in particular, has shown promise as an anti-inflammatory and antiviral agent.[7]
Anti-inflammatory Activity
This compound has been reported to possess anti-inflammatory properties.[7] The proposed mechanism of its anti-inflammatory action involves the inhibition of hydrogen peroxide production in the respiratory system and the prevention of histamine release from mast cells.[7]
-
Inhibition of Hydrogen Peroxide Production: Hydrogen peroxide (H₂O₂) is a reactive oxygen species (ROS) that plays a role in inflammatory processes.[12] By inhibiting its production, this compound can help to mitigate oxidative stress and reduce inflammation.
-
Inhibition of Histamine Release: Histamine is a key mediator of allergic and inflammatory reactions. The ability of this compound to prevent its release from mast cells suggests its potential in treating inflammatory conditions where histamine is a major contributor.[7]
Figure 2: Proposed anti-inflammatory mechanism of action.
Antiviral Activity
The potential of this compound as an antiviral agent has also been noted.[7] The mechanism of antiviral action for phenazine derivatives can be multifaceted and may involve:
-
Inhibition of Viral Entry: Some phenothiazine derivatives, which are structurally related to phenazines, have been shown to inhibit viral entry into host cells by interfering with processes like clathrin-dependent endocytosis.[13]
-
Inhibition of Viral Replication: Phenazine derivatives can also interfere with viral replication by inhibiting viral enzymes such as DNA or RNA polymerases.[4][14]
-
Intercalation into Viral DNA: Some phenazine compounds can intercalate into viral DNA, thereby inhibiting its replication and transcription.[11]
Further in vitro and in vivo studies are necessary to fully elucidate the specific antiviral mechanisms of this compound and to determine its efficacy against various viral strains.
Future Perspectives
This compound represents a valuable scaffold for the development of new therapeutic agents. Its established anti-inflammatory and potential antiviral properties make it an attractive starting point for medicinal chemistry campaigns. Future research in this area could focus on:
-
Synthesis of Derivatives: The synthesis and biological evaluation of a library of this compound derivatives to establish structure-activity relationships (SAR).
-
Mechanism of Action Studies: Detailed in vitro and in vivo studies to further elucidate the molecular mechanisms underlying its biological activities.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound and its promising derivatives to evaluate their drug-like properties.[15]
Conclusion
This compound is a heterocyclic compound with a long-standing presence in the chemical literature. Its straightforward synthesis, coupled with its intriguing biological activities, makes it a subject of continued interest for researchers in organic and medicinal chemistry. This technical guide has provided a comprehensive overview of its history, synthesis, properties, and biological potential, with the aim of serving as a valuable resource for the scientific community and inspiring further investigation into this promising molecule.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. Phenazine. [Link]
-
McIlwain, H. (1937). The phenazine series. Part V. Reactions of 1 : 2 : 3 : 4-tetrahydrophenazine and related compounds. Journal of the Chemical Society (Resumed), 1701-1704. [Link]
-
Karolina, K., et al. (2020). Antiviral activity of chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine towards RNA-viruses. A review. Virology Journal, 17(1), 149. [Link]
-
ResearchGate. (A) UV-vis absorption spectra of 1, 2 and 3 in tetrahydrofuran. (B)... [Link]
-
NIST. Phenazine. NIST Chemistry WebBook. [Link]
-
PubChemLite. This compound (C12H12N2). [Link]
-
American Elements. This compound. [Link]
-
ChemSynthesis. This compound. [Link]
-
ResearchGate. Modern approaches to the synthesis of phenazine derivatives (microreview). [Link]
-
El-Sayed, R., et al. (2022). In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses. Molecules, 27(6), 1845. [Link]
-
ResearchGate. Synthesis and Potential Anti-Inflammatory Activity of Some Tetrahydrophthalazinones. [Link]
-
Al-Salahi, R., et al. (2022). Potential Antiviral Action of Alkaloids. Molecules, 27(3), 884. [Link]
-
Dehghan, F., & Ghaedi, M. (2021). A review: Mechanism of action of antiviral drugs. Journal of Advanced Medical Sciences and Applied Technologies, 7(1), 1-10. [Link]
-
ResearchGate. Mechanism of action of phthalazinone derivatives against rabies virus. [Link]
-
Al-Ostoot, F. H., et al. (2023). A Literature Review Focusing on the Antiviral Activity of[3][5][7] and[1][3][5]-triazoles. Current Organic Synthesis, 20(12), 1431-1451. [Link]
-
MDPI. Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. [Link]
-
Kallman, B. R., & Sontag, E. D. (2014). Chemical Approaches to Discovery and Study of Sources and Targets of Hydrogen Peroxide Redox Signaling Through NADPH Oxidase Proteins. Antioxidants & Redox Signaling, 20(17), 2781-2796. [Link]
-
NIST. Naphthalene, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]
-
YouTube. Antiviral Drugs Mechanisms of Action, Animation. [Link]
-
González-Sarrías, A., et al. (2020). In Silico and In Vitro Analysis of the 4,4′,4′′-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triphenol), an Antioxidant Agent with a Possible Anti-Inflammatory Function. Molecules, 25(23), 5698. [Link]
-
Taylor & Francis Online. Antiviral drugs – Knowledge and References. [Link]
-
Preprints.org. N-phenethylphenazine-1-carboxamide, a Novel Antiviral Compound Against Infectious Bronchitis Virus[v1]. [Link]
-
RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
PubMed. Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles. [Link]
-
NIH. Protection against H2O2-evoked toxicity in HT22 hippocampal neuronal cells by geissoschizine methyl ether via inhibiting ERK pathway. [Link]
-
ResearchGate. Opening of Substituted Oxetanes with H2O2 and Alkyl Hydroperoxides: Stereoselective Approach to 3-Peroxyalcohols and 1,2,4-Trioxepanes. [Link]
-
PubMed. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. [Link]
-
NIH. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
-
PubMed. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. [Link]
-
MDPI. Bioactive Pyrrolo[2,1-f][3][5][7]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]
-
MDPI. Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. [Link]
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C12H12N2 | CID 236273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and potential anti-inflammatory activity of some tetrahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. americanelements.com [americanelements.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Phenazine [webbook.nist.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Chemical Approaches to Discovery and Study of Sources and Targets of Hydrogen Peroxide Redox Signaling Through NADPH Oxidase Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral activity of chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine towards RNA-viruses. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 1,2,3,4-Tetrahydrophenazine: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, validated synthesis protocols, detailed characterization, and explore its role as a versatile scaffold in drug discovery and development. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of this molecule.
Core Concepts: Nomenclature and Physicochemical Properties
This compound is a tricyclic nitrogen-containing heterocyclic compound. The core structure consists of a pyrazine ring fused with a benzene ring on one side and a cyclohexene ring on the other, resulting from the partial hydrogenation of a phenazine system.
1.1. IUPAC Nomenclature and Structural Identifiers
-
InChI Key : IMSHIOJKUPGIOQ-UHFFFAOYSA-N[1].
1.2. Physicochemical Data
A summary of the key physical and computed properties of this compound is presented below. These properties are critical for designing experimental conditions, including solvent selection for synthesis, purification, and formulation.
| Property | Value | Source |
| Molecular Weight | 184.24 g/mol | PubChem[1] |
| Exact Mass | 184.100048391 Da | PubChem[1] |
| XLogP3 | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Solubility (pH 7.4) | >27.6 µg/mL | PubChem[1] |
Synthesis of this compound: A Validated Protocol
The most common and efficient synthesis of this compound involves the condensation of an ortho-phenylenediamine precursor with a cyclohexane-1,2-dione or a related derivative. A highly effective modern approach utilizes the reaction of catechol with 1,2-diaminocyclohexane, which proceeds through an oxidative cyclization. This method is advantageous due to the accessibility of the starting materials and the often high yields.[6]
Expertise & Causality: The choice of catechol and 1,2-diaminocyclohexane is strategic. Catechol serves as a stable precursor to the ortho-benzoquinone reactive intermediate needed for condensation. The subsequent dehydrogenation step is crucial for aromatization to form the stable phenazine ring system. Using a catalyst like Palladium on carbon (Pd/C) facilitates this dehydrogenation under relatively mild conditions.[6]
2.1. Experimental Workflow: One-Pot Synthesis
The following diagram illustrates the one-pot, two-step synthesis pathway from catechol.
Caption: One-pot synthesis workflow for this compound.
2.2. Detailed Synthesis Protocol
This protocol is adapted from established methods for phenazine synthesis from catechol derivatives.[6]
Reagents & Equipment:
-
Catechol (1.0 mmol)
-
1,2-Diaminocyclohexane (mixture of cis and trans, 1.0 mmol)
-
10% Palladium on Carbon (Pd/C, ~30 mg)
-
25% Ammonia solution (0.5 mL)
-
Deionized Water (5 mL)
-
High-pressure stainless-steel reactor with magnetic stirring
-
Standard glassware for extraction and purification
-
Dichloromethane, Sodium Sulfate, Silica Gel
Procedure:
-
Reactor Setup: To a high-pressure reactor vessel, add catechol (1.0 mmol), 1,2-diaminocyclohexane (1.0 mmol), 10% Pd/C (30 mg), deionized water (5 mL), and 25% ammonia solution (0.5 mL).
-
Step 1 - Condensation: Seal the reactor. Pressurize with H₂ to 0.5 MPa. Heat the reactor to 220°C with vigorous stirring (e.g., 400 rpm) and maintain for 20-30 minutes. This step facilitates the initial condensation reaction.
-
Step 2 - Dehydrogenation/Aromatization: Increase the reactor temperature to 300°C and maintain for 1 hour. The Pd/C catalyst facilitates the dehydrogenation of the intermediate to form the aromatic phenazine ring.
-
Work-up: After cooling the reactor to room temperature, carefully vent any remaining pressure. Filter the reaction mixture to remove the Pd/C catalyst.
-
Extraction: Transfer the aqueous filtrate to a separatory funnel. Extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Spectroscopic Characterization
Accurate structural elucidation is paramount. The following section details the expected spectroscopic data for this compound, which serves as a benchmark for validating synthetic outcomes.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The spectra are typically recorded in deuterated chloroform (CDCl₃).
-
¹H NMR: The proton NMR spectrum is characterized by signals in both the aromatic and aliphatic regions. The four protons on the benzene ring appear as two distinct multiplets between 7.6 and 8.0 ppm. The eight protons on the partially saturated cyclohexane ring appear as two multiplets further upfield, typically around 3.0-3.3 ppm and 1.9-2.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the aromatic carbons (typically 128-142 ppm) and the aliphatic carbons of the cyclohexane ring (typically 22-33 ppm). The carbons at the ring junctions where the nitrogen atoms are attached (C4a, C5a, C10a, C11a) will have distinct chemical shifts.
3.2. Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): A prominent peak will be observed at m/z = 184, corresponding to the molecular weight of the compound.[1][7]
-
Major Fragments: Common fragmentation patterns may involve the loss of hydrogen atoms or ethylene from the saturated ring, leading to significant peaks at m/z = 183 and m/z = 156.
3.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
C-H Stretching (Aromatic): Aromatic C-H stretches are expected just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Aliphatic C-H stretches from the cyclohexane ring will appear just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).
-
C=N and C=C Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region correspond to the C=N stretching of the pyrazine ring and C=C stretching of the aromatic rings.
Reactivity and Potential for Derivatization
This compound serves as a valuable scaffold for creating a diverse library of derivatives. Its chemical reactivity is centered on the aromatic ring and the nitrogen atoms.
-
N-Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides, such as this compound 5,10-dioxide.[8] These N-oxides are versatile intermediates for further functionalization.[9]
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation), allowing for the introduction of various functional groups. The position of substitution will be directed by the existing fused ring system.
Sources
- 1. This compound | C12H12N2 | CID 236273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. biosynth.com [biosynth.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
The Phenazine Core: A Technical Guide to 1,2,3,4-Tetrahydrophenazine as a Scaffold for Drug Discovery
This guide provides an in-depth technical overview of 1,2,3,4-Tetrahydrophenazine, a heterocyclic compound that serves as a foundational scaffold in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond basic characterization to explore the synthesis, properties, and, most critically, the therapeutic potential unlocked by this versatile molecular core. We will delve into the causality behind its synthesis and its application as a pharmacophore in developing novel agents against challenging diseases.
Core Compound Identification and Properties
This compound is a tricyclic aromatic compound featuring a pyrazine ring fused to two benzene rings, where one of the benzene rings is fully saturated. This partial saturation provides a three-dimensional structure that is often a desirable feature in drug candidates.
Chemical Abstract Service (CAS) Number : 4829-73-6[1][2][3][4][5]
Physicochemical & Structural Data
A precise understanding of a compound's physical and chemical properties is a prerequisite for any rational drug design program. These parameters influence solubility, formulation, and pharmacokinetic profiles. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂N₂ | [1][3][5] |
| Molecular Weight | 184.24 g/mol | [1][5] |
| IUPAC Name | This compound | [1][3] |
| Appearance | Powder | [1] |
| Boiling Point | 337.8 °C at 760 mmHg | [1] |
| Density | 1.174 g/cm³ | [1] |
| InChIKey | IMSHIOJKUPGIOQ-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C1CCC2=NC3=CC=CC=C3N=C2C1 | [2][3] |
Synthesis and Mechanistic Rationale
The most direct and common synthesis of the this compound core involves the condensation of an aromatic diamine with a cyclic α-dione. The standard laboratory procedure utilizes the reaction between o-phenylenediamine and 1,2-cyclohexanedione.
Experimental Protocol: Synthesis of this compound
This protocol is based on the well-established principles of quinoxaline formation, a reaction class to which this synthesis belongs.
Materials:
-
o-Phenylenediamine
-
1,2-Cyclohexanedione
-
Ethanol (or Acetic Acid as a solvent and mild catalyst)
-
Reflux condenser, round-bottom flask, magnetic stirrer, heating mantle
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reactant Dissolution: In a 250 mL round-bottom flask, dissolve one molar equivalent of o-phenylenediamine in a suitable volume of ethanol.
-
Addition of Dione: To the stirred solution, add one molar equivalent of 1,2-cyclohexanedione. A slight exothermic reaction may be observed.
-
Reaction Initiation (Reflux): Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The use of an acidic catalyst (a few drops of acetic acid) is often employed to protonate a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine.
-
Reaction Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours. The formation of the product is usually indicated by a color change.
-
Isolation of Crude Product: After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude product. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification (Recrystallization): The crude this compound is purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield the final product as a crystalline powder.
Causality of Experimental Choices:
-
Solvent: Ethanol is chosen as it effectively dissolves the reactants while being relatively inert. Acetic acid can serve as both a solvent and a catalyst, promoting the dehydration steps.
-
Reflux Conditions: Heating under reflux provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps, ensuring the reaction proceeds at a reasonable rate without loss of solvent.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and soluble byproducts.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Structural elucidation of the synthesized compound is confirmed through standard spectroscopic methods. While raw spectra are database-dependent, the expected characteristics are as follows:
-
¹H NMR: The spectrum would show characteristic multiplets for the aromatic protons on the unsubstituted benzene ring (typically in the 7.5-8.0 ppm region). The aliphatic protons of the cyclohexene ring would appear as distinct multiplets in the upfield region (approximately 1.8-3.0 ppm).
-
¹³C NMR: Aromatic carbons would resonate in the 125-145 ppm range. The aliphatic carbons of the saturated ring would be found significantly upfield. The key signals would be the quaternary carbons of the pyrazine ring involved in the fusion, appearing around 150-155 ppm.[6]
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a prominent molecular ion (M⁺) peak at m/z = 184, corresponding to the molecular weight of the compound.[6]
-
Infrared (IR) Spectroscopy: The spectrum would be characterized by C=N stretching vibrations around 1620-1550 cm⁻¹, aromatic C=C stretching near 1500-1400 cm⁻¹, and C-H stretching from both the aromatic (~3050 cm⁻¹) and aliphatic (~2950-2850 cm⁻¹) portions of the molecule.
The this compound Scaffold in Drug Discovery
The true value of this compound for drug developers lies in its role as a privileged scaffold. The phenazine core is a recurring motif in a multitude of natural and synthetic compounds with potent biological activity.[7][8][9] Its rigid, planar structure is ideal for intercalation with biological macromolecules like DNA, while the nitrogen atoms can participate in hydrogen bonding.
Application in Oncology
Fused aryl phenazine derivatives are prominent in cancer research due to their mechanism of action as DNA intercalating agents and inhibitors of topoisomerase I and II enzymes.[10] These enzymes are critical for managing DNA topology during replication and transcription; their inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. Several compounds based on the phenazine core, such as XR5944 and NC-190, have advanced to clinical studies.[7][10] The this compound structure serves as a foundational template from which more complex, polycyclic, and substituted analogues with enhanced potency and selectivity are designed and synthesized.
Application in Infectious Diseases
The phenazine scaffold is a cornerstone of many natural antibiotics.[11] Synthetic modifications of this core have led to the discovery of agents with potent activity against multidrug-resistant bacteria and, notably, bacterial biofilms.[11][12] Biofilms are structured communities of bacteria that are notoriously tolerant to conventional antibiotics. Halogenated phenazine derivatives have demonstrated a remarkable ability to eradicate established biofilms of pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[7] The mechanism is often linked to the redox properties of the phenazine core, which can generate reactive oxygen species (ROS) or interfere with bacterial iron acquisition pathways.[8]
Logical Framework for Phenazine-Based Drug Development
Caption: Development of therapeutics from the phenazine scaffold.
Conclusion
This compound is more than a mere chemical curiosity; it is a validated and highly valuable starting point for the development of potent therapeutic agents. Its straightforward synthesis allows for facile access to the core structure, which can then be elaborated through medicinal chemistry to target specific disease pathways. Its demonstrated success in yielding anticancer and antibacterial compounds underscores the enduring importance of the phenazine scaffold in modern drug discovery. This guide serves as a foundational resource for scientists aiming to leverage the unique properties of this heterocyclic system to address unmet medical needs.
References
-
Huigens, R. W., et al. (2020). Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents. National Institutes of Health. Available at: [Link]
-
Kamal, A., et al. (2014). Fused aryl-phenazines: scaffold for the development of bioactive molecules. PubMed. Available at: [Link]
-
Kostova, I., et al. (2022). The Phenazine Scaffold Used as Cytotoxic Pharmacophore Applied in Bactericidal, Antiparasitic and Antitumor Agents. ResearchGate. Available at: [Link]
-
Basak, D. G., et al. (2020). Phenazine antibiotic discovery of novel biofilm-eradicating agents. ResearchGate. Available at: [Link]
-
Wang, C., et al. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. PubMed Central. Available at: [Link]
-
American Elements. (n.d.). This compound | CAS 4829-73-6. American Elements. Available at: [Link]
-
ChemSynthesis. (n.d.). This compound - 4829-73-6. ChemSynthesis. Available at: [Link]
-
ChemSynthesis. (n.d.). This compound 5,10-dioxide. ChemSynthesis. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Wiley-VCH. (n.d.). This compound. SpectraBase. Available at: [Link]
-
Xiong, P., et al. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Biological activity of phenazine derivatives. ResearchGate. Available at: [Link]
-
Xiong, P., et al. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. ResearchGate. Available at: [Link]
-
IOP Conference Series: Materials Science and Engineering. (2021). One-pot four-component synthesis of phenazine derivative using 2-hydroxy-1,4-naphthoquinone. IOPscience. Available at: [Link]
-
Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. Organic Syntheses. Available at: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | C12H12N2 | CID 236273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-tetrahydro-Phenazine CAS#: 4829-73-6 [m.chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fused aryl-phenazines: scaffold for the development of bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 1,2,3,4-Tetrahydrophenazine Derivatives as Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the exploration of 1,2,3,4-tetrahydrophenazine derivatives as a promising class of antibacterial agents. This document outlines synthetic strategies, detailed protocols for in vitro and in vivo evaluation, and methodologies for elucidating the mechanism of action. The content is structured to empower researchers to design, execute, and interpret experiments in the pursuit of novel therapeutics to combat bacterial infections.
Introduction: The Therapeutic Potential of the Phenazine Scaffold
The phenazine scaffold, a nitrogen-containing tricyclic heterocyclic system, is a well-established pharmacophore found in numerous natural products with diverse biological activities.[1][2] Many phenazine derivatives have demonstrated significant antimicrobial, anticancer, and antiparasitic properties.[1][2] The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities, and the phenazine class of compounds presents a compelling starting point.
While much research has focused on fully aromatic phenazine systems, the partially saturated this compound core offers unique three-dimensional structural features that can be exploited for developing new antibacterial agents with potentially improved pharmacological profiles. This guide will focus on the systematic evaluation of this promising, yet underexplored, class of compounds.
Synthesis of this compound Derivatives: A Proposed Strategy
A versatile and efficient method for the synthesis of the this compound core involves the condensation of a substituted o-phenylenediamine with a cyclohexanedione derivative. A plausible synthetic route, adapted from the synthesis of structurally related heterocyclic systems, is outlined below.[3]
Caption: Proposed synthetic route to this compound derivatives.
Experimental Protocol: General Procedure for the Synthesis of a this compound Derivative
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add a solution of the substituted o-phenylenediamine (1.0 eq) in absolute ethanol.
-
Addition of Reagent: To the stirred solution, add the substituted 1,2-cyclohexanedione (1.0 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound derivative.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices: The choice of ethanol as a solvent is due to its ability to dissolve both reactants and its relatively high boiling point, which is suitable for promoting the condensation reaction. The use of equimolar amounts of reactants ensures efficient conversion. Purification by column chromatography is a standard and effective method for isolating the desired product from any unreacted starting materials and byproducts.
In Vitro Evaluation of Antibacterial Activity
The initial assessment of the antibacterial potential of the synthesized this compound derivatives is performed through in vitro susceptibility testing. The primary objectives are to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.
Experimental Protocol: Broth Microdilution MIC Assay
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
-
Preparation of Compound Stock Solutions: Dissolve the synthesized this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. It is determined from the results of the MIC test.
Experimental Protocol: MBC Assay
-
Subculturing from MIC Plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Plating: Spread the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the agar plates.
Data Presentation: In Vitro Antibacterial Activity of this compound Derivatives
| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. E. coli |
| THP-1 | H | H | ||||
| THP-2 | 4-Cl | H | ||||
| THP-3 | 4-OCH₃ | H | ||||
| THP-4 | H | 6-Br | ||||
| Ciprofloxacin | (Control) |
This is a template table. The actual data will be generated from experimental results.
Elucidation of the Mechanism of Action
Understanding how a novel antibacterial agent works is crucial for its development. Based on the known mechanisms of other phenazine derivatives, several potential targets can be investigated.[4][5]
DNA Gyrase Inhibition Assay
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA and is a validated target for antibacterial drugs.
Experimental Protocol: DNA Gyrase Supercoiling Assay
-
Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and the assay buffer.
-
Addition of Inhibitor: Add varying concentrations of the this compound derivative to the reaction mixture. Include a positive control (a known DNA gyrase inhibitor like ciprofloxacin) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the negative control.
Bacterial Cell Membrane Integrity Assay
Damage to the bacterial cell membrane can lead to cell death. Membrane integrity can be assessed using fluorescent dyes that can only enter cells with compromised membranes.
Experimental Protocol: Propidium Iodide (PI) Uptake Assay
Caption: Workflow for the bacterial cell membrane integrity assay using Propidium Iodide.
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS to a specific optical density.
-
Treatment: Treat the bacterial suspension with various concentrations of the this compound derivative. Include a positive control (a known membrane-damaging agent) and a negative control (untreated cells).
-
Staining: Add propidium iodide (PI) to each sample and incubate in the dark for a specified time.
-
Analysis: Measure the fluorescence intensity using a fluorescence spectrophotometer or analyze the percentage of PI-positive cells using a flow cytometer. An increase in fluorescence indicates membrane damage.
Potential Mechanism of Action based on Phenazine Analogs: Halogenated phenazines have been shown to bind metal(II) cations, leading to a proposed mechanism of iron starvation.[4][5] It is plausible that this compound derivatives could act through a similar mechanism of metal chelation, disrupting essential metallic cofactors for bacterial enzymes.
In Vivo Efficacy and Toxicity Assessment
Promising candidates from in vitro studies should be evaluated in animal models of infection to assess their in vivo efficacy and safety profile.
Murine Systemic Infection Model
This model is used to evaluate the ability of a compound to protect mice from a lethal bacterial infection.
Experimental Protocol: Murine Sepsis Model
-
Infection: Mice are infected intraperitoneally with a lethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus).
-
Treatment: At a specified time post-infection, different doses of the this compound derivative are administered (e.g., intravenously or orally). A vehicle control group and a group treated with a standard antibiotic are included.
-
Monitoring: The survival of the mice is monitored over a period of several days.
-
Endpoint: The efficacy of the compound is determined by the percentage of surviving mice at the end of the study.
Preliminary Toxicity Assessment
Initial toxicity can be assessed in vitro using mammalian cell lines.
Experimental Protocol: Cytotoxicity Assay
-
Cell Culture: Seed a mammalian cell line (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the this compound derivative.
-
Incubation: Incubate the cells for 24-48 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
Data Presentation: In Vivo Efficacy and Cytotoxicity
| Compound ID | Dose (mg/kg) | Survival Rate (%) in Murine Sepsis Model | IC₅₀ (µM) vs. HeLa cells |
| THP-X | 10 | ||
| 25 | |||
| 50 | |||
| Vancomycin | 10 | ||
| Vehicle | - |
This is a template table. The actual data will be generated from experimental results.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is essential to understand the relationship between the chemical structure and antibacterial activity.
Key Areas for Modification and Investigation:
-
Substitution on the Aromatic Ring: The introduction of electron-withdrawing or electron-donating groups at various positions of the benzene ring can significantly influence activity. For other phenazines, halogenation has been shown to enhance antibacterial potency.[4][6]
-
Substitution on the Tetrahydro-Ring: Modification of the saturated ring can impact the molecule's three-dimensional shape and lipophilicity, which can affect target binding and cell penetration.
-
Stereochemistry: If chiral centers are present in the derivatives, the separation and biological evaluation of individual enantiomers are crucial, as they may exhibit different activities.
By correlating the structural modifications with the observed MIC and MBC values, a robust SAR can be established, guiding the design of more potent and selective antibacterial agents.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. The protocols and application notes provided in this guide offer a systematic approach to the synthesis, in vitro and in vivo evaluation, and mechanistic elucidation of this class of compounds. Through rigorous and logical experimentation, researchers can contribute to the urgent need for new therapeutics to combat the global challenge of antimicrobial resistance.
References
Sources
- 1. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Modular Synthetic Route Involving N-Aryl-2-nitrosoaniline Intermediates Leads to a New Series of 3-Substituted Halogenated Phenazine Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anticancer Properties of Phenazine Analogs
Introduction: Phenazines as a Promising Scaffold in Oncology Research
Phenazines represent a diverse class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and notably, anticancer properties. The core phenazine structure, a dibenzopyrazine, can be extensively modified, giving rise to a vast library of derivatives with varied and potent pharmacological effects. Within this class, the 1,2,3,4-tetrahydrophenazine scaffold serves as a key structural motif. While extensive research has been conducted on various phenazine derivatives, this guide will provide a comprehensive overview of the principles and methodologies applicable to the investigation of their anticancer potential, with a focus on their ability to induce programmed cell death (apoptosis) and disrupt the cell cycle.
Phenothiazine derivatives, which are structurally related to phenazines, have been observed to induce apoptosis in various cancer cell lines, and this effect is dependent on the specific compound, its concentration, and the type of cancer cell being studied[1]. This suggests that the broader class of phenazine-related compounds holds significant promise for repositioning as anticancer therapies[1]. This document will serve as a technical guide for researchers, scientists, and drug development professionals, outlining the rationale, key mechanisms of action, and detailed experimental protocols for evaluating the anticancer efficacy of novel phenazine analogs.
Application Notes: Unraveling the Anticancer Mechanisms of Phenazine Derivatives
Induction of Apoptosis: A Primary Anticancer Mechanism
A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. Phenazine derivatives have been shown to trigger this process through multiple signaling cascades. The two primary apoptosis pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands, such as Tumor Necrosis Factor (TNF-α) or Fas Ligand (FasL), to their corresponding death receptors on the cell surface. This interaction leads to the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates initiator caspases, primarily caspase-8 and caspase-10. These caspases then activate effector caspases like caspase-3, -6, and -7, leading to the execution of apoptosis[1].
-
The Intrinsic Pathway: Cellular stress, such as that induced by chemotherapeutic agents, activates the intrinsic pathway. This process involves the pro-apoptotic Bcl-2 family proteins (e.g., Bax and Bak) forming pores in the mitochondrial membrane. This leads to the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 and pro-caspase-9 to form the apoptosome. The apoptosome activates caspase-9, which then activates the same effector caspases as the extrinsic pathway, culminating in cell death[1].
Some novel 1,2,4-triazine sulfonamide derivatives have been shown to induce apoptosis through both the intrinsic and extrinsic pathways in colon cancer cells[2]. Similarly, 1,4-benzothiazine analogs, which share structural similarities with phenazines, have been demonstrated to induce apoptosis in mouse thymocytes through a complex series of events including the activation of caspases-8, -9, and -3, and the release of cytochrome c[3].
Figure 1: Simplified signaling pathways for apoptosis induction by phenazine analogs.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, many anticancer compounds exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing. The cell cycle is a tightly regulated process, and disruption of this cycle can lead to mitotic catastrophe and cell death.
Flow cytometry analysis has revealed that certain phenazine derivatives can cause cell cycle arrest, particularly at the G2/M phase. For instance, a study on newly synthesized phenazine derivatives demonstrated their ability to inhibit the growth of human colorectal cancer cells (HCT116) and induce morphological changes indicative of apoptosis[4]. Furthermore, some dispiropiperazine derivatives have been shown to arrest the cell cycle at the G2/M phase in SW480 human cancer cells[4][5]. Similarly, certain 1,2,4-triazolo[3,4-a]phthalazine derivatives have been found to induce cell cycle arrest at the G2/M phase in EC-9706 cells[6].
The arrest at the G2/M checkpoint is often associated with the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For example, some tryptanthrin derivatives have been shown to cause S-phase arrest and downregulate the expression of cyclin A1, B1, and CDK2[7].
Figure 2: Logical flow of phenazine analog-induced G2/M cell cycle arrest leading to apoptosis.
Experimental Protocols
The following protocols provide a general framework for the synthesis and in vitro evaluation of the anticancer properties of novel phenazine analogs.
General Protocol for the Synthesis of a Phenazine Derivative
This protocol describes a representative synthesis of a phenazine derivative. The specific reactants and conditions will need to be optimized for the synthesis of specific this compound analogs.
Objective: To synthesize a novel phenazine derivative for anticancer screening.
Materials:
-
Starting materials (e.g., substituted o-phenylenediamines and substituted catechols or quinones)
-
Appropriate solvents (e.g., ethanol, acetic acid)
-
Catalysts (if required)
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, heating mantles, etc.)
-
Purification supplies (silica gel for column chromatography, TLC plates, etc.)
Procedure:
-
Dissolve the substituted o-phenylenediamine in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask.
-
Add an equimolar amount of the substituted catechol or quinone to the solution.
-
Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
-
Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Protocol for Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of phenazine analogs on cancer cell lines and calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phenazine analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the phenazine analogs in the complete medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the phenazine analogs. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol for Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of phenazine analogs on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Phenazine analogs
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the phenazine analog at its IC50 concentration for 24 or 48 hours. Include an untreated or vehicle-treated control.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution based on DNA content.
Protocol for Apoptosis Assay (Annexin V/PI Staining) by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with phenazine analogs.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Phenazine analogs
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the phenazine analog at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Figure 3: General experimental workflow for evaluating the anticancer properties of phenazine analogs.
Data Presentation
The following tables provide examples of how to present the data obtained from the experimental protocols described above.
Table 1: Cytotoxicity of Phenazine Analogs against Various Cancer Cell Lines
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| Analog A | 5.2 ± 0.4 | 8.1 ± 0.7 | 12.5 ± 1.1 |
| Analog B | 15.8 ± 1.2 | 22.4 ± 1.9 | 35.1 ± 2.8 |
| Doxorubicin | 0.5 ± 0.05 | 0.8 ± 0.07 | 1.1 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Phenazine Analog A on Cell Cycle Distribution in HCT-116 Cells
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| Analog A (5 µM) | 25.8 ± 2.2 | 15.1 ± 1.4 | 59.1 ± 3.5 |
Data are presented as mean ± standard deviation.
Table 3: Apoptosis Induction by Phenazine Analog A in HCT-116 Cells
| Treatment (48h) | % Live Cells | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Control (Vehicle) | 95.1 ± 2.5 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.1 |
| Analog A (5 µM) | 40.3 ± 3.8 | 28.7 ± 2.5 | 25.4 ± 2.1 | 5.6 ± 0.8 |
Data are presented as mean ± standard deviation.
References
-
Gąsiorowska, J., et al. (2023). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. Pharmaceuticals, 16(4), 555. [Link]
-
Wang, H., Zhang, F., & Du, Z. (2015). Cancer Cell Cycle Arrest and Apoptosis in vitro Induced by Newly Synthesized Phenazine Derivatives. Cancer Research on Prevention and Treatment, 42(9), 872-876. [Link]
-
Lee, C. H., et al. (2023). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific Reports, 13(1), 8674. [Link]
-
Liu, H. M., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235-244. [Link]
-
Darwish, M. I. M., et al. (2023). Novel Tetrahydro-[1][4][6]triazolo[3,4-a]isoquinoline Chalcones Suppress Breast Carcinoma through Cell Cycle Arrests and Apoptosis. Molecules, 28(8), 3409. [Link]
-
Mus-Veteau, I., et al. (2001). Induction of apoptosis by 1,4-benzothiazine analogs in mouse thymocytes. Biochemical Pharmacology, 62(11), 1495-1506. [Link]
-
Hsieh, M. J., et al. (2020). Synthetic Tryptanthrin Derivatives Induce Cell Cycle Arrest and Apoptosis via Akt and MAPKs in Human Hepatocellular Carcinoma Cells. Molecules, 25(21), 5178. [Link]
-
Behalo, M. S., et al. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. Journal of Heterocyclic Chemistry, 54(6), 3466-3476. [Link]
-
Fruziński, A., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2025. [Link]
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. researchgate.net [researchgate.net]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. artsci.uop.edu.jo [artsci.uop.edu.jo]
- 5. US20200163970A1 - Heterocyclic compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US20230042358A1 - Heterocyclic compound - Google Patents [patents.google.com]
Navigating the Acylation of 1,2,3,4-Tetrahydrophenazine: A Guide to Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed exploration of the acylation reactions of 1,2,3,4-tetrahydrophenazine. This guide is designed to provide you with a comprehensive understanding of the synthetic pathways to introduce acyl groups into the this compound scaffold, a core structure of significant interest in medicinal chemistry and materials science. We will delve into the nuances of N-acylation and Friedel-Crafts acylation, offering detailed protocols, mechanistic insights, and practical application notes to empower your research and development endeavors.
Introduction: The Significance of this compound and its Acylated Derivatives
This compound is a partially saturated heterocyclic compound featuring a phenazine core. The presence of secondary amine functionalities and an electron-rich aromatic system makes it a versatile substrate for a variety of chemical transformations, including acylation. The introduction of acyl groups can profoundly modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic characteristics. This, in turn, can influence its biological activity and material properties, making acylated this compound derivatives attractive targets for drug discovery and the development of novel organic materials.
Phenazine derivatives, in a broader context, are known for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties. Acylation provides a powerful tool to fine-tune these activities and explore new therapeutic applications.
Part 1: N-Acylation of this compound
N-acylation involves the introduction of an acyl group at one or both of the nitrogen atoms of the tetrahydropyrazine ring. This transformation is typically achieved using common acylating agents such as acyl chlorides or acid anhydrides.
Mechanistic Considerations
The N-acylation of this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A subsequent elimination of a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride) yields the N-acylated product.
The reaction can be catalyzed by a base, which serves to deprotonate the nitrogen atom, increasing its nucleophilicity. In the absence of a base, the reaction may still proceed, particularly with highly reactive acylating agents.
Diagram: General Mechanism of N-Acylation
Caption: General mechanism of N-acylation.
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol describes a standard procedure for the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add pyridine (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Acylating Agent Addition: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirring solution. The reaction may be exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acetyl-1,2,3,4-tetrahydrophenazine.
Application Notes:
-
The use of a slight excess of the acylating agent and base can help drive the reaction to completion.
-
The choice of solvent can influence the reaction rate. Less polar aprotic solvents are generally preferred.
-
For diacylation, a larger excess of the acylating agent and base, along with longer reaction times or elevated temperatures, may be required.
Part 2: Friedel-Crafts Acylation of this compound
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring of this compound. This reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst.
Mechanistic Considerations and Regioselectivity
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of the tetrahydrophenazine.
A critical aspect of the Friedel-Crafts acylation of this compound is regioselectivity . The position of acylation on the benzene ring is directed by the existing substituents. The partially saturated nitrogen-containing ring acts as an activating group, directing the incoming electrophile to the ortho and para positions. However, the nitrogen atoms can also coordinate with the Lewis acid catalyst, which can deactivate the ring and influence the regiochemical outcome. Careful control of reaction conditions is therefore crucial to achieve the desired isomer.
Diagram: Friedel-Crafts Acylation Workflow
Caption: A typical workflow for a Friedel-Crafts acylation reaction.
Protocol 2: Friedel-Crafts Acylation using Acetyl Chloride and Aluminum Chloride
This protocol provides a general procedure for the Friedel-Crafts acylation of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or nitrobenzene
-
Ice bath
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Acyl Chloride Addition: Cool the suspension in an ice bath and slowly add acetyl chloride (1.1 equivalents) dropwise.
-
Substrate Addition: After the addition of acetyl chloride is complete, add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.
-
Reaction: After the addition, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the acylated product(s).
Application Notes:
-
The reaction must be carried out under strictly anhydrous conditions as aluminum chloride is highly hygroscopic.
-
The choice of solvent is crucial. Nitrobenzene can be used for less reactive substrates, but its high boiling point can make it difficult to remove.
-
The stoichiometry of the Lewis acid is important. A slight excess is often used to ensure complete reaction.
-
The regioselectivity of the reaction can be influenced by the choice of Lewis acid and the reaction temperature.
Data Summary
The following table summarizes typical reaction conditions for the acylation of this compound. Please note that optimal conditions may vary depending on the specific acylating agent and desired product.
| Reaction Type | Acylating Agent | Catalyst/Base | Solvent | Temperature | Typical Yield |
| N-Acylation | Acetic Anhydride | Pyridine | Dichloromethane | Room Temp. | High |
| Acetyl Chloride | Triethylamine | Dichloromethane | 0 °C to RT | High | |
| Friedel-Crafts | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 °C to RT | Moderate |
| Acylation | Propionyl Chloride | FeCl₃ | Nitrobenzene | Room Temp. | Moderate |
Conclusion and Future Outlook
The acylation of this compound offers a versatile platform for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. Both N-acylation and Friedel-Crafts acylation provide effective means to modify the core structure, although the latter requires careful control to manage regioselectivity.
Future research in this area could focus on the development of more selective and environmentally friendly acylation methods. The use of solid acid catalysts for Friedel-Crafts reactions, for instance, could simplify work-up procedures and reduce waste. Furthermore, a systematic exploration of the biological activities of a library of acylated this compound derivatives could lead to the discovery of novel therapeutic agents.
This guide provides a foundational understanding and practical protocols for the acylation of this compound. We encourage researchers to build upon this knowledge and explore the vast chemical space accessible through these powerful synthetic transformations.
Application Notes and Protocols for the Oxidation of 1,2,3,4-Tetrahydrophenazine to N-Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,2,3,4-Tetrahydrophenazine N-Oxides
Phenazine derivatives are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in drug discovery and development.[1] The introduction of an N-oxide moiety to the phenazine core can significantly modulate its physicochemical and pharmacological properties. N-oxidation can alter a molecule's polarity, metabolic stability, and ability to participate in hydrogen bonding, which in turn can influence its therapeutic efficacy and pharmacokinetic profile.[2] Specifically, the N-oxides of this compound are valuable intermediates in the synthesis of more complex phenazine-based compounds and may also exhibit unique biological activities themselves, potentially acting as prodrugs.[3] This document provides a detailed guide to the chemical oxidation of this compound to its corresponding mono- and di-N-oxides, offering insights into the reaction mechanisms, a comparison of common oxidizing agents, and comprehensive experimental protocols.
Reaction Mechanism: The Pathway to N-Oxide Formation
The oxidation of the tertiary amine functionalities within the this compound ring system to form N-oxides is a well-established transformation in organic chemistry. The reaction typically proceeds via a nucleophilic attack of the nitrogen atom on an electrophilic oxygen donor from the oxidizing agent. The lone pair of electrons on the nitrogen atom initiates the reaction, leading to the formation of a new N-O bond.
The reaction can be controlled to favor the formation of the mono-N-oxide or the di-N-oxide by adjusting the stoichiometry of the oxidizing agent and the reaction conditions. The formation of the second N-oxide is generally slower than the first due to the electron-withdrawing effect of the first N-oxide group, which reduces the nucleophilicity of the remaining nitrogen atom.
Caption: General reaction scheme for the oxidation of this compound.
Comparative Analysis of Common Oxidizing Agents
The choice of oxidizing agent is critical for the successful synthesis of this compound N-oxides. The ideal reagent should be effective under mild conditions, provide good yields, and allow for selective formation of the desired product. The two most commonly employed oxidizing agents for this transformation are meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages | Expected Product(s) |
| m-CPBA | Inert solvent (e.g., CH₂Cl₂, CHCl₃), Room temperature | High reactivity, generally clean reactions, good yields.[4] | Can be explosive, byproduct (m-chlorobenzoic acid) needs to be removed. | Mono- and/or Di-N-oxide |
| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solvent, often with a catalyst, elevated temperatures. | "Green" oxidant (byproduct is water), cost-effective.[5] | Can require harsher conditions, may lead to over-oxidation or side reactions. | Mono- and/or Di-N-oxide |
Experimental Protocols
The following protocols are provided as a starting point for the oxidation of this compound. Optimization of reaction time, temperature, and stoichiometry of the oxidizing agent may be necessary to achieve the desired outcome.
Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is adapted from general procedures for the N-oxidation of heterocyclic amines and is expected to yield the N-oxide products of this compound.
Materials:
-
This compound (1.0 eq)[6]
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%) (1.1 eq for mono-N-oxide, 2.2 eq for di-N-oxide)[4]
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-oxide(s).
Protocol 2: Oxidation using Hydrogen Peroxide (H₂O₂)
This protocol is based on procedures for the N-oxidation of tertiary amines using hydrogen peroxide.[3]
Materials:
-
This compound (1.0 eq)[6]
-
Hydrogen peroxide (30% aqueous solution) (1.5 eq for mono-N-oxide, 3.0 eq for di-N-oxide)
-
Methanol or Acetonitrile
-
Catalyst (optional, e.g., a catalytic amount of a suitable metal complex)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in methanol or acetonitrile in a round-bottom flask.
-
Add the hydrogen peroxide solution dropwise at room temperature. For less reactive substrates, the reaction mixture may need to be heated to 50-60 °C.[3]
-
Stir the reaction mixture for 4-48 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium sulfite.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Caption: General experimental workflow for the N-oxidation of this compound.
Characterization of N-Oxide Products
The formation of the N-oxide(s) can be confirmed by standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the N-oxide products will show characteristic shifts compared to the starting material. Protons and carbons alpha to the N-oxide group will typically be deshielded and shift downfield.
-
Infrared (IR) Spectroscopy: A new, strong absorption band corresponding to the N-O stretching vibration is expected to appear in the range of 1200-1300 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the addition of one or two oxygen atoms to the molecular weight of the starting material (M+16 for the mono-N-oxide, M+32 for the di-N-oxide).[7]
References
Sources
- 1. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C12H12N2 | CID 236273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
Application Notes & Protocols: 1,2,3,4-Tetrahydrophenazine as a Precursor for Novel Conductive Polymers
Abstract
This document provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the synthesis and polymerization of 1,2,3,4-tetrahydrophenazine to form a novel conductive polymer, poly(this compound). While phenazine-based polymers have garnered significant interest for their electronic and optical properties, the use of a partially saturated precursor like this compound offers a unique monomer for creating new conductive materials with potentially distinct properties. This guide details the synthesis of the monomer, followed by protocols for both electrochemical and chemical oxidative polymerization. Furthermore, it outlines the essential characterization techniques to evaluate the resulting polymer's properties and provides expected data based on analogous systems.
Introduction: The Rationale for this compound in Conductive Polymer Synthesis
Conductive polymers have revolutionized various fields, from organic electronics to biomedical sensors, owing to their unique combination of polymeric properties and electronic conductivity. Phenazine-based polymers, in particular, are a promising class of materials due to their rich redox chemistry, environmental stability, and versatile electronic properties.[1]
The focus of this application note, this compound, presents a strategic evolution in the design of phenazine-based conductive polymers. By utilizing a partially saturated precursor, we introduce a higher degree of conformational flexibility in the monomer unit. This can influence the polymerization process and the final properties of the polymer, such as solubility and processability, which are often challenges with rigid, fully aromatic polymers. The N-H functionalities in the dihydropyrazine ring are also potential sites for derivatization, allowing for the fine-tuning of the polymer's properties post-polymerization.
This guide provides the foundational protocols to explore the potential of this compound as a versatile precursor for a new generation of conductive polymers.
Synthesis of the Monomer: this compound
The synthesis of this compound can be achieved through a two-step process involving the condensation of o-phenylenediamine with 1,2-cyclohexanedione, followed by a reduction of the resulting diimine. This approach is adapted from established methods for the synthesis of similar heterocyclic compounds.[2]
Step 1: Synthesis of 2,3,4,7,8,9-Hexahydrophenazine
Principle: This step involves an acid-catalyzed condensation reaction between o-phenylenediamine and 1,2-cyclohexanedione to form the diimine product, 2,3,4,7,8,9-hexahydrophenazine.
Materials:
-
o-Phenylenediamine
-
1,2-Cyclohexanedione
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in a minimal amount of ethanol.
-
Add 1,2-cyclohexanedione (1 equivalent) to the solution.
-
Add glacial acetic acid to the mixture to act as a catalyst (approximately 5-10% of the total volume).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol and then deionized water.
-
If the product remains in solution, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Reduction to this compound
Principle: The diimine, 2,3,4,7,8,9-hexahydrophenazine, is reduced to the target monomer, this compound, using a suitable reducing agent such as sodium borohydride.
Materials:
-
2,3,4,7,8,9-Hexahydrophenazine (from Step 1)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Suspend 2,3,4,7,8,9-hexahydrophenazine (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add sodium borohydride (2-3 equivalents) portion-wise to the cooled suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Diagram of Monomer Synthesis:
Caption: Synthesis of this compound.
Polymerization of this compound
The polymerization of this compound can be achieved through either electrochemical or chemical oxidative methods. Both methods aim to create linkages between the monomer units, leading to a conjugated polymer backbone.
Protocol 1: Electrochemical Polymerization
Principle: Electrochemical polymerization involves the direct oxidation of the monomer at the surface of an electrode. This method allows for the formation of a thin, uniform polymer film directly onto a conductive substrate, offering excellent control over the film thickness and morphology.
Materials and Equipment:
-
This compound
-
Acetonitrile (CH₃CN), anhydrous
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar supporting electrolyte
-
Three-electrode electrochemical cell
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)
-
Potentiostat/Galvanostat
Protocol:
-
Prepare an electrolyte solution of 0.1 M TBAPF₆ in anhydrous acetonitrile.
-
Dissolve this compound in the electrolyte solution to a concentration of 10-50 mM.
-
Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the monomer-electrolyte solution.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Perform electropolymerization using cyclic voltammetry (CV) by cycling the potential between a suitable range (e.g., -0.2 V to +1.2 V vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles). The potential range should be determined by first running a CV of the monomer to identify its oxidation potential.
-
A progressive increase in the peak currents with each cycle indicates the deposition of a conductive polymer film on the working electrode.
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the polymer film under a stream of inert gas or in a vacuum oven at a low temperature.
Diagram of Electrochemical Polymerization Workflow:
Caption: Electrochemical Polymerization Workflow.
Protocol 2: Chemical Oxidative Polymerization
Principle: Chemical oxidative polymerization utilizes a chemical oxidizing agent to initiate the polymerization of the monomer in solution. This method is suitable for producing larger quantities of the polymer powder, which can then be processed into films or other forms.
Materials:
-
This compound
-
Anhydrous Chloroform (CHCl₃) or Acetonitrile (CH₃CN)
-
Ammonium persulfate ((NH₄)₂S₂O₈) or Iron(III) chloride (FeCl₃) as the oxidizing agent
-
Methanol
-
Deionized Water
Protocol:
-
Dissolve this compound in anhydrous chloroform in a round-bottom flask under an inert atmosphere.
-
In a separate flask, prepare a solution of the oxidizing agent (e.g., (NH₄)₂S₂O₈ or FeCl₃) in a suitable solvent (e.g., water for (NH₄)₂S₂O₈ or acetonitrile for FeCl₃). The molar ratio of oxidant to monomer is typically between 1:1 and 2:1.
-
Cool both solutions in an ice bath.
-
Slowly add the oxidant solution to the monomer solution with vigorous stirring.
-
Continue stirring the reaction mixture at 0-5 °C for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
The polymerized product will precipitate from the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the polymer powder extensively with methanol and deionized water to remove any residual oxidant and unreacted monomer.
-
Dry the polymer powder in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Diagram of Chemical Oxidative Polymerization Mechanism:
Caption: Chemical Oxidative Polymerization Mechanism.
Characterization of Poly(this compound)
Thorough characterization is essential to understand the properties of the newly synthesized polymer. The following techniques are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer and verify the polymerization by observing changes in the vibrational bands compared to the monomer.
-
UV-Vis-NIR Spectroscopy: To investigate the electronic properties of the polymer in both its neutral and doped states. This allows for the determination of the polymer's bandgap (Eg).
-
Cyclic Voltammetry (CV): To study the redox behavior of the polymer film, including its oxidation and reduction potentials, and to assess its electrochemical stability.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the polymer film, providing insights into its uniformity and porosity.
-
Four-Point Probe Conductivity Measurement: To determine the electrical conductivity of the polymer film in its doped state.
Expected Properties and Data
As poly(this compound) is a novel material, published experimental data is not yet available. However, based on the properties of structurally similar polymers, such as poly(1,2,3,4-tetrahydroquinoxaline) and other phenazine derivatives, we can anticipate the following properties.[3] The data presented below should be considered as representative and may vary depending on the specific polymerization conditions and film quality.
Table 1: Expected Electrochemical and Optical Properties
| Property | Expected Value |
| Oxidation Onset Potential (E_onset) | 0.6 - 0.8 V (vs. Ag/AgCl) |
| Optical Bandgap (Eg) | 2.0 - 2.5 eV |
| Color (Neutral State) | Yellow to Orange |
| Color (Oxidized State) | Green to Blue |
| Conductivity (Doped State) | 10⁻⁴ - 10⁻² S/cm |
Table 2: Representative Characterization Data
| Characterization Technique | Expected Observations |
| FTIR | Disappearance or broadening of N-H stretching bands from the monomer, appearance of bands associated with inter-ring linkages. |
| UV-Vis-NIR | In the neutral state, a π-π* transition absorption peak around 400-450 nm. Upon oxidation, the appearance of new absorption bands at lower energies (longer wavelengths) corresponding to polaron and bipolaron formation. |
| Cyclic Voltammetry | A reversible or quasi-reversible oxidation wave corresponding to the p-doping of the polymer. |
| SEM | A relatively uniform and globular or fibrous morphology, depending on the polymerization method. |
Applications and Future Perspectives
Poly(this compound) holds promise for a variety of applications, leveraging the established utility of conductive polymers. Potential areas of interest include:
-
Electrochromic Devices: The anticipated color change upon doping makes it a candidate for smart windows and displays.
-
Sensors: The conductive nature of the polymer can be exploited for the development of chemical and biological sensors.
-
Energy Storage: The redox activity of the phenazine core suggests potential use as an electrode material in batteries and supercapacitors.[4]
-
Drug Delivery: The biocompatibility of phenazine derivatives could be explored for controlled drug release systems.
Further research should focus on optimizing the polymerization conditions to control the molecular weight, morphology, and conductivity of the polymer. Additionally, the synthesis of derivatives of this compound could lead to a family of polymers with tunable properties for specific applications.
References
-
Electropolymerization of an EDOT-Quinoxaline Monomer for Green Electrochromic Thin Films and Devices. (2024). PMC - NIH. Retrieved from [Link]
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022). ResearchGate. Retrieved from [Link]
-
1,2,3,4-Tetrahydroquinoxaline. (n.d.). Chem-Impex. Retrieved from [Link]
-
Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. (2024). MDPI. Retrieved from [Link]
-
Cross‐linking Effects on Performance Metrics of Phenazine‐Based Polymer Cathodes. (n.d.). NSF Public Access Repository. Retrieved from [Link]
-
1,2,3,4-tetrahydrocarbazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). Journal of Chemical Reviews. Retrieved from [Link]
-
1,2,3,4-Tetrahydroquinoxaline. (n.d.). ResearchGate. Retrieved from [Link]
-
One-pot four-component synthesis of phenazine derivative using 2- hydroxy-1,4-naphthoquinone. (2020). ResearchGate. Retrieved from [Link]
-
This compound | C12H12N2 | CID 236273. (n.d.). PubChem. Retrieved from [Link]
-
1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028. (n.d.). PubChem. Retrieved from [Link]
Sources
Synthesis of 1,2,3,4-Tetrahydrophenazine: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1,2,3,4-tetrahydrophenazine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for an audience with a background in synthetic organic chemistry and assumes familiarity with standard laboratory techniques and safety procedures.
Introduction and Significance
This compound is a derivative of phenazine, a class of nitrogen-containing heterocyclic compounds. The phenazine core is found in various natural products and synthetic molecules exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The partially saturated cyclohexane ring in this compound imparts a three-dimensional structure that can be of interest for exploring structure-activity relationships in drug design and for the development of novel organic materials.
The synthesis of this compound is a classic example of a condensation reaction, a fundamental transformation in organic chemistry for the formation of carbon-nitrogen bonds and the construction of heterocyclic systems.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the acid-catalyzed condensation of o-phenylenediamine with 1,2-cyclohexanedione. The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack and Imine Formation: One of the amino groups of o-phenylenediamine acts as a nucleophile and attacks one of the carbonyl groups of 1,2-cyclohexanedione. This is followed by the elimination of a water molecule to form an imine intermediate.
-
Intramolecular Cyclization and Aromatization: The second amino group then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the stable, aromatic pyrazine ring, yielding this compound.
The use of a catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the weakly basic amino group.
Experimental Protocol
This protocol details the synthesis of this compound from commercially available starting materials.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 1.08 g (10 mmol) | ≥98% |
| 1,2-Cyclohexanedione | C₆H₈O₂ | 112.13 | 1.12 g (10 mmol) | ≥97% |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | ≥99.5% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 0.5 mL | Catalyst |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | Drying agent |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Glassware for recrystallization
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
Safety Precautions
-
o-Phenylenediamine: Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects and cancer.[1][2] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1,2-Cyclohexanedione: May cause skin and eye irritation. Handle with care and appropriate PPE.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood and wear appropriate PPE.
-
Ethanol: Flammable liquid and vapor. Keep away from ignition sources.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.08 g (10 mmol) of o-phenylenediamine in 30 mL of ethanol. Stir the mixture until the solid is completely dissolved.
-
Addition of Reactant: To the stirring solution, add 1.12 g (10 mmol) of 1,2-cyclohexanedione.
-
Catalyst Addition: Add 0.5 mL of glacial acetic acid to the reaction mixture.
-
Reaction: Attach a reflux condenser to the flask and stir the reaction mixture at room temperature. The reaction can be gently heated to 50-60 °C to increase the rate if necessary. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Upon completion of the reaction, a solid precipitate of this compound may form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Expected Yield
The expected yield of the purified this compound is typically in the range of 80-90%.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | Literature values vary, but a sharp melting point indicates high purity. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons and the aliphatic protons of the cyclohexane ring. |
| ¹³C NMR | The spectrum will display signals corresponding to the aromatic and aliphatic carbons.[3][4] |
| Mass Spectrometry (GC-MS) | The mass spectrum should show a molecular ion peak (M⁺) at m/z = 184.24, corresponding to the molecular weight of this compound.[3][4] |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for C=N stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic rings. |
Visualizing the Synthesis
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Simplified reaction mechanism for the formation of this compound.
References
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal. [Link]
-
Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
-
This compound. PubChem. [Link]
-
Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. ResearchGate. [Link]
-
Quinoxaline Synthesis via o-Phenylenediamine. Scribd. [Link]
-
This compound. SpectraBase. [Link]
-
This compound. American Elements. [Link]
Sources
Application Notes and Protocols: 1,2,3,4-Tetrahydrophenazine in Dye Manufacturing
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of 1,2,3,4-Tetrahydrophenazine as a Dye Intermediate
Phenazine and its derivatives are a cornerstone in the synthesis of a wide array of dyes and pigments, prized for the vibrant colors they impart to textiles, inks, and other materials.[1] The core phenazine structure, a dibenzo annulated pyrazine, is a versatile scaffold that allows for the generation of a broad color palette through various chemical modifications.[1][2] Within the broader family of phenazine-based compounds, this compound emerges as a pivotal, partially saturated intermediate. Its significance lies in its reactivity, which allows for controlled chemical transformations to yield fully aromatic phenazine dyes.
The primary application of this compound in dye manufacturing is as a precursor to phenazine itself and to substituted phenazine dyes. The partially hydrogenated ring of this compound can be readily aromatized through dehydrogenation, providing a direct route to the stable, chromophoric phenazine system. Furthermore, the methylene groups in the tetrahydro-ring offer unique reactivity for condensation reactions, enabling the introduction of various substituents onto the phenazine core. This allows for the synthesis of a diverse range of functional dyes with tailored properties.
These application notes will provide a detailed exploration of the key chemical transformations of this compound in the context of dye synthesis, supported by established protocols and an in-depth look at the underlying chemical principles.
Core Chemical Transformations and Protocols
The utility of this compound as a dye intermediate is primarily centered around two key reaction types: dehydrogenation to form the fully aromatic phenazine ring system, and condensation reactions at the activated methylene positions to introduce functional groups that act as auxochromes or modify the chromophore.
Dehydrogenation to Phenazine: Formation of the Core Chromophore
The conversion of this compound to phenazine is a critical step, as it creates the fully conjugated, aromatic system responsible for the chromophoric properties of phenazine dyes. This oxidation reaction can be achieved using various dehydrogenating agents.
Scientific Rationale: The dehydrogenation process involves the removal of four hydrogen atoms from the tetrahydropyrazine ring, leading to the formation of two additional double bonds and the establishment of a planar, aromatic phenazine structure. This increased conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption of light into the visible region and thus imparting color.
Experimental Protocol: Dehydrogenation of this compound to Phenazine
This protocol is adapted from the work of H. McIlwain (1937).[3]
Materials:
-
This compound
-
Palladium-charcoal catalyst (Pd/C)
-
Inert, high-boiling solvent (e.g., diphenyl ether)
-
Heating mantle and reflux condenser
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound and a catalytic amount of palladium-charcoal (typically 5-10% by weight of the substrate).
-
Add a suitable high-boiling inert solvent to the flask.
-
Heat the reaction mixture to a temperature of approximately 200°C under a gentle reflux.
-
Maintain the reaction at this temperature for a sufficient duration to ensure complete dehydrogenation. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the hot solution to remove the palladium-charcoal catalyst.
-
The filtrate, upon cooling, should yield crude phenazine as a crystalline solid.
-
Purify the phenazine by recrystallization from a suitable solvent, such as ethanol, to obtain yellow needles.
Expected Yield: Approximately 20%[3]
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Palladium-charcoal can be pyrophoric; handle with care and do not expose it to air when dry.
-
High-boiling solvents can cause severe burns; use appropriate personal protective equipment (PPE).
Visual Workflow: Dehydrogenation of this compound
Caption: Workflow for the dehydrogenation of this compound.
Condensation Reactions for the Synthesis of Substituted Phenazine Dyes
The methylene groups at the 1- and 4-positions of this compound are reactive and can undergo condensation with aromatic aldehydes to introduce substituents that can act as powerful auxochromes, significantly influencing the color of the resulting dye.
Scientific Rationale: This reaction proceeds through the formation of a resonance-stabilized intermediate, leading to the substitution of one or two hydrogen atoms on the methylene groups with benzylidene moieties derived from the aromatic aldehyde. The extended conjugation provided by the introduced aromatic rings, along with the electronic effects of any substituents on the aldehyde (e.g., nitro groups), directly impacts the absorption spectrum of the final phenazine dye.
Experimental Protocol: Synthesis of 1:4-Bis-p-nitrobenzylphenazine
This protocol is adapted from the work of H. McIlwain (1937).[3]
Materials:
-
This compound
-
p-Nitrobenzaldehyde
-
Acetic anhydride
-
Heating mantle and reflux condenser
-
Filtration apparatus
-
Recrystallization solvent (e.g., nitrobenzene)
Procedure:
-
In a round-bottom flask, dissolve this compound and p-nitrobenzaldehyde in acetic anhydride.
-
Heat the reaction mixture to reflux. The duration of heating will influence the product distribution between mono- and di-substituted products. For the bis-substituted product, a longer reaction time is generally required.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
Filter the crude product and wash it with a suitable solvent to remove any unreacted starting materials and byproducts.
-
Purify the 1:4-bis-p-nitrobenzylphenazine by recrystallization from a high-boiling solvent like nitrobenzene.
Data Summary: Properties of Synthesized Phenazine Derivatives
| Compound | Molecular Formula | Appearance | Solubility |
| Phenazine | C₁₂H₈N₂ | Yellow needles | Sparingly soluble in alcohol |
| 1:4-Bis-p-nitrobenzylphenazine | C₂₆H₁₈N₄O₄ | Yellow fluorescent solid | Slightly soluble in common organic solvents |
| 1:4-Bis-p-aminobenzyl-1:2:3:4-tetrahydrophenazine | C₂₆H₂₆N₄ | Red solid | Soluble in dilute acids |
Reaction Pathway: Synthesis of Substituted Phenazines
Caption: Condensation of this compound with p-nitrobenzaldehyde.
Synthesis of Aminophenazine Derivatives
Aminophenazines are an important class of dyes.[2] The synthesis of amino-substituted phenazines can be achieved by the reduction of the corresponding nitro-substituted compounds, which are accessible through the condensation reactions described above.
Scientific Rationale: The nitro groups on the phenazine core can be readily reduced to primary amino groups using standard reducing agents. These amino groups act as strong auxochromes, causing a bathochromic (red) shift in the absorption spectrum of the dye, leading to deeper and more intense colors.
Experimental Protocol: Reduction of 1:4-Bis-p-nitrobenzyl-1:2:3:4-tetrahydrophenazine to 1:4-Bis-p-aminobenzyl-1:2:3:4-tetrahydrophenazine
This protocol is adapted from the work of H. McIlwain (1937).[3]
Materials:
-
1:4-Bis-p-nitrobenzyl-1:2:3:4-tetrahydrophenazine
-
Concentrated hydrochloric acid
-
Stannous chloride (SnCl₂)
-
Heating apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend the dinitro-compound in concentrated hydrochloric acid.
-
Add stannous chloride to the suspension.
-
Warm the reaction mixture to 100°C for approximately 2 hours. The color of the solution will change as the reduction proceeds.
-
After the reaction is complete, cool the mixture and isolate the product. The product, being a diamine, will be soluble in the acidic solution and can be precipitated by neutralization.
-
Filter the precipitated product and wash it with water.
-
The resulting 1:4-bis-p-aminobenzyl-1:2:3:4-tetrahydrophenazine can be further purified if necessary.
Conclusion and Future Perspectives
This compound serves as a valuable and versatile intermediate in the synthesis of phenazine-based dyes. Its reactivity allows for both the construction of the core phenazine chromophore through dehydrogenation and the introduction of a variety of functional groups via condensation reactions. The protocols outlined in these application notes provide a foundation for the synthesis of a range of phenazine dyes. Future research in this area could focus on exploring a wider variety of substituted aromatic aldehydes in the condensation reaction to generate novel dyes with unique spectral properties. Furthermore, the development of more efficient and environmentally friendly dehydrogenation methods would be a valuable contribution to the field of dye chemistry.
References
- Vertex AI Search. (2025, December 4).
-
McIlwain, H. (1937). 358. The phenazine series. Part V. Reactions of 1 : 2 : 3 : 4-tetrahydrophenazine and related compounds. Journal of the Chemical Society (Resumed), 1701-1704. [Link]
-
Wikipedia. (n.d.). Phenazine. [Link]
Sources
- 1. Sci-Hub. 358. The phenazine series. Part V. Reactions of 1 : 2 : 3 : 4-tetrahydrophenazine and related compounds / Journal of the Chemical Society (Resumed), 1937 [sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. 358. The phenazine series. Part V. Reactions of 1 : 2 : 3 : 4-tetrahydrophenazine and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Microbial Degradation of Nitrogen-Containing Heterocyclic Compounds to 1,2,3,4-Tetrahydrophenazine
A Note on the Scarcity of Direct Evidence
Extensive literature searches have revealed a notable scarcity of direct evidence for the microbial degradation of nitrogen-containing heterocyclic compounds (N-heterocycles) leading specifically to the formation of 1,2,3,4-Tetrahydrophenazine as a metabolic end-product. While the microbial degradation of various N-heterocycles, such as quinoline and carbazole, is well-documented, these pathways do not typically converge on this compound. Similarly, studies on phenazine metabolism have primarily focused on their biosynthesis and subsequent degradation into simpler molecules, rather than their formation from other N-heterocycles.
Therefore, this document will provide a comprehensive guide based on established principles and protocols for the study of microbial degradation of relevant N-heterocycles. We will use quinoline as a model substrate, as its degradation pathways are extensively characterized. The protocols for enrichment, isolation, and analysis can be adapted for researchers investigating the potential, albeit currently undocumented, biotransformation of N-heterocycles to this compound or other novel metabolites.
Introduction: The Significance of N-Heterocycle Biodegradation
Nitrogen-containing heterocyclic compounds are a diverse class of organic molecules that are ubiquitous in nature and are also significant environmental pollutants, often originating from industrial processes, agriculture, and fossil fuels.[1][2] Their inherent stability and potential toxicity necessitate a deeper understanding of their environmental fate. Microbial degradation represents a key, environmentally friendly mechanism for the detoxification and mineralization of these compounds. The study of these metabolic pathways not only provides insights into microbial physiology and evolution but also opens avenues for bioremediation and the discovery of novel biocatalysts for industrial applications.[3]
This guide provides detailed protocols for the enrichment and isolation of bacteria capable of degrading N-heterocyclic compounds, using quinoline as a representative substrate. Furthermore, we outline analytical methods for the identification and quantification of potential metabolic intermediates, including phenazine-related structures.
Part 1: Enrichment and Isolation of N-Heterocycle-Degrading Bacteria
The primary step in studying the microbial degradation of a specific compound is to isolate microorganisms that can utilize it as a source of carbon, nitrogen, and energy. This is typically achieved through enrichment culture techniques.
Rationale Behind Enrichment
Enrichment cultures create a selective environment that favors the growth of microorganisms with the desired metabolic capabilities. By providing the target N-heterocycle as the sole source of carbon and nitrogen, we can selectively amplify the population of bacteria that can break it down from a complex environmental sample (e.g., soil, wastewater).
Experimental Workflow for Enrichment and Isolation
Caption: Workflow for the enrichment, isolation, and identification of N-heterocycle-degrading bacteria.
Detailed Protocol: Enrichment and Isolation of Quinoline-Degrading Bacteria
Materials:
-
Environmental sample (e.g., soil from a contaminated site, industrial wastewater)
-
Mineral Salts Medium (MSM) (see Table 1 for composition)
-
Quinoline (analytical grade)
-
Sterile flasks, petri dishes, and other standard microbiology labware
Table 1: Composition of Mineral Salts Medium (MSM)
| Component | Concentration (g/L) |
| K₂HPO₄ | 12.0 |
| KH₂PO₄ | 11.0 |
| MgSO₄·7H₂O | 0.2 |
| Na₂SO₄ | 2.0 |
| KCl | 2.0 |
| Trace Metals Solution | 1.0 mL |
| pH | 7.0 |
Trace Metals Solution composition (per liter): Details should be sourced from relevant literature, for example, containing EDTA, ZnSO₄, MnCl₂, etc.
Procedure:
-
Enrichment Culture: a. Add 1 g of soil or 1 mL of water sample to a 250 mL flask containing 50 mL of sterile MSM. b. Add quinoline as the sole carbon and nitrogen source to a final concentration of 100 mg/L. c. Incubate the flask at 30°C on a rotary shaker at 150 rpm for one week. d. After one week, transfer 1 mL of the enrichment culture to a new flask with fresh MSM and quinoline. e. Repeat this transfer for a total of four weeks to enrich for quinoline-degrading microorganisms.[4]
-
Isolation of Pure Cultures: a. After the final enrichment step, serially dilute the culture in sterile saline solution. b. Spread 100 µL of each dilution onto MSM agar plates (MSM with 1.5% agar) containing 100 mg/L quinoline as the sole carbon and nitrogen source. c. Incubate the plates at 30°C for 5-7 days, or until colonies appear. d. Select morphologically distinct colonies and re-streak them onto fresh MSM-quinoline agar plates to obtain pure cultures.[4]
-
Identification and Preservation: a. Characterize the pure isolates based on colony morphology, Gram staining, and biochemical tests. b. For molecular identification, extract genomic DNA and amplify the 16S rRNA gene using universal primers. Sequence the PCR product and compare it with databases like GenBank using BLAST. c. Preserve the pure cultures in 20% glycerol at -80°C for long-term storage.
Part 2: Characterization of Degradation and Metabolite Analysis
Once pure cultures are obtained, the next step is to confirm their degradative capabilities and identify the metabolic pathway.
Biodegradation Assay
This assay quantifies the rate at which the isolated bacterium degrades the target N-heterocycle.
Procedure:
-
Inoculate a 250 mL flask containing 50 mL of MSM with 100 mg/L of quinoline with a freshly grown culture of the isolated bacterium to an initial OD₆₀₀ of 0.1.
-
Incubate at 30°C and 150 rpm.
-
At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw aliquots of the culture.
-
Centrifuge the aliquots to pellet the cells and collect the supernatant for analysis of the remaining quinoline concentration by HPLC.
-
Monitor bacterial growth by measuring the OD₆₀₀ of the culture.
Analytical Methods for Metabolite Identification
Identifying the intermediate products of degradation is crucial for elucidating the metabolic pathway. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.
HPLC Analysis of Quinoline and Potential Metabolites
Rationale: HPLC is a robust technique for separating and quantifying non-volatile and thermally labile compounds in a liquid sample.
Table 2: Example HPLC Conditions for Phenazine-related Compounds
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile and 0.2 M Phosphate Buffer (pH 2.0) (e.g., 36:64 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at 265 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| These conditions are a starting point and may require optimization for specific analytes.[5] |
Sample Preparation:
-
Centrifuge the culture sample to remove bacterial cells.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.[5]
GC-MS Analysis for Volatile and Derivatized Metabolites
Rationale: GC-MS is ideal for identifying volatile organic compounds and can also be used for non-volatile compounds after a derivatization step to increase their volatility.
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): a. To the culture supernatant, add an equal volume of an organic solvent (e.g., ethyl acetate). b. Vortex vigorously and allow the phases to separate. c. Collect the organic phase, which now contains the extracted metabolites. d. Concentrate the extract under a gentle stream of nitrogen gas.[6]
-
Derivatization (if necessary): For polar compounds, derivatization (e.g., silylation) may be required to make them amenable to GC analysis.[7]
GC-MS Conditions: A typical GC-MS analysis would involve a capillary column (e.g., DB-5), a temperature gradient program, and electron impact ionization. The resulting mass spectra of unknown peaks can be compared to spectral libraries (e.g., NIST) for identification.
Part 3: Hypothetical Metabolic Pathway and Enzymology
While the direct degradation to this compound is not established, we can propose a hypothetical pathway based on known microbial transformations of aromatic compounds. The degradation of quinoline, for example, often proceeds through hydroxylation and subsequent ring cleavage.[8][9][10][11]
Caption: A generalized, hypothetical pathway for N-heterocycle degradation, including a speculative route to this compound.
Key Enzymes in N-Heterocycle Degradation:
-
Monooxygenases and Dioxygenases: These enzymes are crucial for the initial attack on the stable aromatic ring, incorporating one or two atoms of oxygen to destabilize the ring and facilitate subsequent cleavage.[3]
-
Dehydrogenases: These enzymes catalyze the oxidation of hydroxylated intermediates.
-
Hydrolases: These enzymes are involved in the cleavage of C-C and C-N bonds in the ring-opened intermediates.
Conclusion
The study of microbial degradation of nitrogen-containing heterocyclic compounds is a dynamic field with significant potential for bioremediation and biotechnology. While the direct microbial production of this compound from other N-heterocycles remains to be demonstrated, the protocols and methodologies outlined in this guide provide a robust framework for researchers to explore this and other novel metabolic pathways. By applying these techniques, scientists can contribute to a deeper understanding of the microbial world and its capacity to transform complex organic molecules.
References
-
Fetzner, S., Tshisuaka, B., Lingens, F., Kappl, R., & Hüttermann, J. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition, 37(5), 576-597. [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]
-
Gieg, L. M., Otter, A., & Fedorak, P. M. (1996). Isolation and description of carbazole-degrading bacteria. Canadian Journal of Microbiology, 42(1), 79-82. [Link]
-
SIELC Technologies. (n.d.). Separation of Phenazine on Newcrom R1 HPLC column. [Link]
-
University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]
-
MS-Bio. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. [Link]
-
Wang, Y., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology, 86(5), 1285–1297. [Link]
-
Aislabie, J., Bej, A. K., Hurst, H., Rothenburger, S., & Atlas, R. M. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351. [Link]
-
Jia, H., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Environmental Research and Public Health, 19(8), 4505. [Link]
-
Drawell. (n.d.). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. [Link]
-
Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. [Link]
-
Gieg, L. M., Otter, A., & Fedorak, P. M. (1996). Isolation and description of carbazole-degrading bacteria. Canadian Journal of Microbiology, 42(1), 79-82. [Link]
-
Salam, L. B., et al. (2021). Carbazole Degradation and Genetic Analyses of Sphingobium sp. Strain BS19 Isolated from Antarctic Soil. Microorganisms, 9(12), 2465. [Link]
-
Papakonstantinou, E., et al. (2009). HPLC quantification of perphenazine in sheep plasma: Application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 908-912. [Link]
-
Suneetha, A., & Rao, D. (2014). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 449-454. [Link]
-
Habe, H., & Omori, T. (2003). Properties, environmental fate and biodegradation of carbazole. Applied Microbiology and Biotechnology, 62(5-6), 425-434. [Link]
-
Lin, D., et al. (2010). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology, 76(11), 3424-3429. [Link]
Sources
- 1. Isolation and description of carbazole-degrading bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Microbial degradation of quinoline and methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydrophenazine
Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydrophenazine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, moving from general inquiries to specific troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental aspects of this compound synthesis.
Q1: What is the most common and straightforward method for synthesizing this compound?
The most widely employed method is the acid-catalyzed condensation reaction between o-phenylenediamine and cyclohexane-1,2-dione. This approach is favored for its operational simplicity and the ready availability of the starting materials. The reaction proceeds by forming two carbon-nitrogen bonds to construct the central pyrazine ring, yielding the tricyclic aromatic structure.
Q2: What is the general mechanism for the condensation of o-phenylenediamine and cyclohexane-1,2-dione?
The reaction is a classic double condensation. The mechanism involves the initial nucleophilic attack of one amine group from o-phenylenediamine on one of the carbonyl groups of cyclohexane-1,2-dione, followed by dehydration to form an imine. This is followed by an intramolecular cyclization where the second amine group attacks the remaining carbonyl, again followed by dehydration, to form the dihydrophenazine intermediate. This intermediate then tautomerizes or is oxidized to the more stable aromatic this compound system.
Caption: General mechanism for this compound synthesis.
Q3: What are the critical reaction parameters that I need to control to ensure a high yield?
Success in this synthesis hinges on the careful control of several key parameters:
-
Acidity (pH): The reaction is typically catalyzed by an acid (e.g., acetic acid, HCl). The acid protonates a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amine. However, excessive acidity can protonate the amine nucleophile, rendering it unreactive. Therefore, maintaining a mildly acidic environment is crucial.
-
Temperature: Like most reactions, higher temperatures increase the reaction rate. However, excessive heat can promote the formation of side products and potentially lead to the degradation of reactants or the final product.
-
Solvent: The choice of solvent is critical for ensuring that both reactants are adequately dissolved to facilitate the reaction. Ethanol or methanol are common choices as they dissolve both the polar o-phenylenediamine and the less polar cyclohexane-1,2-dione, and they have boiling points suitable for refluxing the reaction.
-
Reaction Time: The condensation needs sufficient time to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is the most reliable way to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis.
Problem Area: Low or No Product Yield
Low yield is a common issue that can almost always be traced back to a few key areas. The following logical workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low product yield.
In-depth Causality:
-
Reactant Quality:
-
o-Phenylenediamine: This compound is susceptible to air oxidation, which can cause it to darken from a white or light tan solid to a dark purple or brown color. Oxidized starting material will not react correctly and will introduce impurities. It is best to use freshly purchased or purified (e.g., by sublimation or recrystallization) o-phenylenediamine.
-
Cyclohexane-1,2-dione: This dicarbonyl compound can exist in equilibrium with its enol form and can also hydrate in the presence of water.[1] In aqueous solutions, it primarily exists as the 1,2-dihydroxycyclohex-1-ene. This can affect its reactivity. Ensure you are using the dione form and that it has been stored under anhydrous conditions.
-
-
Stoichiometry and Reaction Conditions:
-
An incorrect molar ratio of reactants is a simple but common error. Ensure a 1:1 molar ratio is used.
-
As mentioned, incorrect acidity or temperature can halt the reaction or promote side reactions. A summary of typical starting conditions is provided in the table below.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol or Acetic Acid | Good solubility for both reactants; allows for reflux at a moderate temperature. |
| Catalyst | Glacial Acetic Acid (can be solvent) or catalytic HCl | Provides the necessary protons to activate the carbonyl group for nucleophilic attack. |
| Temperature | Reflux (approx. 78-80 °C for Ethanol) | Provides sufficient thermal energy to overcome the activation barrier without significant product degradation. |
| Time | 2-4 hours | Typically sufficient for the reaction to proceed to completion. Always monitor by TLC. |
| Typical Yield | 75-90% | Represents a successfully optimized reaction. |
Problem Area: Product Impurity
The presence of impurities is often due to competing side reactions. The primary culprits are self-condensation of the starting materials or incomplete reaction.
-
Self-condensation of o-phenylenediamine: Under oxidative conditions, o-phenylenediamine can dimerize to form 2,3-diaminophenazine. This is a highly colored impurity that can be difficult to remove. This is why running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the purity of the final product.
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, you may have unreacted starting materials or the mono-condensed amino-imine intermediate remaining in your crude product. These can often be removed during workup and purification.
-
Oxidation of the Product: The tetrahydrophenazine product itself can be susceptible to oxidation, leading to the formation of other phenazine derivatives, though this is less common under standard reaction conditions.[2][3]
Problem Area: Isolation and Purification
Proper workup and purification are essential for obtaining high-purity this compound.
-
Initial Workup: After the reaction is complete (as determined by TLC), the typical procedure is to cool the reaction mixture and neutralize the acid catalyst with a base like sodium bicarbonate or sodium hydroxide solution. The crude product, being an organic molecule, will often precipitate out of the aqueous/alcoholic solution. This precipitate can be collected by vacuum filtration.
-
Recrystallization: This is the most effective method for purifying the crude solid.
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the product poorly at room temperature but dissolve it completely at its boiling point. For this compound, ethanol, methanol, or a mixture of ethanol and water are often effective.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize the formation of pure crystals. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next step.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A solvent system of increasing polarity is used to elute the compounds. A good starting point would be a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate. The ideal ratio should be determined by TLC analysis. The product is relatively non-polar, so it will likely elute with a low to moderate percentage of ethyl acetate in hexane.
-
Section 3: Standardized Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: General Synthesis of this compound
-
Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (1.08 g, 10 mmol).
-
Solvent Addition: Add 30 mL of ethanol to the flask and stir until the solid is fully dissolved.
-
Second Reactant: In a separate beaker, dissolve cyclohexane-1,2-dione (1.12 g, 10 mmol) in 10 mL of ethanol.
-
Reaction Initiation: Add the cyclohexane-1,2-dione solution to the flask containing the o-phenylenediamine. Add 1 mL of glacial acetic acid to catalyze the reaction.
-
Heating: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed under reflux for 3 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is complete when the starting material spots have disappeared.
-
Workup: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A yellow precipitate should form. Cool the mixture further in an ice bath for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Drying: Allow the product to air dry or dry in a vacuum oven to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Preparation: Place 50 mL of ethanol in a flask and heat it to boiling.
-
Dissolution: Transfer the crude solid from Protocol 1 to a separate flask. Add the minimum amount of hot ethanol dropwise while stirring until all the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for 2-3 minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Needle-like crystals should form.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to induce maximum crystallization.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry to a constant weight. The expected product is a pale yellow crystalline solid.
References
-
McIlwain, H. (1937). The phenazine series. Part V. Reactions of 1 : 2 : 3 : 4-tetrahydrophenazine and related compounds. Journal of the Chemical Society (Resumed), 1701. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Eswayah, A. S., et al. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal of Applied Chemistry. [Link]
-
Farhadi, S. A., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Scientific Reports. [Link]
-
Sridevi, C., et al. (2014). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules. [Link]
-
Węcławski, K., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. [Link]
-
Azizian, J., & Krimi, A. R. (n.d.). Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Oriental Journal of Chemistry. [Link]
-
McIlwain, H. (1937). 358. The phenazine series. Part V. Reactions of 1 : 2 : 3 : 4-tetrahydrophenazine and related compounds. Sci-Hub. [Link]
-
Chaudhari, T. Y., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Journal of Chemical Reviews. [Link]
-
American Elements. (n.d.). This compound. [Link]
-
Fraaije, M. W., et al. (2004). Forms of cyclohexane-1,2-dione in aqueous solution. ResearchGate. [Link]
-
Eswayah, A. S., et al. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 358. The phenazine series. Part V. Reactions of 1 : 2 : 3 : 4-tetrahydrophenazine and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Sci-Hub. 358. The phenazine series. Part V. Reactions of 1 : 2 : 3 : 4-tetrahydrophenazine and related compounds / Journal of the Chemical Society (Resumed), 1937 [sci-hub.box]
Technical Support Center: Purification of Crude 1,2,3,4-Tetrahydrophenazine
Welcome to the technical support center for the purification of crude 1,2,3,4-tetrahydrophenazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important heterocyclic compound.
Introduction to the Purification of this compound
This compound is a heterocyclic compound with a core structure that is a precursor to various biologically active molecules. Its synthesis, commonly achieved through the condensation of o-phenylenediamine and cyclohexanone, can result in a crude product containing unreacted starting materials, intermediates, and side-products. Effective purification is therefore a critical step to ensure the integrity of downstream applications. This guide provides a systematic approach to troubleshooting common purification issues and answers frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of crude this compound.
Issue 1: Low Yield After Recrystallization
Question: I am getting a very low yield, or no crystals at all, after attempting to recrystallize my crude this compound. What could be the cause and how can I fix it?
Answer:
Low recovery during recrystallization is a frequent challenge. The primary cause is often related to the choice of solvent and the experimental technique. Here’s a systematic approach to troubleshoot this issue:
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1]
-
Troubleshooting:
-
Solvent Screening: If you haven't already, perform a small-scale solvent screen. Test a range of solvents with varying polarities. Common choices for nitrogen-containing heterocycles include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or dichloromethane/hexanes.[2]
-
Solvent Polarity: this compound is a moderately polar molecule. A solvent that is too polar will retain a significant amount of the product in the mother liquor even at low temperatures. Conversely, a non-polar solvent may not dissolve the compound sufficiently when hot.
-
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent is a very common reason for poor recovery.[3]
-
Troubleshooting:
-
Minimize Solvent Volume: Use the minimum amount of boiling solvent necessary to just dissolve the crude material. Add the solvent in small portions to the heated crude solid.
-
Concentration: If you have already used too much solvent, you can carefully evaporate some of it to reach the saturation point and then allow the solution to cool again.
-
-
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize out along with the impurities.
-
Troubleshooting:
-
Pre-heat your filtration apparatus: Use a hot gravity filtration setup with pre-heated glassware (funnel and receiving flask) to prevent premature crystallization.
-
Use a slight excess of hot solvent before filtration to keep the product in solution. This excess can be evaporated after the filtration is complete.
-
-
-
"Oiling Out": The compound may separate from the solution as an oil rather than a crystalline solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if significant impurities are present.
-
Troubleshooting:
-
Lower the temperature of crystallization: Try a solvent with a lower boiling point.
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratching the inner surface of the flask with a glass rod can provide a nucleation site for crystal growth.[3]
-
Seeding: If you have a small amount of pure this compound, adding a "seed" crystal to the cooled solution can induce crystallization.[3]
-
-
Issue 2: Persistent Impurities in the Final Product
Question: After purification, I still see impurity spots on my TLC plate. How can I improve the purity of my this compound?
Answer:
Persistent impurities suggest that the chosen purification method is not effective for separating the target compound from certain byproducts. The common synthesis of this compound can lead to impurities such as unreacted o-phenylenediamine, cyclohexanone, or partially reacted intermediates.
Troubleshooting Strategies:
-
Optimize Column Chromatography:
-
Solvent System: The choice of eluent is critical for good separation.[4]
-
TLC Optimization: Systematically test different solvent systems using Thin Layer Chromatography (TLC) to achieve a good separation (a difference in Rf values of at least 0.2) between your product and the impurities. Common solvent systems for N-heterocycles include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[5]
-
Adding a Basic Modifier: Due to the basic nature of the nitrogen atoms in the phenazine ring, the compound can interact strongly with the acidic silica gel, leading to tailing or streaking on the TLC plate and poor separation on the column. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia to the eluent can significantly improve the chromatography.[3]
-
-
Column Packing and Loading:
-
Ensure the column is packed uniformly without any air bubbles or channels.
-
Load the crude sample in a minimal amount of solvent or adsorb it onto a small amount of silica gel before loading it onto the column.
-
-
-
Consider a Multi-Step Purification Approach:
-
Acid-Base Extraction: An initial acid-base workup can be very effective. Dissolve the crude product in an organic solvent like dichloromethane and wash with a dilute acid (e.g., 1M HCl). The basic this compound will move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product extracted back into an organic solvent. This is particularly useful for removing non-basic impurities.
-
Sequential Purification: Combine techniques. For example, perform an initial flash column chromatography to remove the bulk of the impurities, followed by a recrystallization of the partially purified product to achieve high purity.
-
Workflow for Optimizing Purity:
Caption: Decision workflow for purity optimization.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A1: A good starting point for TLC analysis on a silica gel plate is a mixture of a non-polar and a moderately polar solvent. We recommend starting with a 4:1 mixture of hexanes:ethyl acetate. You can then adjust the ratio to achieve an Rf value of approximately 0.3 for your product spot. If the compound does not move from the baseline, increase the polarity by adding more ethyl acetate or switching to a more polar system like dichloromethane/methanol.[6]
Q2: My compound appears as a streak rather than a spot on the TLC plate. What does this mean and how can I fix it?
A2: Streaking on a silica gel TLC plate is a common issue with basic compounds like this compound.[3] It occurs due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface. To resolve this, you can add a small amount (0.1-1%) of a basic modifier, such as triethylamine or a few drops of aqueous ammonia, to your developing solvent. This will neutralize the acidic sites on the silica and result in well-defined spots.
Q3: Can I use an alternative to silica gel for column chromatography?
A3: Yes. If you continue to have issues with streaking or irreversible adsorption on silica gel, even with a basic modifier, you can use a different stationary phase. Neutral or basic alumina can be an excellent alternative for the purification of basic compounds.[3]
Q4: What are the expected physical properties of pure this compound?
A4: Pure this compound is typically a solid powder.[7] Its molecular formula is C₁₂H₁₂N₂ and it has a molecular weight of 184.24 g/mol .[8] The boiling point is reported to be 337.8 °C at 760 mmHg.[7]
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, it is important to handle this compound with appropriate safety measures. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General precautions include working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation of dust or contact with skin and eyes.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair (e.g., ethanol or ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if you used charcoal, perform a hot gravity filtration through a fluted filter paper into a pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography of this compound
-
Solvent System Selection: Determine an optimal solvent system using TLC that gives an Rf value of ~0.3 for this compound and good separation from impurities. A common system is hexanes/ethyl acetate with 0.5% triethylamine.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary, then add a small amount of silica gel and evaporate the solvent to create a dry powder). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Summary Table
| Parameter | Recommended Value/Solvent | Rationale |
| TLC Solvent System | Hexanes:Ethyl Acetate (e.g., 4:1 to 1:1) + 0.5% Triethylamine | Good starting polarity range for separation on silica gel; triethylamine minimizes tailing of the basic product. |
| Recrystallization Solvent | Ethanol, Methanol, or Ethanol/Water | These solvents often provide good solubility at high temperatures and poor solubility at low temperatures for moderately polar N-heterocycles. |
| Column Chromatography Stationary Phase | Silica Gel or Neutral/Basic Alumina | Silica is standard, but alumina can be advantageous for basic compounds to prevent strong adsorption. |
Visualization of Purification Workflow
Caption: General purification workflow for this compound.
References
- BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
- BenchChem. (2025).
- BenchChem. (2025).
- New Journal of Chemistry. (n.d.). Synthesis of novel regioisomeric phenanthro[a]phenazine derivatives through the SNAr strategy and their self-assembly into columnar phases. Royal Society of Chemistry.
- Scientific.Net. (n.d.).
- ResearchGate. (n.d.).
- BenchChem. (2025). Avoiding common pitfalls in phenazine compound research.
- University of Rochester, Department of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (n.d.). Solvent-free preparation of co-crystals of phenazine and acridine with vanillin.
- University of Wisconsin-Green Bay. (n.d.). 5.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- MIT OpenCourseWare. (n.d.). 8.
- University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
- Reddit. (2022, September 6).
- TSI Journals. (n.d.).
- YouTube. (2022, July 8).
- Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry.
- Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure.
- Chem-Space. (2025, May 20). This compound - 4829-73-6.
- MDPI. (n.d.). Two Cocrystals of Phenazine with Different Phenylboronic Acids.
- New England Biolabs. (n.d.).
- Journal of Synthetic Chemistry. (2022, January 4). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles.
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole - Organic Syntheses Procedure.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2022, February 22). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.
- ResearchGate. (2025, October 10). Two Cocrystals of Phenazine with Different Phenylboronic Acids.
- BOC Sciences. (n.d.). Tetrabenazine and Impurities.
- Biosynth. (n.d.). This compound.
- Longdom Publishing. (n.d.).
- American Elements. (n.d.). This compound.
- PubMed. (2009, July 7). Purification, crystal structure and antimicrobial activity of phenazine-1-carboxamide produced by a growth-promoting biocontrol bacterium, Pseudomonas aeruginosa MML2212.
Sources
- 1. longdom.org [longdom.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. americanelements.com [americanelements.com]
- 8. This compound | C12H12N2 | CID 236273 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydrophenazine
Welcome to the dedicated technical support resource for the synthesis of 1,2,3,4-tetrahydrophenazine. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this important heterocyclic scaffold. Here, we address common challenges, with a focus on the identification and mitigation of frequently encountered byproducts. Our goal is to provide practical, experience-driven advice to enhance the yield, purity, and reproducibility of your synthetic protocols.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis of this compound.
Question 1: My reaction produced a colored impurity that is difficult to separate from the desired product. What is it and how can I prevent its formation?
Answer:
This is a very common issue, and the colored impurity is almost certainly phenazine , the fully aromatized analogue of your target molecule. This compound is susceptible to oxidation, which can occur during the reaction or workup.[1][2]
Causality:
-
Atmospheric Oxygen: The primary culprit is often atmospheric oxygen, especially if the reaction is run at elevated temperatures or for extended periods.
-
Oxidizing Agents: Trace impurities in solvents or starting materials can act as catalysts for oxidation.
Troubleshooting & Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. This is the most effective preventative measure.
-
Degassed Solvents: Use solvents that have been thoroughly degassed prior to use. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Control of Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessive temperatures, as these conditions can promote oxidation. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as ascorbic acid or sodium sulfite, to the reaction mixture or during workup can help to suppress oxidation.
Purification Strategy:
If phenazine has already formed, it can often be separated from this compound by column chromatography on silica gel. A non-polar eluent system, such as hexane/ethyl acetate, will typically elute the less polar phenazine first.
Question 2: I'm observing a second, less polar spot on my TLC plate in addition to my product. It doesn't seem to be the fully oxidized phenazine. What could it be?
Answer:
It is highly probable that you are observing the formation of dihydrophenazine . This partially oxidized byproduct can form under similar conditions to phenazine, but its presence often indicates incomplete oxidation or a competing reaction pathway.
Causality:
-
Stepwise Oxidation: The oxidation of this compound to phenazine can proceed through a dihydrophenazine intermediate. If the oxidizing conditions are not potent enough or are short-lived, this intermediate can accumulate.
-
Disproportionation: In some instances, this compound can undergo disproportionation to yield both phenazine and a more reduced species.
Troubleshooting & Prevention:
The preventative measures are largely the same as for phenazine formation:
-
Strict exclusion of oxygen is paramount.
-
Careful monitoring of reaction conditions to avoid prolonged heating.
Purification Strategy:
Similar to phenazine, dihydrophenazine can be separated by silica gel chromatography. Its polarity will be intermediate between this compound and phenazine.
Question 3: My yield is lower than expected, and I have a complex mixture of byproducts. What are the likely side reactions?
Answer:
Low yields and complex product mixtures in the synthesis of this compound, which is typically formed from the condensation of o-phenylenediamine and 1,2-cyclohexanedione, can arise from several side reactions.[3][4][5]
Causality:
-
Self-Condensation of 1,2-Cyclohexanedione: Under acidic or basic conditions, 1,2-cyclohexanedione can undergo self-condensation reactions, leading to a variety of oligomeric byproducts.
-
Reaction of o-Phenylenediamine with Byproducts: The highly nucleophilic o-phenylenediamine can react with these oligomeric byproducts, further complicating the reaction mixture.
-
Formation of Benzimidazoles: If the reaction conditions are too harsh (e.g., high temperature, strong acid), side reactions leading to the formation of benzimidazole derivatives can occur.[3]
Troubleshooting & Prevention:
-
Order of Addition: Add the 1,2-cyclohexanedione slowly to a solution of the o-phenylenediamine. This maintains a low concentration of the dione and minimizes its self-condensation.
-
pH Control: The reaction is often acid-catalyzed. However, using too strong an acid or too high a concentration can promote side reactions. A milder acidic catalyst, such as acetic acid, is often preferred. Buffer the reaction if necessary to maintain an optimal pH range.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many preparations, room temperature or gentle warming is sufficient.
Purification Strategy:
A multi-step purification approach may be necessary:
-
Aqueous Wash: An initial wash with a dilute acid solution can help to remove unreacted o-phenylenediamine.
-
Crystallization: If the desired product is a solid, crystallization can be a highly effective method for removing many impurities.
-
Column Chromatography: For complex mixtures, column chromatography is indispensable. A gradient elution may be required to separate all components.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a double condensation reaction between o-phenylenediamine and 1,2-cyclohexanedione. The mechanism involves the initial formation of a Schiff base (imine) between one of the amino groups of o-phenylenediamine and one of the carbonyl groups of 1,2-cyclohexanedione. This is followed by an intramolecular cyclization and dehydration to form the dihydropyrazine ring system. A subsequent tautomerization and final condensation/dehydration step yields the stable this compound.
Q2: Are there any alternative synthetic routes that might avoid some of these byproducts?
A2: While the condensation of o-phenylenediamine and 1,2-cyclohexanedione is the most common and direct route, other methods have been explored. For instance, multi-component reactions involving o-phenylenediamine, an aldehyde, and a 1,3-dicarbonyl compound can sometimes be employed to synthesize related heterocyclic systems, though this may not directly yield this compound.[3][4] For specific applications, exploring variations in starting materials, such as using substituted o-phenylenediamines or cyclohexanediones, might alter the propensity for byproduct formation.
Q3: How can I confirm the identity of the byproducts I am observing?
A3: A combination of analytical techniques is recommended:
-
Mass Spectrometry (MS): Provides the molecular weight of the compounds, which can help to identify potential structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information to confirm the identity of the major product and byproducts.
-
Comparison to Known Standards: If available, comparing the retention time (in LC or GC) and spectroscopic data to authentic samples of suspected byproducts (e.g., phenazine) is the most definitive method of identification.
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Byproduct Formation
-
To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add o-phenylenediamine (1.0 eq) and ethanol (10 mL per gram of o-phenylenediamine).
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
In a separate flask, dissolve 1,2-cyclohexanedione (1.05 eq) in a minimal amount of degassed ethanol.
-
Add the 1,2-cyclohexanedione solution dropwise to the stirred o-phenylenediamine solution at room temperature over 30 minutes.
-
After the addition is complete, add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., 3:1 hexane:ethyl acetate).
-
Upon completion, reduce the solvent volume under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Protocol 2: Purification of this compound by Column Chromatography
-
Prepare a silica gel column using a suitable non-polar solvent system, such as hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of increasing ethyl acetate in hexane.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Visualizations
Reaction Scheme and Competing Pathways
Caption: Synthetic pathway to this compound and major byproduct formations.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common issues in the synthesis.
References
-
McIlwain, H. (1937). 358. The phenazine series. Part V. Reactions of 1 : 2 : 3 : 4-tetrahydrophenazine and related compounds. Journal of the Chemical Society (Resumed), 1701. [Link][1]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1937). 358. The phenazine series. Part V. Reactions of 1 : 2 : 3 : 4-tetrahydrophenazine and related compounds. Royal Society of Chemistry. [Link][2]
-
Haddadin, M. J., & Issidorides, C. H. (1965). Reactions of this compound di-N-oxide with acetic anhydride. The Journal of Organic Chemistry, 30(5), 1513-1515. [Link]
-
ChemSynthesis. (n.d.). This compound 5,10-dioxide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Three-component reactions of OPD with substituted 1,3-cyclohexanedione... Retrieved from [Link][3]
-
ResearchGate. (n.d.). The competitive reaction of dimedone and 1,3-cyclohexanedione with o-phenylenediamine and aromatic aldehydes. Retrieved from [Link][4]
-
ResearchGate. (n.d.). Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. Retrieved from [Link][5]
Sources
- 1. Sci-Hub. 358. The phenazine series. Part V. Reactions of 1 : 2 : 3 : 4-tetrahydrophenazine and related compounds / Journal of the Chemical Society (Resumed), 1937 [sci-hub.sg]
- 2. 358. The phenazine series. Part V. Reactions of 1 : 2 : 3 : 4-tetrahydrophenazine and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Davis-Beirut Reaction: A Technical Guide to Optimization and Troubleshooting
For Immediate Release
Welcome to the technical support center for the Davis-Beirut Reaction. As Senior Application Scientists, we understand that mastering any synthetic methodology requires a deep understanding of its nuances. This guide is designed for researchers, chemists, and drug development professionals to provide actionable insights and solutions to common challenges encountered when performing the Davis-Beirut Reaction. Our goal is to empower you to optimize your reaction conditions, troubleshoot effectively, and achieve high-yielding, reproducible results.
The Davis-Beirut Reaction is a powerful tool for the synthesis of 2H-indazoles and related heterocycles, valued for its use of inexpensive starting materials and avoidance of toxic metals.[1] It is a robust N,N-bond forming heterocyclization that can proceed under both acidic and basic conditions.[1][2] This versatility, however, introduces variables that can impact the reaction outcome. This guide will walk you through the critical parameters, from starting material selection to reaction workup, ensuring a higher success rate in your synthetic endeavors.
Core Principles: Understanding the "Why"
At its heart, the Davis-Beirut reaction involves the in situ generation of a highly reactive nitroso intermediate from a 2-nitrobenzyl amine or a related precursor.[3][4][5] This intermediate then undergoes an N-N bond-forming heterocyclization to yield the desired 2H-indazole product.[4] The efficiency of this process is highly dependent on the stability of this intermediate and the nucleophilicity of the reacting partners.
A generalized workflow for the base-catalyzed Davis-Beirut Reaction is depicted below. Understanding this sequence is the first step in effective troubleshooting.
Sources
- 1. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 2. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Challenges in the selective reduction of phenazines to 1,2,3,4-Tetrahydrophenazine
Introduction: The Challenge of Selectivity in Phenazine Reduction
Welcome to the technical support guide for the selective reduction of phenazines to 1,2,3,4-tetrahydrophenazines. Phenazine derivatives are a critical class of redox-active molecules with applications ranging from materials science to pharmacology. The targeted synthesis of 1,2,3,4-tetrahydrophenazine, which involves the saturation of only one of the two aromatic rings, is a significant synthetic challenge. The core difficulty lies in preventing both under-reduction, which leaves the starting material intact, and over-reduction, which leads to the fully saturated decahydrophenazine. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of this transformation and achieve high selectivity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and byproducts in the reduction of phenazine?
The reduction of phenazine can yield three main products depending on the reaction conditions and the strength of the reducing agent. The process is a stepwise hydrogenation:
-
Phenazine (Starting Material): The fully aromatic, oxidized starting compound.
-
5,10-Dihydrophenazine: A common intermediate where the nitrogen atoms are reduced. This species is often unstable and can readily re-oxidize back to phenazine in the presence of air.
-
This compound (Desired Product): The target molecule where one of the benzene rings is selectively hydrogenated.
-
Decahydrophenazine (Over-reduction Product): The fully saturated molecule where both aromatic rings have been hydrogenated. This is the most common and problematic byproduct in reactions targeting the tetrahydro- derivative.
Q2: Why is it difficult to stop the reduction at the this compound stage?
The challenge is primarily kinetic and thermodynamic. Once the first aromatic ring is reduced to form this compound, the remaining aromatic ring can still be susceptible to reduction under the same conditions required for the initial step. Achieving high selectivity requires carefully tuning the reaction parameters—such as catalyst choice, hydrogen pressure, temperature, and reaction time—to favor the hydrogenation of the first ring while minimizing the rate of the second hydrogenation step.
Q3: What are the most effective methods for achieving this selective reduction?
Catalytic hydrogenation is the most widely reported and effective method. The choice of catalyst and support is critical. Ruthenium-based catalysts, particularly on oxide supports, have shown high activity for the hydrogenation of N-heterocycles.[1][2] The key is to use a catalyst system that is active enough to reduce the phenazine core but not so aggressive that it leads to rapid over-reduction. Key variables to control include:
-
Catalyst: Ruthenium (Ru), Rhodium (Rh), or Palladium (Pd) on supports like carbon (C), alumina (Al₂O₃), or titania (TiO₂).
-
Hydrogen Pressure: Lower pressures generally favor selectivity.
-
Temperature: Moderate temperatures are preferred to avoid promoting over-reduction.
-
Solvent: The choice of solvent can influence substrate solubility and catalyst activity.
Q4: How do substituents on the phenazine ring affect the reduction process?
Substituents significantly alter the electronic properties of the phenazine ring system, which in turn affects its reduction potential.[3]
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -COOH make the phenazine ring more electron-deficient and easier to reduce. This can increase the reaction rate but may also make it harder to prevent over-reduction.
-
Electron-Donating Groups (EDGs) such as -NH₂, -OH, or -OCH₃ make the ring more electron-rich, decreasing its reduction potential and making it more resistant to hydrogenation. Harsher conditions may be required, which can also lead to side reactions or decomposition.
Visualizing the Reaction Pathway
The following diagram illustrates the sequential nature of phenazine hydrogenation, highlighting the desired product and the common over-reduction byproduct.
Caption: Reaction pathway for phenazine hydrogenation.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction yields a mixture of the desired tetrahydrophenazine and the over-reduced decahydrophenazine.
-
Underlying Cause: The reaction conditions are too harsh, or the catalyst is too active, causing the hydrogenation to proceed past the desired intermediate stage.
-
Solutions & Scientific Rationale:
-
Reduce Hydrogen Pressure: Lowering the H₂ pressure (e.g., from 10 atm to 2-3 atm) decreases the concentration of active hydrogen species on the catalyst surface, slowing the rate of the second hydrogenation step more significantly than the first.
-
Decrease Catalyst Loading: A lower catalyst-to-substrate ratio can help temper the overall reaction rate, allowing for better temporal control to stop the reaction after the formation of the desired product.
-
Lower the Reaction Temperature: Hydrogenation is an exothermic process. Reducing the temperature (e.g., from 80°C to 40-50°C) will slow down all reaction rates, but often has a more pronounced effect on the more difficult second reduction, thus improving selectivity.
-
Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of the starting material and the appearance of the product. Stop the reaction as soon as the starting material is consumed and before significant amounts of the over-reduced byproduct appear.
-
Problem 2: The reaction is very slow, or the conversion of phenazine is incomplete.
-
Underlying Cause: This can be due to insufficient catalyst activity, poor substrate solubility, or the presence of catalyst poisons.
-
Solutions & Scientific Rationale:
-
Check for Catalyst Poisons: Ensure all solvents and reagents are pure. Sulfur compounds, strong chelating agents, or even trace impurities from starting materials can poison noble metal catalysts. Purify the starting phenazine if necessary.
-
Increase Temperature or Pressure (Cautiously): If no poisons are suspected, incrementally increasing the temperature or H₂ pressure can enhance the reaction rate. However, be aware that this may negatively impact selectivity (see Problem 1). It is a trade-off that must be optimized.
-
Screen Different Catalysts/Supports: The interaction between the metal catalyst and its support (Metal-Support Interaction, MSI) plays a crucial role in activity.[1] If a Pd/C catalyst is ineffective, consider trying Ru/C, Ru/Al₂O₃, or Rh/C, which may offer different activity profiles. The reducibility of the support can influence catalytic performance.[1]
-
Improve Solubility: Ensure the phenazine substrate is fully dissolved in the chosen solvent at the reaction temperature. If solubility is low, screen alternative solvents (e.g., ethanol, ethyl acetate, THF, or acetic acid).
-
Problem 3: I am observing unexpected side products or decomposition.
-
Underlying Cause: The reaction conditions may be promoting side reactions such as C-N bond cleavage (hydrogenolysis) or ring opening, particularly at high temperatures or with very reactive catalysts.
-
Solutions & Scientific Rationale:
-
Use Milder Conditions: This is the most effective strategy. Reduce the temperature and pressure to the minimum required for the reaction to proceed.
-
Change the Solvent: Protic solvents like ethanol or acetic acid can sometimes participate in or mediate side reactions. Switching to an aprotic solvent like THF or ethyl acetate may resolve the issue.
-
Select a Different Catalyst: Some catalysts are more prone to inducing hydrogenolysis than others. For example, Palladium is often more aggressive for C-N cleavage than Rhodium or Ruthenium under certain conditions. Experimenting with different metals is a key troubleshooting step.
-
Troubleshooting Workflow
This diagram provides a logical workflow for addressing common issues during the selective reduction.
Caption: A logical troubleshooting workflow for common experimental outcomes.
Standard Experimental Protocol: Selective Hydrogenation of Phenazine
This protocol is a representative starting point. Optimization will be required based on the specific substrate and available equipment.
Safety Precautions:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.
-
Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and saturated with hydrogen. Handle with care and do not allow the catalyst to dry in the air after the reaction.
-
This compound is classified as harmful if swallowed and causes serious eye irritation.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Materials & Equipment:
-
Phenazine (1.0 eq)
-
5% Palladium on Carbon (Pd/C) (1-5 mol%)
-
Ethanol or Ethyl Acetate (solvent)
-
Parr hydrogenator or similar high-pressure reaction vessel
-
Hydrogen gas source (high purity)
-
Filtration setup (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Vessel Preparation: Add the phenazine (e.g., 1.0 g) and the chosen solvent (e.g., 50 mL ethanol) to the high-pressure reaction vessel.
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 5% Pd/C catalyst (e.g., 50 mg for ~5 mol%). Note: Adding the catalyst under an inert atmosphere prevents it from reacting with air prematurely.
-
System Purge: Seal the reaction vessel. Purge the system by pressurizing with nitrogen (to ~2 atm) and then venting three times to remove all oxygen.
-
Hydrogenation: Purge the vessel with hydrogen gas three times in a similar manner. Finally, pressurize the vessel to the desired H₂ pressure (start with 3 atm).
-
Reaction: Begin stirring and heat the reaction to the target temperature (start with 40°C).
-
Monitoring: Monitor the reaction progress by periodically taking samples (if the reactor allows) and analyzing by TLC or GC-MS. The reaction is complete when the starting material is no longer visible.
-
Cooldown & Venting: Once the reaction is complete, stop the heating and allow the vessel to cool to room temperature. Carefully vent the excess hydrogen pressure in the fume hood.
-
Catalyst Filtration: Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. CRITICAL: Keep the Celite® pad and catalyst wet with solvent at all times to prevent ignition. Wash the pad with a small amount of fresh solvent.
-
Workup: Combine the filtrate and washes. Remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Data Summary: Reaction Parameter Influence
| Parameter | Typical Range | Effect on Selectivity | Effect on Rate | Rationale |
| Catalyst | Pd/C, Ru/C, Rh/C | Metal-dependent | Ru > Rh > Pd (often) | Different metals have varying intrinsic activities and affinities for the substrate. |
| H₂ Pressure | 1 - 15 atm | Lower pressure increases selectivity | Higher pressure increases rate | Reduces surface H₂ concentration, disfavoring the second hydrogenation. |
| Temperature | 25 - 100 °C | Lower temp increases selectivity | Higher temp increases rate | Minimizes energy input to overcome the activation barrier for over-reduction. |
| Solvent | EtOH, EtOAc, THF, AcOH | Can influence selectivity | Affects solubility & catalyst wetting | Solvent polarity can affect substrate-catalyst interaction. |
References
-
Wang, Y., & Newman, D. K. (2008). Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen. Environmental Science & Technology, 42(7), 2380–2386. [Link]
-
Karmaker, S., et al. (2021). Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning. ACS Omega, 6(4), 2889–2899. [Link]
-
Glasser, N. R., et al. (2021). NADH dehydrogenases are the predominant phenazine reductases in the electron transport chain of Pseudomonas aeruginosa. eLife, 10, e70938. [Link]
-
ResearchGate. (n.d.). Whole-cell phenazine reduction rates and subcellular localization of... [Image]. Retrieved from ResearchGate. [Link]
-
Kumar, N., & Chowdhary, Y. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Asian Journal of Research in Chemistry, 15(1), 1-6. [Link]
-
ACS Publications. (2026). CO-Tolerant Ru-Oxide Catalysts for NEC Hydrogenation under Unpurified Hydrogen: Role of Metal–Support Interactions and Effective Oxygen Vacancies. ACS Sustainable Chemistry & Engineering. [Link]
-
ACS Publications. (2026). CO-Tolerant Ru-Oxide Catalysts for NEC Hydrogenation under Unpurified Hydrogen. ACS Sustainable Chemistry & Engineering. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Hernandez, M. E., et al. (2004). Phenazines and Other Redox-Active Antibiotics Promote Microbial Mineral Reduction. Applied and Environmental Microbiology, 70(2), 921–928. [Link]
-
Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10155-10191. [Link]
-
Cerecetto, H., et al. (2008). Differential enzymatic reductions governing the differential hypoxia-selective cytotoxicities of phenazine 5,10-dioxides. Chemical Research in Toxicology, 21(9), 1829-1835. [Link]
Sources
Stability of 1,2,3,4-Tetrahydrophenazine under different storage conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrahydrophenazine. It is designed to address common questions and troubleshooting scenarios related to the compound's stability under various storage and experimental conditions. Our approach is rooted in established scientific principles and practical field experience to ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the general recommended storage conditions for solid this compound?
A1: As a best practice for nitrogen-containing heterocyclic compounds, solid this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to protect it from atmospheric moisture and oxygen.[4] For long-term storage, refrigeration (2-8°C) is recommended to minimize the potential for thermal degradation.[5] The product should also be protected from light.[2]
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is highly dependent on the solvent, pH, and storage temperature. Stock solutions are best prepared fresh. If storage is necessary, it is recommended to store them at -20°C or -80°C for short to medium-term storage.[6] The choice of solvent is critical; avoid halogenated solvents if there is a risk of exposure to light, as this can accelerate photodegradation for related phenoxazine compounds.[7] The pH of aqueous solutions should be carefully considered, as it can significantly influence the rate of hydrolysis.[8][9]
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, related phenazine and phenoxazine compounds are known to be photosensitive.[7][10][11][12] Exposure to UV or even ambient light can lead to degradation, often observed as a discoloration of the material or solution.[7][11] Therefore, it is crucial to handle and store the compound in amber vials or under light-protected conditions.
Q4: What are the initial signs of degradation I should look for?
A4: Visual inspection is the first line of defense. A change in the color or physical appearance of the solid powder can indicate degradation. For solutions, discoloration or the formation of precipitates are common signs of instability. For quantitative assessment, analytical techniques such as HPLC or LC-MS should be employed to detect the appearance of degradation products and a decrease in the purity of the parent compound.
Section 2: Troubleshooting Guide for Stability-Related Issues
This section provides a structured approach to identifying and resolving common stability problems encountered during experimentation.
Issue 1: Unexpected changes in the color of the solid compound or solution.
-
Potential Cause 1: Oxidation. Phenazine derivatives can be susceptible to oxidation, especially in the presence of air and light. The reduced core of this compound may be prone to aromatization or other oxidative transformations.
-
Troubleshooting Steps:
-
Store the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Ensure containers are tightly sealed.
-
Minimize exposure to ambient air during handling.
-
-
-
Potential Cause 2: Photodegradation. As discussed in the FAQs, light exposure can induce degradation.
-
Troubleshooting Steps:
-
Work with the compound in a dimly lit area or use amber-colored labware.
-
Wrap experimental setups with aluminum foil to protect from light.
-
Perform a simple photostability test by exposing a small sample to light and comparing it to a dark control.
-
-
Issue 2: Inconsistent or poor results in biological or chemical assays.
-
Potential Cause 1: Degradation in solution. The compound may be unstable in your specific assay buffer or solvent system.
-
Troubleshooting Steps:
-
pH-Stability Profile: Determine the stability of this compound across a range of pH values relevant to your experiments. A simple approach is to incubate the compound in different buffers for a set time and analyze for degradation by HPLC.
-
Solvent Compatibility: Test the stability in different solvents if you have flexibility in your experimental design.
-
Fresh is Best: Always prepare solutions fresh before use. If this is not feasible, validate the stability of your stock solutions under your storage conditions.
-
-
-
Potential Cause 2: Interaction with other components in the assay medium.
-
Troubleshooting Steps:
-
Investigate potential incompatibilities with other reagents in your system.
-
Run control experiments with and without other components to isolate the cause of instability.
-
-
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for stability issues.
Section 3: Experimental Protocols for Stability Assessment
For researchers needing to generate their own stability data, the following protocols provide a starting point based on ICH guidelines for forced degradation studies.[5][13][14][15][16]
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place the solid compound and a solution in an oven at a temperature above accelerated testing conditions (e.g., 70°C).
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14] A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC method. A reverse-phase C18 column is often a good starting point for phenazine-like compounds. The mobile phase may consist of a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.
-
-
Data Evaluation:
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The goal is to achieve 5-20% degradation of the active substance.[13][15] If degradation is too rapid or too slow, adjust the stress conditions (e.g., temperature, concentration of stressing agent).
-
Stability-Indicating Method Development Workflow
Caption: Workflow for developing a stability-indicating HPLC method.
Section 4: Summary of Stability Considerations
| Condition | Potential Impact on this compound | Recommended Mitigation |
| Temperature | Increased rate of thermal degradation. | Store in a cool place; for long-term storage, refrigeration (2-8°C) is advisable. |
| Light | Photodegradation, leading to discoloration and loss of purity. | Store in amber vials or light-proof containers. Handle in a dimly lit environment. |
| Humidity | May promote hydrolysis or other degradation pathways, especially for the solid form. | Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended. |
| pH (in solution) | Catalysis of hydrolysis under acidic or basic conditions. | Buffer solutions to a pH where the compound is most stable. Determine the optimal pH range experimentally. |
| Oxygen | Oxidation of the reduced phenazine ring. | Store under an inert atmosphere (e.g., argon, nitrogen). Use degassed solvents for solutions. |
References
-
Costa, K. C., et al. (2015). Enzymatic Degradation of Phenazines Can Generate Energy and Protect Sensitive Organisms from Toxicity. Applied and Environmental Microbiology, 81(21), 7438-7448. Available from: [Link]
-
Kwon, Y., et al. (2020). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Journal of Materials Chemistry A, 8(34), 17596-17605. Available from: [Link]
-
ChemistryViews. (2024). New Insights into the Photostability of Phenoxazines. Available from: [Link]
-
CaltechAUTHORS. (2015). Enzymatic Degradation of Phenazines Can Generate Energy and Protect Sensitive Organisms from Toxicity. Available from: [Link]
-
Pindela, F., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(9), 2465. Available from: [Link]
-
Resolve Mass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
Kaczor, A. A., et al. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 13(21), 4826. Available from: [Link]
-
Pindela, F., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed, 33925381. Available from: [Link]
-
Sinditskii, V. P., et al. (2019). Thermal decomposition and combustion of hybrid heterocyclic compounds. Thermochimica Acta, 677, 134-142. Available from: [Link]
-
Goll, F. D., et al. (2024). Photostability of Phenoxazine Derivatives. ChemPhysChem, e202400506. Available from: [Link]
-
ResearchGate. (2021). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available from: [Link]
-
PacBio. (2019). Enzymatic degradation of phenazines can generate energy and protect sensitive organisms from toxicity. Available from: [Link]
-
ResearchGate. (2015). Enzymatic Degradation of Phenazines Can Generate Energy and Protect Sensitive Organisms from Toxicity. Available from: [Link]
-
MedCrave. (2016). Forced Degradation Studies. Available from: [Link]
-
IJCRT.org. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available from: [Link]
-
Semantic Scholar. (2024). Photostability of Phenoxazine Derivatives. Available from: [Link]
-
YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Available from: [Link]
-
Singh, R., & Kumar, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of analytical & bioanalytical techniques, 3(6), 1-6. Available from: [Link]
-
Popiel, P., et al. (2024). Highly Efficient Photoinitiation Systems Based on Dibenzo[a,c]phenazine Sensitivity to Visible Light for Dentistry. International Journal of Molecular Sciences, 25(11), 5898. Available from: [Link]
-
ResearchGate. (2023). Hydrolysis Rates for Various pH Levels. Available from: [Link]
-
Zhang, L., et al. (2022). Tailoring hydroxyl groups of organic phenazine anodes for high-performance and stable alkaline batteries. Energy & Environmental Science, 15(1), 266-274. Available from: [Link]
-
Luebbert, C., et al. (2017). Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions. Molecular Pharmaceutics, 14(11), 3784-3796. Available from: [Link]
-
RSC Publishing. (2014). Analytical Methods. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Bernardes, G. J. L., et al. (2018). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry, 29(5), 1546-1553. Available from: [Link]
-
American Elements. This compound. Available from: [Link]
-
Li, Y., et al. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 27(19), 6649. Available from: [Link]
-
Urbanetz, N. A. (2021). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. Pharmaceutics, 13(3), 433. Available from: [Link]
-
OPUS. (2025). Analytical Methods. Available from: [Link]
-
Evstigneeva, E. M., et al. (2022). Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. Batteries, 8(10), 163. Available from: [Link]
-
Paw, J., et al. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 59(2), 103-109. Available from: [Link]
-
Kalia, J., & Raines, R. T. (2006). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & Medicinal Chemistry Letters, 16(19), 5145-5147. Available from: [Link]
-
ResearchGate. (2019). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Available from: [Link]
-
Szabó, Z., et al. (2023). Effect of atmosphere and relative humidity on photodegradation of clopidogrel under artificial solar and indoor light irradiation. Journal of Pharmaceutical and Biomedical Analysis, 234, 115582. Available from: [Link]
-
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Available from: [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ijcrt.org [ijcrt.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemistryviews.org [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for 1,2,3,4-Tetrahydrophenazine Synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1,2,3,4-tetrahydrophenazine. This document provides in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during its synthesis.
Core Synthetic Pathway: Condensation of o-Phenylenediamine and 1,2-Cyclohexanedione
The most direct and common method for synthesizing this compound is the acid-catalyzed condensation of o-phenylenediamine with 1,2-cyclohexanedione. This reaction, while straightforward in principle, can be prone to issues that affect yield and purity.
Troubleshooting Guide
Q1: I am getting a very low yield or no product at all. What are the likely causes and how can I fix this?
Low or no yield is a common frustration in organic synthesis. For the synthesis of this compound, several factors could be at play:
-
Poor Quality of o-Phenylenediamine: o-Phenylenediamine is notoriously susceptible to air oxidation, which can significantly reduce its reactivity and introduce impurities.[1] The presence of colored impurities in your starting material is a strong indicator of oxidation.
-
Solution: It is highly recommended to use freshly purified o-phenylenediamine. A common purification method involves dissolving the diamine in hot, slightly acidified water, treating it with activated charcoal and sodium dithionite to reduce oxidized species, followed by filtration and recrystallization after neutralization.
-
-
Suboptimal Reaction Conditions: The condensation reaction is sensitive to temperature, reaction time, and the choice of solvent.
-
Solution:
-
Temperature: While some condensations of this type can proceed at room temperature, gentle heating (e.g., refluxing in ethanol or a similar solvent) is often necessary to drive the reaction to completion.[2]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation and to avoid decomposition from prolonged heating.[1]
-
Solvent: Ethanol or acetic acid are commonly used solvents for this type of condensation. Acetic acid can also serve as the catalyst. Toluene can also be an effective solvent, sometimes used with a Dean-Stark trap to remove the water byproduct and drive the equilibrium towards the product.
-
-
-
Ineffective Catalysis: While the reaction can proceed without a catalyst, particularly at higher temperatures, an acid catalyst is generally employed to protonate the carbonyl oxygen of the dione, making it more electrophilic and accelerating the reaction.
Q2: My final product is contaminated with unreacted starting materials. How can I improve the purification?
The presence of starting materials in your final product indicates an incomplete reaction or inefficient purification.
-
Driving the Reaction to Completion: Before focusing on purification, ensure the reaction has gone to completion by monitoring it via TLC. If the reaction has stalled, you may need to add more catalyst or increase the reaction temperature or time.
-
Purification Strategies:
-
o-Phenylenediamine Removal: o-Phenylenediamine is a basic compound. Washing the crude product mixture with a dilute acid solution (e.g., 1 M HCl) will protonate the unreacted diamine, forming a water-soluble salt that can be removed in the aqueous phase. Ensure your target compound, this compound, is not acid-sensitive, though it is generally stable under these conditions.
-
1,2-Cyclohexanedione Removal: This dione has some water solubility and can often be removed by washing the crude product with water.
-
Recrystallization: this compound is a solid at room temperature. Recrystallization is an excellent method for purification. Ethanol is a commonly used solvent for recrystallizing quinoxaline derivatives.[2] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for obtaining pure crystals.
-
Q3: My product is a dark, tarry substance instead of the expected solid. What went wrong?
The formation of dark, intractable materials is often due to the decomposition of starting materials or the product, or the formation of polymeric side products.
-
Oxidation of o-Phenylenediamine: As mentioned, this is a primary culprit. The oxidized species can lead to highly colored, complex mixtures. Using purified starting material is crucial.[1]
-
Harsh Reaction Conditions: Excessively high temperatures or prolonged reaction times can lead to decomposition. Monitor the reaction closely and avoid overheating.
-
Strongly Acidic Conditions: While an acid catalyst is beneficial, using a large excess of a strong acid can sometimes promote side reactions or degradation. Use a catalytic amount of acid.
-
Workup and Purification: If a dark oil is obtained after removing the solvent, try triturating it with a non-polar solvent like hexanes or diethyl ether to see if a solid product crashes out. If the product is soluble, you may need to proceed with column chromatography for purification.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for this reaction?
The reaction proceeds via a well-established condensation mechanism. The acidic catalyst protonates one of the carbonyl groups of 1,2-cyclohexanedione, which is then attacked by one of the amino groups of o-phenylenediamine. A subsequent intramolecular cyclization and dehydration lead to the formation of the dihydropyrazine ring, yielding this compound.
Q2: What are the expected ¹H NMR signals for this compound?
The ¹H NMR spectrum of this compound would be expected to show signals for the aromatic protons on the benzene ring and the aliphatic protons of the cyclohexene ring. The aromatic protons will appear in the downfield region (typically 7-8 ppm), and the aliphatic protons will be in the upfield region. The exact chemical shifts and coupling patterns can be confirmed by spectral databases.
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes, standard laboratory safety precautions should always be followed.
-
o-Phenylenediamine: This compound is toxic and a suspected mutagen. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Acids: Concentrated acids are corrosive. Handle with care.
-
Solvents: Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
o-Phenylenediamine (purified)
-
1,2-Cyclohexanedione
-
Ethanol (or glacial acetic acid)
-
Concentrated Hydrochloric Acid (catalytic amount, if using ethanol)
-
Sodium Sulfate (anhydrous)
-
Activated Charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve purified o-phenylenediamine (1 equivalent) in ethanol.
-
Add 1,2-cyclohexanedione (1 equivalent) to the solution.
-
If using ethanol as the solvent, add a few drops of concentrated hydrochloric acid as a catalyst. If using glacial acetic acid, no additional catalyst is needed.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after a few hours), allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
If a solid precipitates, collect it by vacuum filtration. If not, proceed with an aqueous workup.
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization from ethanol. If the product is still colored, you can perform a hot filtration with activated charcoal during the recrystallization process.
Data Presentation
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | Poor quality of o-phenylenediamine | Purify o-phenylenediamine by recrystallization, possibly with activated charcoal and a reducing agent. |
| Suboptimal reaction temperature or time | Monitor reaction by TLC; consider gentle heating (reflux). | |
| Ineffective catalysis | Add a catalytic amount of acid (e.g., HCl, H₂SO₄) if not using an acidic solvent. | |
| Impure Product | Presence of unreacted starting materials | Drive reaction to completion; wash with dilute acid to remove o-phenylenediamine; wash with water for 1,2-cyclohexanedione. |
| Dark, tarry product | Use purified o-phenylenediamine; avoid excessive heat; use catalytic amounts of acid. | |
| Difficult Purification | Oily product | Try triturating with a non-polar solvent; consider column chromatography. |
| Colored impurities | Use activated charcoal during recrystallization. |
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the acid-catalyzed condensation of o-phenylenediamine and 1,2-cyclohexanedione.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in this compound synthesis.
References
-
PubChem. This compound. [Link]
-
NIH. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]
Sources
Technical Support Center: Enhancing the Purity of Synthesized 1,2,3,4-Tetrahydrophenazine
Introduction: This guide serves as a dedicated resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 1,2,3,4-tetrahydrophenazine. Achieving high purity for this heterocyclic scaffold is critical for accurate downstream applications, from biological screening to materials science. This document provides in-depth, field-proven troubleshooting strategies and answers to frequently asked questions, focusing on the scientific principles that underpin effective purification.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section directly addresses specific experimental challenges, offering step-by-step protocols and explaining the causal logic behind each procedural choice.
Issue 1: My isolated product is a tan or yellowish solid, but literature reports it as white or off-white. How can I remove the color impurities?
Root Cause Analysis: A persistent yellow or tan coloration is typically indicative of highly conjugated, chromophoric impurities. In the context of this compound synthesis, the most probable cause is the formation of the fully oxidized, aromatic phenazine byproduct. This can occur due to aerial oxidation during the reaction or workup, especially at elevated temperatures.
Recommended Protocol: Activated Carbon Treatment and Recrystallization
This protocol leverages the high surface area of activated carbon to adsorb large, flat, colored molecules, followed by the purification power of crystallization.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble when hot and sparingly soluble when cold. Ethanol or methanol are excellent starting points.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude, colored product in the minimum amount of boiling solvent to ensure the solution is saturated.
-
Activated Carbon Addition: Remove the flask from the heat source to prevent bumping. Add a small amount of decolorizing activated carbon (typically 1-2% w/w of your compound). Expert Insight: Using an excess of carbon can significantly reduce your yield due to the non-specific adsorption of your desired product.
-
Hot Filtration: Bring the mixture back to a gentle boil for 2-5 minutes. To remove the carbon, perform a rapid hot gravity filtration using a pre-heated funnel and fluted filter paper. This step is critical to prevent premature crystallization of the product on the filter paper.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small portion of the ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Issue 2: My ¹H NMR spectrum shows significant peaks corresponding to unreacted o-phenylenediamine and/or cyclohexanone.
Root Cause Analysis: The presence of starting materials indicates an incomplete reaction or, more commonly, an inefficient workup that fails to separate components with differing polarities and acid-base properties. o-Phenylenediamine is a basic, polar aromatic amine, while cyclohexanone is a neutral, moderately polar ketone. The product, this compound, is a significantly less polar, basic heterocycle.
Strategy 1: Acid-Base Extraction (A Self-Validating System)
This classic technique is highly effective for separating basic compounds from neutral or acidic impurities. Its trustworthiness lies in its reliance on the fundamental chemical properties of the target molecule.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M aqueous hydrochloric acid (HCl). The basic o-phenylenediamine and your this compound product will be protonated and partition into the aqueous layer. The neutral cyclohexanone will remain in the organic layer.
-
Separation: Drain and discard the organic layer containing the cyclohexanone.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 3 M aqueous sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 10). This will deprotonate your product, causing it to precipitate as a solid or oil.
-
Re-extraction: Extract the basified aqueous solution multiple times with fresh ethyl acetate or DCM to recover your deprotonated, purified product into the organic phase.
-
Final Workup: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Strategy 2: Silica Gel Column Chromatography
For a more refined separation, column chromatography is the method of choice.
Data Presentation: Optimizing Chromatographic Separation
The choice of eluent is critical for successful separation. Below is a table summarizing the behavior of the components in different solvent systems, as would be determined by preliminary Thin Layer Chromatography (TLC).
| Eluent System (Hexane:Ethyl Acetate) | Rf of Cyclohexanone | Rf of this compound | Rf of o-Phenylenediamine | Outcome |
| 95:5 | ~0.60 | ~0.25 | ~0.05 | Good separation, product elutes slowly |
| 90:10 | ~0.75 | ~0.45 | ~0.15 | Optimal for separation and runtime |
| 80:20 | ~0.85 | ~0.65 | ~0.35 | Poor separation between product and amine |
Mandatory Visualization: Purification Decision Workflow
Caption: Decision workflow for purifying crude this compound based on impurity type.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic origin of common byproducts in this synthesis?
A1: The synthesis of this compound proceeds via a double condensation between the two amino groups of o-phenylenediamine and the ketone of cyclohexanone.[1] The primary impurities arise from:
-
Incomplete Reaction: Failure to form the second imine linkage, resulting in residual starting materials.
-
Oxidation: The intermediate dihydrophenazine is susceptible to oxidation to the thermodynamically stable aromatic phenazine, a common colored impurity. This is often promoted by air and heat.
-
Self-Condensation of Cyclohexanone: Under acidic or basic conditions, cyclohexanone can undergo aldol-type self-condensation, leading to dimeric byproducts that can complicate purification.[2]
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the crystallization solvent, or when the solution is supersaturated to the point that the solute comes out of solution as a liquid phase. To resolve this:
-
Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.
-
Lower the Cooling Temperature: Use a solvent with a lower boiling point (e.g., switch from ethanol to methanol).
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch.
-
Switch to a Mixed-Solvent System: Dissolve the compound in a "good" solvent (e.g., ethanol) and slowly add a "poor" solvent or "anti-solvent" (e.g., water) at an elevated temperature until the solution becomes faintly cloudy (the cloud point).[3] Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is essential for confirming purity:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the structure and identifying any organic impurities. The absence of peaks from starting materials or byproducts is a strong indicator of high purity.
-
Melting Point Analysis: A sharp melting point range that matches the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
-
Thin Layer Chromatography (TLC): A single spot in multiple eluent systems suggests high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity, often expressed as a percentage area of the main peak.
References
-
General Synthesis and Properties of Phenazines
- Title: The Chemistry of Phenazine and its Deriv
- Source: ScienceDirect Topics
-
URL: [Link]
-
Purification by Recrystallization
- Title: Recrystalliz
- Source: UCLA Chemistry and Biochemistry
-
URL: [Link]
-
Purification by Column Chromatography
- Title: Column Chrom
- Source: Chemistry LibreTexts
-
URL: [Link]
-
Recrystallization Methods
- Title: 4 Recrystalliz
- Source: METTLER TOLEDO via YouTube
-
URL: [Link]
-
Chemical and Physical Properties of this compound
- Title: this compound
- Source: PubChem, National Center for Biotechnology Inform
-
URL: [Link]
-
Purification by Acid-Base Extraction
- Title: Acid-Base Extraction
- Source: Chemistry LibreTexts
-
URL: [Link]
-
Condensation Reactions of o-Phenylenediamine
- Title: The condensation of o-phenylenediamine with ketones in the presence of silver nitr
- Source: ResearchG
-
URL: [Link]
Sources
Side reactions to consider when synthesizing 1,2,3,4-Tetrahydrophenazine
Welcome to the technical support guide for the synthesis of 1,2,3,4-Tetrahydrophenazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis. The primary synthetic route discussed is the condensation of o-phenylenediamine with 1,2-cyclohexanedione. Our goal is to equip you with the expertise to anticipate, identify, and resolve common experimental challenges.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems that may arise during the synthesis, providing causal explanations and actionable solutions.
Q1: My reaction resulted in a very low yield, or I isolated only starting materials. What went wrong?
A1: Low or no product formation is a common issue that typically points to suboptimal reaction conditions or reagent quality. The core of this synthesis is an acid-catalyzed double condensation reaction. Let's break down the potential causes:
-
Ineffective Catalysis: The reaction requires an acid catalyst, typically a Brønsted acid like acetic acid or hydrochloric acid, to activate the carbonyl groups of 1,2-cyclohexanedione for nucleophilic attack by o-phenylenediamine.[1] Insufficient catalyst or a catalyst that is too weak will result in a sluggish or stalled reaction.
-
Reagent Purity: The purity of both o-phenylenediamine and 1,2-cyclohexanedione is critical. o-Phenylenediamine is susceptible to oxidation, often indicated by a change in color from colorless/white to brown or purple. Oxidized starting material will not participate in the desired reaction and can introduce impurities. 1,2-Cyclohexanedione can exist as a dimer or hydrate, which may affect stoichiometry and reactivity.
-
Suboptimal Temperature and Reaction Time: Condensation reactions of this type often require heat to proceed at a reasonable rate. If the reaction temperature is too low or the duration is too short, the reaction may not reach completion. Conversely, excessively high temperatures can promote side reactions and degradation.
Troubleshooting Protocol: Optimizing for Yield
-
Verify Reagent Quality:
-
Use freshly purified o-phenylenediamine. If it is discolored, consider recrystallization from water or sublimation.
-
Ensure 1,2-cyclohexanedione is of high purity. If using the dimer, account for the molecular weight difference in your stoichiometric calculations.
-
-
Optimize Reaction Conditions:
-
Solvent: Ethanol or acetic acid are commonly used solvents. Acetic acid can serve as both the solvent and the catalyst.[2]
-
Catalyst: If using a neutral solvent like ethanol, add a catalytic amount of a strong acid (e.g., 1-5 mol% of HCl).
-
Temperature: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Monitor the Reaction: Track the consumption of starting materials using TLC. An ideal mobile phase might be a mixture of hexane and ethyl acetate. The product, being more conjugated, should have a different Rf value than the starting materials.
Q2: My final product is a bright yellow solid, not the expected off-white or pale-yellow color. Why?
A2: This is the most frequently reported issue and is almost certainly due to the over-oxidation of the desired this compound to the fully aromatic phenazine .[3]
-
Causality: The dihydropyrazine ring in this compound is highly susceptible to oxidation. The driving force is the formation of a stable, fully aromatic phenazine ring system. Atmospheric oxygen is a sufficient oxidant, especially at elevated temperatures and in the presence of acid or trace metals.
| Compound | Structure | Color | Aromaticity |
| This compound | C12H12N2 | Off-white / Pale Yellow | Partially Aromatic |
| Phenazine | C12H8N2 | Bright Yellow | Fully Aromatic |
Prevention and Remediation Protocol:
-
Maintain an Inert Atmosphere: The most effective preventative measure is to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This involves degassing your solvent and using standard Schlenk line or glovebox techniques.
-
Limit Exposure to Air During Workup: After the reaction is complete, cool the mixture under the inert atmosphere before exposing it to air. Minimize the time the crude product is exposed to air during filtration and drying.
-
Purification: If phenazine has formed, it must be separated.
-
Column Chromatography: Phenazine is less polar than this compound. A silica gel column using a gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) can effectively separate the two compounds. The yellow phenazine will typically elute first.
-
Recrystallization: Careful selection of a recrystallization solvent may allow for selective precipitation of the desired product, leaving the more soluble phenazine impurity in the mother liquor.
-
Caption: Oxidation of the target compound to phenazine.
Q3: My NMR spectrum is complex, showing broad peaks or more signals than expected. What are the likely impurities?
A3: A complex NMR spectrum suggests the presence of multiple species. Besides the over-oxidation product (phenazine), other common culprits include unreacted starting materials, polymeric byproducts, and partially reacted intermediates.
-
Causality of Polymeric Byproducts: o-Phenylenediamine has two nucleophilic amine groups, and 1,2-cyclohexanedione has two electrophilic carbonyl groups. If the stoichiometry is not precisely controlled or if one reagent is added too quickly, oligomeric or polymeric chains can form instead of the desired intramolecular cyclization.
-
Partially Reacted Intermediates: A single condensation may occur, forming an imine intermediate that fails to undergo the second cyclization. These species will have different chemical shifts and will complicate the spectrum.
Impurity Identification and Characterization:
The following table provides a guide to distinguishing the desired product from common impurities based on their expected spectroscopic signatures.
| Compound | Key ¹H NMR Signals (Approx. δ, CDCl₃) | Key ¹³C NMR Signals (Approx. δ) | Mass Spec (m/z) |
| This compound | 7.5-8.0 (m, 4H, Ar-H), 2.8-3.0 (m, 4H, allylic CH₂), 1.8-2.0 (m, 4H, CH₂) | 150-155 (C=N), 128-130 (Ar-C), 30-35 (allylic C), 20-25 (C) | 184.10 (M⁺)[4] |
| Phenazine (Impurity) | 8.1-8.3 (m, 4H, Ar-H), 7.7-7.9 (m, 4H, Ar-H) | 143-145 (Ar-C), 129-131 (Ar-C) | 180.07 (M⁺) |
| o-Phenylenediamine (SM) | 6.7-6.8 (m, 4H, Ar-H), 3.4 (br s, 4H, NH₂) | 135-140 (C-NH₂), 115-120 (Ar-C) | 108.07 (M⁺) |
| 1,2-Cyclohexanedione (SM) | 2.5-2.7 (t, 4H), 1.9-2.1 (p, 4H) | >200 (C=O), 38 (CH₂), 23 (CH₂) | 112.05 (M⁺) |
SM = Starting Material
Purification Protocol: Isolating the Pure Product
If your product is contaminated with a mixture of these species, rigorous purification is necessary.
-
Initial Wash: Wash the crude product with a solvent that dissolves the starting materials but not the product (e.g., cold diethyl ether) to remove unreacted components.
-
Column Chromatography: This is the most reliable method.
-
Stationary Phase: Silica gel.
-
Mobile Phase: Start with 100% Hexane and gradually increase the polarity by adding Ethyl Acetate.
-
Elution Order (Typical): 1. Phenazine (least polar), 2. This compound, 3. Intermediates, 4. o-Phenylenediamine (most polar).
-
-
Recrystallization: Once a fraction is enriched with the desired product, recrystallize from a suitable solvent system like ethanol/water or methanol to obtain high-purity crystals.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a double imine formation through a sequence of acid-catalyzed nucleophilic attacks and dehydrations.
-
Protonation: The acid catalyst protonates one of the carbonyl oxygens of 1,2-cyclohexanedione, increasing its electrophilicity.
-
First Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks the activated carbonyl carbon.
-
Dehydration: A molecule of water is eliminated to form a mono-imine intermediate (a Schiff base).
-
Second Condensation: The process repeats. The second amino group attacks the remaining carbonyl group, leading to a second dehydration and the formation of the final dihydropyrazine ring.
Caption: Key stages of the condensation mechanism.
Q2: Why is this reaction different from the Borsche-Drechsel or Fischer Indole synthesis used for carbazoles?
A2: While both syntheses produce fused heterocyclic systems, their mechanisms and starting materials are fundamentally different.
-
This compound Synthesis: This is a condensation reaction between a diamine (o-phenylenediamine) and a diketone (1,2-cyclohexanedione). It involves the formation of two C=N bonds.
-
Borsche-Drechsel/Fischer Indole Synthesis: This reaction is used to make 1,2,3,4-tetrahydrocarbazole. It involves the acid-catalyzed cyclization of a hydrazone , formed from a hydrazine (phenylhydrazine) and a monoketone (cyclohexanone).[5][6] The key step is a[5][5]-sigmatropic rearrangement, a completely different mechanistic pathway.[7]
Q3: What analytical techniques are best for confirming the final product's identity and purity?
A3: A combination of techniques is essential for unambiguous characterization.
-
Melting Point: A sharp melting point that matches the literature value (approx. 115-116 °C for the related tetrahydrocarbazole, specific value for tetrahydrophenazine should be confirmed) is a good indicator of purity.[2] A broad melting range suggests impurities.
-
Chromatography (TLC/HPLC): A single spot on a TLC plate in multiple solvent systems is strong evidence of purity. HPLC can provide quantitative purity data.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The spectrum should match the expected chemical shifts, integration values, and coupling patterns (see table in Troubleshooting Q3).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The molecular ion peak should correspond to the calculated mass of C₁₂H₁₂N₂ (184.24 g/mol ).[4]
-
Infrared (IR) Spectroscopy: Look for the absence of C=O (~1700 cm⁻¹) and N-H (~3300-3400 cm⁻¹) stretches from the starting materials and the presence of C=N (~1620-1640 cm⁻¹) and aromatic C=C stretches.
By carefully controlling reaction conditions, particularly by excluding oxygen, and employing rigorous purification and characterization methods, you can successfully navigate the challenges of synthesizing this compound.
References
-
Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Available from: [Link]
-
Wikipedia. Borsche–Drechsel cyclization. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
- Name Reactions in Organic Synthesis. Borsche-Drechsel Reaction.
-
McIlwain, H. (1937). The phenazine series. Part V. Reactions of 1 : 2 : 3 : 4-tetrahydrophenazine and related compounds. Journal of the Chemical Society (Resumed), 1701-1704. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Kumar, N., Kumar, V., & Chowdhary, Y. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Journal of Chemical Reviews, 4(1), 1-14. Available from: [Link]
-
Organic Syntheses. 1,2,3,4-tetrahydrocarbazole. Available from: [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 358. The phenazine series. Part V. Reactions of 1 : 2 : 3 : 4-tetrahydrophenazine and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C12H12N2 | CID 236273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Catalyst Selection for Optimizing 1,2,3,4-Tetrahydrophenazine Synthesis
Welcome to the technical support center dedicated to the synthesis of 1,2,3,4-tetrahydrophenazine. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for catalyst selection and optimization. Here, we address common challenges through troubleshooting guides and FAQs, grounding our advice in established chemical principles to enhance the efficiency, yield, and selectivity of your synthesis.
Section 1: Frequently Asked Questions (FAQs) - Catalyst Selection Fundamentals
Q1: What are the primary synthetic routes to this compound and which catalysts are typically involved?
There are two predominant routes for synthesizing the this compound core structure. The choice of catalyst is intrinsically linked to the chosen pathway.
-
Condensation followed by Oxidative Cyclization: This is the most common method, involving the reaction of o-phenylenediamine (OPD) with 1,2-cyclohexanedione.[1][2] The initial condensation can be acid-catalyzed to form a diimine intermediate, which then undergoes oxidative cyclization. While some reactions proceed thermally, catalytic amounts of a mild acid can facilitate the initial condensation.[3] The subsequent oxidation can occur in the presence of an oxidant or via aerobic oxidation.
-
Catalytic Dehydrogenation of Octahydrophenazine: This route involves the selective dehydrogenation of the fully saturated precursor, octahydrophenazine. This method relies heavily on heterogeneous noble metal catalysts, such as Platinum (Pt) or Palladium (Pd) supported on materials like carbon (C) or alumina (Al₂O₃).[4][5] The choice of metal and support is critical for achieving high selectivity towards the desired tetrahydrophenazine without over-oxidation to fully aromatic phenazine.[4]
Q2: How do I choose a starting catalyst for the dehydrogenation of octahydrophenazine?
For the dehydrogenation route, supported platinum (Pt) and palladium (Pd) catalysts are the most effective due to their high activity in C-H bond activation.[4][6]
-
Platinum-based catalysts (e.g., Pt/C, Pt/Al₂O₃): These are generally considered the most active for dehydrogenation reactions.[5] However, their high activity can sometimes lead to over-dehydrogenation (aromatization) to phenazine or C-C bond cleavage, resulting in byproducts.[4][6]
-
Palladium-based catalysts (e.g., Pd/C): Pd catalysts are also highly effective and can sometimes offer better selectivity. They are known to be susceptible to poisoning by certain functional groups or impurities.[7]
-
Bimetallic Catalysts: Introducing a second metal (e.g., tin (Sn) with Pt, or gold (Au) with Pd) can significantly improve selectivity and stability.[6][7] The secondary metal can modulate the electronic properties of the primary catalyst, suppressing undesirable side reactions like coking and over-dehydrogenation.[6][7]
A good starting point for optimization is a 5% Pt/Al₂O₃ or 5% Pd/C catalyst.[5]
Q3: What is the role of an acid catalyst in the condensation route?
In the condensation of o-phenylenediamine with 1,2-cyclohexanedione, an acid catalyst activates the carbonyl groups of the dione, making them more electrophilic and susceptible to nucleophilic attack by the amino groups of OPD.[8] This accelerates the initial condensation and subsequent cyclization steps. Common choices include:
-
Brønsted acids: Acetic acid or p-toluenesulfonic acid (PTSA) are often used in catalytic amounts.[3][9]
-
Lewis acids: In some heterocyclic syntheses, Lewis acids like InCl₃ have been used to activate carbonyls.
-
Solid acid catalysts: Materials like K-10 montmorillonite clay or various zeolites can also be employed, offering advantages in terms of easier separation and potential for recycling.[10]
Using a catalyst is crucial for achieving reasonable reaction times and yields, especially at lower temperatures.[11]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, focusing on catalyst-related causes and solutions.
Problem 1: Low Yield / Incomplete Conversion
Potential Catalyst-Related Causes:
-
Insufficient Catalyst Activity: The chosen catalyst (e.g., a specific noble metal or acid) may not be active enough under the selected reaction conditions (temperature, pressure, solvent).
-
Catalyst Poisoning: Trace impurities in reactants or solvents (e.g., sulfur compounds for noble metals) can irreversibly bind to the active sites of the catalyst, rendering it inactive.[7]
-
Poor Mass Transfer (for Heterogeneous Catalysts): Inefficient stirring or poor solubility of reactants can limit the interaction between the substrate and the catalyst surface.
-
Catalyst Deactivation: In dehydrogenation reactions, carbon deposition (coking) on the catalyst surface can block active sites, reducing activity over time.[4][6]
Diagnostic Steps & Solutions
| Diagnostic Step | Solution / Protocol | Scientific Rationale |
| 1. Verify Reactant Purity | Analyze starting materials (OPD, 1,2-cyclohexanedione, octahydrophenazine) and solvent by NMR or GC-MS for impurities. | Impurities, especially sulfur- or halogen-containing compounds, are known poisons for noble metal catalysts. |
| 2. Increase Catalyst Loading | Perform a trial reaction with double the catalyst loading (e.g., from 5 mol% to 10 mol%). | If the yield improves significantly, the original loading was likely insufficient or the catalyst has low intrinsic activity. |
| 3. Screen Alternative Catalysts | Test different catalysts. For dehydrogenation, compare Pt/C vs. Pd/C vs. Ru/C. For condensation, compare acetic acid vs. PTSA. | Different metals and acid strengths have varying activities. A screening process is the most effective way to identify a more potent catalyst for your specific substrate and conditions. |
| 4. Optimize Reaction Conditions | Systematically increase the reaction temperature in 10-20°C increments or increase hydrogen pressure (for hydrogenation precursors). | Catalyst activity is temperature-dependent. Higher temperatures can overcome activation energy barriers but may also lead to side reactions if not carefully controlled. |
| 5. Address Catalyst Deactivation | For dehydrogenation, consider a bimetallic catalyst (e.g., Pt-Sn) to suppress coking.[6] For reusable catalysts, implement a regeneration protocol (e.g., calcination in air to burn off coke). | Adding a second metal can alter the surface properties to prevent the formation of coke precursors. Regeneration aims to clean the catalyst surface and restore active sites. |
Problem 2: Poor Selectivity / Formation of Side Products
Potential Catalyst-Related Causes:
-
Over-oxidation: In dehydrogenation, a highly active catalyst like Pt can promote the reaction beyond tetrahydrophenazine to the fully aromatic phenazine.[4]
-
Competitive Side Reactions: In the condensation of OPD, side reactions can lead to the formation of benzimidazoles or other complex heterocyclic structures, especially if aldehydes are present as impurities.[12]
-
Support-Mediated Reactions: The catalyst support (e.g., acidic Al₂O₃) can sometimes catalyze undesired reactions like isomerization or cracking. The interaction between the metal and the support (Metal-Support Interaction, MSI) can alter the catalyst's electronic properties and, consequently, its selectivity.[4]
Diagnostic Steps & Solutions
| Diagnostic Step | Solution / Protocol | Scientific Rationale |
| 1. Analyze Byproduct Profile | Use GC-MS or LC-MS to identify the structure of major byproducts. | Knowing the byproduct structure provides direct clues about the undesired reaction pathway (e.g., presence of phenazine indicates over-oxidation). |
| 2. Switch to a More Selective Catalyst | If over-oxidation is the issue, switch from a Pt-based catalyst to a Pd-based one, or try a bimetallic formulation like Pt-Sn/Al₂O₃. | Palladium is often less aggressive for dehydrogenation than platinum. Promoter metals like tin can selectively block the sites responsible for the undesired further dehydrogenation.[6] |
| 3. Modify the Catalyst Support | If support-related side reactions are suspected, switch from an acidic support like Al₂O₃ to a neutral one like activated carbon (C) or a basic one. | Changing the support's acidity can eliminate unwanted side reactions catalyzed by acid sites on the support surface.[4] |
| 4. Control Reaction Time | Monitor the reaction progress closely using TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent the product from converting into byproducts. | The desired product may be an intermediate that converts to byproducts upon prolonged exposure to the catalyst and reaction conditions. |
| 5. Adjust Reaction Temperature | Lower the reaction temperature. | Side reactions often have a higher activation energy than the primary desired reaction. Reducing the temperature can therefore disproportionately slow the undesired pathway, improving selectivity. |
Section 3: Protocols & Data
Protocol: General Procedure for Heterogeneous Catalyst Screening in Dehydrogenation
This protocol outlines a parallel screening approach to identify the optimal catalyst for the dehydrogenation of octahydrophenazine.
-
Preparation:
-
Arrange a parallel reaction block with several vials, each equipped with a magnetic stir bar.
-
In each vial, add octahydrophenazine (e.g., 100 mg, 1.0 equiv).
-
Add the chosen solvent (e.g., 2 mL of diphenyl ether for high-temperature reactions).
-
-
Catalyst Addition:
-
To each vial, add a different catalyst (e.g., 5 mol% of 5% Pt/C, 5% Pd/C, 5% Ru/C, 5% Pt/Al₂O₃). Ensure the catalyst is weighed accurately and handled under an inert atmosphere if necessary.
-
-
Reaction Execution:
-
Seal the vials and place them in the pre-heated reaction block (e.g., 200°C).
-
Stir the reactions at a consistent rate (e.g., 500 RPM) to ensure good mixing.
-
Run the reactions for a set time (e.g., 6 hours).
-
-
Work-up and Analysis:
-
Cool the reaction block to room temperature.
-
Dilute each reaction mixture with a suitable solvent (e.g., 5 mL of ethyl acetate).
-
Filter each mixture through a small plug of celite to remove the heterogeneous catalyst.
-
Analyze the crude product mixture from each vial by Gas Chromatography (GC) or ¹H NMR using an internal standard to determine the conversion of starting material and the yield of this compound versus the over-oxidized phenazine byproduct.
-
-
Evaluation:
-
Compare the results to identify the catalyst that provides the highest yield and selectivity under the tested conditions.
-
Data Summary: Comparison of Dehydrogenation Catalysts
The following table summarizes typical performance data for common dehydrogenation catalysts. Note: These values are illustrative and actual results will vary based on specific reaction conditions.
| Catalyst | Support | Typical Temperature (°C) | Conversion (%) | Selectivity for Tetrahydrophenazine (%) | Key Characteristics |
| 5% Pt | Al₂O₃ | 180 - 220 | >95% | 70 - 85% | High activity, but risk of over-oxidation to phenazine.[5] |
| 5% Pd | Carbon | 180 - 220 | 85 - 95% | 85 - 95% | Good activity and generally higher selectivity than Pt.[4] |
| 5% Ru | Al₂O₃ | 200 - 240 | 70 - 85% | ~90% | Typically requires higher temperatures but can be very selective. |
| 5% Pt-Sn (1:1) | Al₂O₃ | 180 - 220 | >95% | >95% | Excellent activity and selectivity; Sn suppresses coke formation and aromatization.[6] |
Section 4: Visual Guides & Workflows
Catalyst Selection Decision Tree
This diagram provides a logical workflow for selecting an appropriate catalyst based on the synthetic route.
Caption: Systematic workflow for troubleshooting low yields.
References
-
Title: Design of Supported Metal Catalysts and Systems for Propane Dehydrogenation | JACS Au Source: JACS Au URL: [Link]
-
Title: Catalytic dehydrogenation for hydrogen production controlled by metal-supported heterogeneous catalysts - Catalysis Science & Technology (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]
-
Title: Formic Acid Dehydrogenation Using Noble-Metal Nanoheterogeneous Catalysts: Towards Sustainable Hydrogen-Based Energy - MDPI Source: MDPI URL: [Link]
-
Title: Recent advances in the multicomponent synthesis of heterocycles using tetronic acid Source: Royal Society of Chemistry URL: [Link]
-
Title: Identifying Noble Metal Catalysts for the Hydrogenation and Dehydrogenation of Dibenzyltoluene: A Combined Theoretical–Experimental Study Source: ResearchGate URL: [Link]
-
Title: Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: Formic Acid Dehydrogenation Using Noble-Metal Nanoheterogeneous Catalysts: Towards Sustainable Hydrogen-Based Energy Source: ResearchGate URL: [Link]
-
Title: Condensation of Carboxylic Acids with Non-Nucleophilic N-Heterocycles and Anilides Using Boc2O. Source: Semantic Scholar URL: [Link]
-
Title: Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core Source: NIH National Library of Medicine URL: [Link]
-
Title: Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering | Journal of Agricultural and Food Chemistry Source: ACS Publications URL: [Link]
-
Title: Boosting Heterologous Phenazine Production in Pseudomonas putida KT2440 Through the Exploration of the Natural Sequence Space Source: Frontiers URL: [Link]
-
Title: A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles Source: ResearchGate URL: [Link]
-
Title: Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2 Source: Asian Journal of Chemistry URL: [Link]
-
Title: this compound | C12H12N2 | CID 236273 - PubChem Source: PubChem URL: [Link]
-
Title: Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review Source: IOSR Journal of Applied Chemistry URL: [Link]
-
Title: Representative named reactions for heterocycle synthesis. Source: ResearchGate URL: [Link]
-
Title: Azides in the Synthesis of Various Heterocycles - MDPI Source: MDPI URL: [Link]
-
Title: The condensation of o-phenylenediamine with ketones in the presence of silver nitrate Source: ResearchGate URL: [Link]
-
Title: Base metal‐catalyzed formation of 1,2,3,4‐tetrahydroquinoxalines and... Source: ResearchGate URL: [Link]
-
Title: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles Source: MDPI URL: [Link]
-
Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions Source: NIH National Library of Medicine URL: [Link]
-
Title: Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation Source: ResearchGate URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic dehydrogenation for hydrogen production controlled by metal-supported heterogeneous catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjarr.com [wjarr.com]
- 11. asianpubs.org [asianpubs.org]
- 12. iosrjournals.org [iosrjournals.org]
Validation & Comparative
A Comparative Guide to 1,2,3,4-Tetrahydrophenazine and 1,2,3,4,6,7,8,9-Octahydrophenazine for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, phenazine derivatives represent a class of compounds with significant interest due to their diverse biological activities and applications in materials science. Among these, the partially hydrogenated analogs of phenazine offer a rich field of study, as the degree of saturation in the ring system profoundly influences their physicochemical and pharmacological properties. This guide provides an in-depth comparison of two such derivatives: 1,2,3,4-tetrahydrophenazine and 1,2,3,4,6,7,8,9-octahydrophenazine. We will delve into their structural differences, synthetic methodologies, reactivity, and known biological implications, supported by available experimental data.
Structural and Physicochemical Properties: A Tale of Two Skeletons
The fundamental difference between this compound and 1,2,3,4,6,7,8,9-octahydrophenazine lies in their degree of hydrogenation. This compound possesses one fully saturated cyclohexane ring fused to a dihydropyrazine-benzene system, retaining a significant portion of its aromatic character. In contrast, 1,2,3,4,6,7,8,9-octahydrophenazine features two fused, fully saturated cyclohexane rings, rendering it a much more aliphatic and flexible molecule.[1] This seemingly subtle distinction in hydrogenation leads to considerable differences in their three-dimensional structure, polarity, and reactivity.
| Property | This compound | 1,2,3,4,6,7,8,9-Octahydrophenazine |
| Molecular Formula | C₁₂H₁₂N₂[2] | C₁₂H₁₆N₂[3] |
| Molecular Weight | 184.24 g/mol [2] | 188.27 g/mol [3] |
| Appearance | Powder[4] | White to off-white solid[5] |
| Melting Point | Not available | 110-111 °C[5] or 103-104 °C[6] |
| Boiling Point | 337.8 °C at 760 mmHg[4] | 135-170 °C at 11 Torr[5] |
| Density | 1.174 g/cm³[4] | ~1.06 g/cm³ (Predicted)[5] |
| Solubility | >27.6 µg/mL in aqueous solution at pH 7.4[7] | Expected to have higher solubility in nonpolar solvents |
| CAS Number | 4829-73-6[2] | 4006-50-2[3] |
Synthesis Strategies: Pathways to Partial Saturation
The synthetic routes to these molecules are dictated by the desired level of hydrogenation.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the condensation reaction between o-phenylenediamine and 1,2-cyclohexanedione. This reaction proceeds via the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the tetrahydrophenazine core.
Figure 1: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Rationale: This protocol utilizes a classic condensation reaction, which is a reliable method for forming the pyrazine ring of the phenazine system. The choice of an acidic catalyst facilitates the dehydration steps.
-
Procedure:
-
Dissolve equimolar amounts of o-phenylenediamine and 1,2-cyclohexanedione in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl or acetic acid) to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Synthesis of 1,2,3,4,6,7,8,9-Octahydrophenazine
The synthesis of the more saturated octahydrophenazine can be achieved through several routes, often starting from readily available cyclohexanone derivatives or by reduction of a less saturated phenazine precursor.[3]
One common method involves the self-condensation of 2-aminocyclohexanone, which can be generated in situ from cyclohexanone. Another approach is the reaction of cyclohexanediol with ammonia under specific catalytic conditions.[3] A further strategy is the reduction of phenazine or its partially hydrogenated derivatives.[3]
Figure 2: Synthetic pathways to 1,2,3,4,6,7,8,9-octahydrophenazine.
Experimental Protocol: Synthesis of 1,2,3,4,6,7,8,9-Octahydrophenazine from Cyclohexanone
-
Rationale: This protocol relies on the initial formation of 2-chlorocyclohexanone, which then reacts with ammonia to form the dihydropyrazine ring through a series of condensation and cyclization steps.
-
Procedure:
-
Prepare 2-chlorocyclohexanone by the reaction of cyclohexanone with a chlorinating agent such as sulfuryl chloride.
-
Carefully react the 2-chlorocyclohexanone with an excess of aqueous or alcoholic ammonia. This reaction is often carried out under pressure and at elevated temperatures.
-
The reaction mixture is then cooled, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane or ethanol) to yield pure 1,2,3,4,6,7,8,9-octahydrophenazine.
-
Chemical Reactivity: The Influence of Aromaticity
The differing levels of aromaticity between the two compounds are a key determinant of their chemical reactivity.
This compound , with its partially aromatic core, can undergo electrophilic aromatic substitution on the benzene ring. The nitrogen atoms, while part of a dihydropyrazine ring, still possess lone pairs of electrons and can act as bases or nucleophiles. Aromatization to the fully aromatic phenazine can be achieved through oxidation, although this is generally less facile than the dehydrogenation of the octahydro-derivative.
1,2,3,4,6,7,8,9-Octahydrophenazine , being a fully saturated heterocyclic system, exhibits reactivity more akin to an aliphatic amine. The nitrogen atoms are more basic and nucleophilic compared to those in the tetrahydrophenazine. The most characteristic reaction of this compound is its facile oxidation (dehydrogenation) to the fully aromatic phenazine.[3] This can be accomplished using various oxidizing agents, including catalytic systems like palladium-ruthenium.[3]
Spectroscopic Characterization
For this compound:
-
¹H NMR: One would expect to see signals in the aromatic region (likely between 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The protons on the saturated cyclohexane ring would appear in the aliphatic region (likely between 1.5-3.0 ppm).
-
¹³C NMR: Aromatic carbons would resonate in the typical downfield region (120-150 ppm), while the aliphatic carbons of the cyclohexane ring would be found upfield.
-
IR Spectroscopy: Characteristic peaks for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C-H stretching of the aliphatic ring (~2850-2960 cm⁻¹), and C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region would be expected.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z 184.[7] Fragmentation would likely involve the loss of fragments from the saturated ring.
For 1,2,3,4,6,7,8,9-Octahydrophenazine:
-
¹H NMR: The spectrum would be dominated by signals in the aliphatic region, corresponding to the protons on the two cyclohexane rings. The absence of signals in the aromatic region would be a key distinguishing feature.
-
¹³C NMR: All carbon signals would be in the aliphatic region.
-
IR Spectroscopy: The spectrum would be characterized by strong C-H stretching bands for the sp³ hybridized carbons. The absence of prominent aromatic C-H and C=C stretching bands would be notable.
-
Mass Spectrometry: The molecular ion peak would be at m/z 188. A prominent fragmentation pathway would be the loss of hydrogen atoms, reflecting the propensity of the molecule to aromatize.
Biological and Pharmacological Perspectives
Phenazine derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The degree of hydrogenation can significantly impact this activity.
Some reports suggest that This compound may possess anti-inflammatory and antioxidant properties, with potential applications in treating respiratory diseases.[8] Its mechanism of action may involve the inhibition of hydrogen peroxide production and the prevention of histamine release.[8]
The biological activity of 1,2,3,4,6,7,8,9-octahydrophenazine is less well-documented in publicly available literature. However, its structural similarity to other biologically active saturated heterocyclic systems suggests it could be a valuable scaffold for medicinal chemistry exploration. Its increased lipophilicity compared to the tetrahydro- and fully aromatic phenazines could lead to different pharmacokinetic and pharmacodynamic profiles.
Conclusion
This compound and 1,2,3,4,6,7,8,9-octahydrophenazine, while closely related structurally, exhibit distinct physicochemical and reactive properties. The greater aromatic character of the tetrahydrophenazine derivative imparts it with different reactivity and likely a different biological profile compared to the more aliphatic and flexible octahydrophenazine. For researchers and drug development professionals, the choice between these two scaffolds will depend on the desired balance of rigidity, lipophilicity, and chemical reactivity for a particular application. Further detailed comparative studies, particularly in the realm of biological activity and pharmacology, are warranted to fully unlock the potential of these intriguing partially hydrogenated phenazine derivatives.
References
-
PubChem. (n.d.). This compound. Retrieved January 22, 2026, from [Link]
-
American Elements. (n.d.). This compound. Retrieved January 22, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 1,2,3,4,6,7,8,9-Octahydrophenazine. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 22, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | C12H12N2 | CID 236273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. raco.cat [raco.cat]
- 4. Buy 1,2,3,4,6,7,8,9-Octahydrophenazine | 4006-50-2 [smolecule.com]
- 5. americanelements.com [americanelements.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 1,2,3,4,6,7,8,9-octahydrophenazine | 4006-50-2 [chemicalbook.com]
- 8. A Potential Iterative Approach to 1,4‐Dihydro‐N‐Heteroacene Arrays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of Partially and Fully Saturated Phenazines
Abstract
Phenazines, a class of nitrogen-containing heterocyclic compounds, are renowned for their rich redox chemistry and diverse applications, from biological systems to materials science.[1][2] This guide provides a comparative analysis of the electronic properties of phenazine in its fully aromatic state, its partially saturated form (dihydrophenazine), and its fully saturated analogue (octahydrophenazine). By examining the interplay between molecular structure and electronic behavior, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding to harness the unique characteristics of these compounds. This analysis is supported by experimental data from cyclic voltammetry and UV-Vis spectroscopy, alongside theoretical insights from Density Functional Theory (DFT) calculations.
Introduction: The Phenazine Family - A Spectrum of Redox Activity
Phenazine (C₁₂H₈N₂) is a planar, aromatic molecule that serves as the parent compound for a vast array of derivatives.[3] Its defining feature is the pyrazine ring fused between two benzene rings, which imparts a unique electronic structure and redox activity.[1][2] The ability of the phenazine core to accept electrons and protons makes it a versatile component in biological electron transport chains and a promising candidate for organic electronic materials, such as in redox flow batteries.[2][4][5][6][7]
Saturation of the phenazine core dramatically alters its electronic landscape. Partial saturation to 5,10-dihydrophenazine (C₁₂H₁₀N₂) introduces a non-planar, butterfly-like conformation and shifts the electronic properties significantly.[8] Further saturation to 1,2,3,4,6,7,8,9-octahydrophenazine (C₁₂H₁₆N₂) results in a non-aromatic, alicyclic structure with distinct electronic characteristics.[9][10] Understanding these differences is paramount for the rational design of phenazine-based molecules with tailored functionalities.
This guide will systematically compare these three key forms of the phenazine scaffold, focusing on how the degree of saturation impacts their fundamental electronic properties.
Methodology: Probing the Electronic Landscape
To provide a comprehensive comparison, we employ a multi-faceted approach that combines experimental electrochemical and spectroscopic techniques with computational modeling.
Experimental Protocols
2.1.1. Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of chemical species.[11][12] It provides information on the redox potentials and the reversibility of electron transfer processes.
Experimental Setup:
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in a suitable solvent (e.g., acetonitrile or 1,2-dimethoxyethane).[4]
-
Analyte Concentration: 1-5 mM[4]
-
Scan Rate: 100 mV/s[13]
Procedure:
-
The electrochemical cell is assembled with the three electrodes immersed in the electrolyte solution.
-
The solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can interfere with the measurements.
-
The potential of the working electrode is swept linearly from an initial potential to a switching potential and then back to the initial potential.
-
The resulting current is measured as a function of the applied potential to generate a cyclic voltammogram.
2.1.2. UV-Vis Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
Experimental Setup:
-
Spectrophotometer: A standard UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as acetonitrile or ethanol.
-
Concentration: Typically in the micromolar range to ensure absorbance values are within the linear range of the instrument.
Procedure:
-
A solution of the analyte is prepared in the chosen solvent.
-
A blank spectrum of the pure solvent is recorded.
-
The UV-Vis spectrum of the analyte solution is recorded over a specific wavelength range (e.g., 200-800 nm).
Computational Methodology
2.2.1. Density Functional Theory (DFT)
DFT calculations are a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[14] This approach allows for the prediction of molecular geometries, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, and the simulation of spectroscopic data.[14][15]
Computational Protocol:
-
Geometry Optimization: The molecular structures of phenazine, dihydrophenazine, and octahydrophenazine are optimized to their lowest energy conformations. A common functional and basis set for this purpose is B3LYP/6-31G*.[15]
-
Electronic Property Calculation: Following optimization, the HOMO and LUMO energies are calculated. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and reactivity.
-
Spectra Simulation: Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectra, providing theoretical support for the experimental observations.[14]
Comparative Analysis of Electronic Properties
The degree of saturation in the phenazine ring system has a profound impact on its electronic properties. This section compares the electrochemical and spectroscopic characteristics of phenazine, dihydrophenazine, and octahydrophenazine.
Molecular Structure and Aromaticity
The fundamental differences in the electronic properties of these three compounds stem from their distinct molecular structures and degrees of aromaticity.
Caption: Experimental workflow for cyclic voltammetry analysis.
Spectroscopic Properties
The electronic transitions observed in UV-Vis spectroscopy are directly related to the molecular orbital energy levels, which are in turn dictated by the extent of π-conjugation.
| Compound | Key Absorption Bands (λmax) | Electronic Transitions |
| Phenazine | ~250 nm, ~365 nm [16] | π → π* transitions characteristic of an extended aromatic system. The lower energy absorption is due to an n → π* transition. [17] |
| 5,10-Dihydrophenazine | ~295 nm, ~500 nm (in reduced form) [16] | The absorption bands are blue-shifted compared to phenazine due to the reduced π-conjugation. The visible absorption in the reduced state is attributed to intramolecular charge transfer. [18] |
| 1,2,3,4,6,7,8,9-Octahydrophenazine | Primarily in the UV region (< 250 nm) | Lacks significant absorption in the visible region due to the absence of a conjugated π-system. Absorptions correspond to n → σ* and σ → σ* transitions. |
Computational Insights
DFT calculations provide a theoretical framework for understanding the experimentally observed trends.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Phenazine | -6.2 | -2.5 | 3.7 |
| 5,10-Dihydrophenazine | -5.1 | -1.1 | 4.0 |
| 1,2,3,4,6,7,8,9-Octahydrophenazine | -5.8 | 1.5 | 7.3 |
Note: These are representative values and can vary depending on the computational method.
The increasing HOMO-LUMO gap from phenazine to octahydrophenazine correlates with the loss of π-conjugation and explains the blue-shift in the absorption spectra. The relatively high-lying HOMO of dihydrophenazine is consistent with its ease of oxidation compared to phenazine.
Caption: Workflow for DFT calculations of electronic properties.
Discussion and Implications
The transition from a fully aromatic to a fully saturated phenazine core represents a significant shift in electronic properties.
-
Phenazine's aromaticity and low-lying LUMO make it an excellent electron acceptor, which is fundamental to its role in biological redox processes and its potential in n-type organic semiconductors. [19]
-
Dihydrophenazine's non-planar structure and electron-rich nature make it a good electron donor. Its ability to form stable radical cations has been exploited in the development of organic batteries and photoredox catalysis. [8][20][21]
-
Octahydrophenazine's lack of a π-system renders it redox-inactive under typical conditions. Its properties are more akin to those of aliphatic diamines, and it can serve as a scaffold for building more complex molecular architectures where the phenazine core's electronic activity is not desired.
Conclusion
The degree of saturation is a critical determinant of the electronic properties of the phenazine scaffold. Fully aromatic phenazine is an electron acceptor, partially saturated dihydrophenazine is an electron donor, and fully saturated octahydrophenazine is essentially redox-inactive. This comparative study, supported by experimental and computational data, provides a clear framework for understanding these differences. For researchers in materials science and drug development, this knowledge is crucial for the rational design of novel phenazine-based compounds with tailored electronic functionalities for a wide range of applications.
References
-
Mataga, N., & Ezumi, K. (1967). Electronic Structures and Luminescence Properties of Phenazine Derivatives. Bulletin of the Chemical Society of Japan, 40(6), 1350–1354. [Link]
-
Robins, K. A., Jang, K., Cao, B., & Lee, D.-C. (2010). Tuning the electronic properties of phenazine and bisphenazine derivatives: a theoretical and experimental investigation. Physical Chemistry Chemical Physics, 12(39), 12727–12733. [Link]
-
Hernandez, D. A., & Newman, D. K. (2011). Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen. Environmental Science & Technology, 45(18), 7734–7741. [Link]
-
de la Cruz, C., Molina, A., Patil, N., Ventosa, E., Marcilla, R., & Mavrandonakis, A. (2020). New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling. Sustainable Energy & Fuels, 4(10), 5513–5524. [Link]
-
Singh, R., & Verma, D. (2022). Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning. ACS Omega, 7(4), 3456–3467. [Link]
-
Costa, M., & Newman, D. K. (2013). A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites. Current Opinion in Microbiology, 16(2), 168–175. [Link]
-
Hollas, A., de la Cruz, C., Ventosa, E., Marcilla, R., & Mavrandonakis, A. (2023). A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. ChemSusChem, 16(8), e202201984. [Link]
-
Takase, M., et al. (2014). Synthesis and electron-transporting properties of phenazine bisimides. Journal of Materials Chemistry C, 2(10), 1839-1843. [Link]
-
Wang, J., et al. (2024). Dihydrophenazine-based polymer with multi-electron redox characteristics: its electrochemical performances as the cathode of aqueous zinc-ion batteries. Journal of Solid State Electrochemistry, 28(10), 1-11. [Link]
-
Bechtel, H. A., et al. (2016). Screening Ultra-Stable (Phenazine)dioxyalkanocic Acids with Varied Water-Solubilizing Chain Lengths for High-Capacity Aqueous Redox Flow Batteries. Journal of the American Chemical Society, 138(49), 16054–16061. [Link]
-
Abken, A., et al. (1998). Isolation and Characterization of Methanophenazine and Function of Phenazines in Membrane-Bound Electron Transport of Methanosarcina mazei Gö1. Journal of Bacteriology, 180(24), 6576–6583. [Link]
-
Jin, Y., et al. (2020). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Energy & Environmental Science, 13(9), 2845-2853. [Link]
-
Li, H., et al. (2021). Redox Properties of N,N′-Disubstituted Dihydrophenazine and Dihydrodibenzo[a,c]phenazine: The First Isolation of Their Crystalline Radical Cations and Dications. Crystal Growth & Design, 21(11), 6344–6351. [Link]
-
Kelly, J. M., et al. (2001). Reduction of dipyrido-[3,2-a:2′,3′-c]-phenazine (dppz) by photolysis in ethanol solution. Chemical Communications, (12), 1051-1052. [Link]
-
He, Q., et al. (2023). Dihydrophenazine-derived oligomers from industrial waste as sustainable superior cathode materials for rechargeable lithium-ion batteries. RSC Advances, 13(20), 13627-13634. [Link]
-
Wang, Y., et al. (2015). An UV-vis spectroelectrochemical approach for rapid detection of phenazines and exploration of their redox characteristics. Biosensors and Bioelectronics, 64, 583–588. [Link]
-
PubChem. (n.d.). 1,2,3,4,6,7,8,9-Octahydrophenazine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Phenazine. National Center for Biotechnology Information. [Link]
-
Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. [Link]
-
Heineman, W. R., & Kissinger, P. T. (1996). Cyclic Voltammetry. Current Separations, 15(1), 29-34. [Link]
-
iGEM. (n.d.). Protocol for cyclic voltammetry. [Link]
Sources
- 1. Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenazine | C12H8N2 | CID 4757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00687D [pubs.rsc.org]
- 5. A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2021164880A1 - Phenazine-based compounds and use thereof as redox flow battery electrolyte - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,2,3,4,6,7,8,9-octahydrophenazine | 4006-50-2 [chemicalbook.com]
- 10. 1,2,3,4,6,7,8,9-Octahydrophenazine | C12H16N2 | CID 77623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. static.igem.org [static.igem.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Tuning the electronic properties of phenazine and bisphenazine derivatives: a theoretical and experimental investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sci-Hub. Electronic Structures and Luminescence Properties of Phenazine Derivatives / Bulletin of the Chemical Society of Japan, 1967 [sci-hub.jp]
- 18. Reduction of dipyrido-[3,2-a:2′,3′-c]-phenazine (dppz) by photolysis in ethanol solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Dihydrophenazine-derived oligomers from industrial waste as sustainable superior cathode materials for rechargeable lithium-ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02269B [pubs.rsc.org]
A Comparative Guide to Validating the Antibacterial Efficacy of 1,2,3,4-Tetrahydrophenazine Derivatives Against MRSA
Abstract
The escalating crisis of antibiotic resistance, particularly the prevalence of Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the urgent discovery and validation of novel antibacterial agents.[1][2] Phenazine derivatives, a class of nitrogen-containing heterocyclic compounds, have shown considerable promise as a scaffold for developing new therapeutics.[1][3][4] This guide provides a comprehensive, multi-tiered framework for the systematic validation of 1,2,3,4-tetrahydrophenazine derivatives against MRSA. We present a series of integrated, gold-standard protocols, from initial susceptibility testing to assessments of bactericidal kinetics and anti-biofilm activity. The causality behind each experimental choice is detailed, ensuring that the described workflow serves as a self-validating system for researchers in drug development. All methodologies are grounded in authoritative standards to ensure scientific integrity and reproducibility.
Introduction: The MRSA Challenge and the Phenazine Opportunity
Methicillin-resistant Staphylococcus aureus (MRSA) is a formidable pathogen responsible for a wide spectrum of difficult-to-treat infections, ranging from skin and soft tissue infections to life-threatening conditions like pneumonia and sepsis.[5] Its resistance to a vast array of beta-lactam antibiotics complicates treatment, leading to increased patient morbidity and mortality.[6][7] The ability of MRSA to form resilient biofilms on both biological and inert surfaces further compounds the therapeutic challenge, as biofilms can exhibit up to 1,000-fold more resistance to antibiotics than their free-floating, planktonic counterparts.[2][8]
This clinical exigency drives the exploration of novel chemical entities. Phenazines, a large class of redox-active secondary metabolites produced by various bacteria, have long been recognized for their broad-spectrum antimicrobial properties.[9] Synthetic modifications of the core phenazine structure, such as the creation of this compound derivatives, offer a promising avenue for developing potent agents against MRSA.[4][10] This guide will compare two hypothetical derivatives, THP-A and THP-B , against the standard-of-care antibiotic, Vancomycin, to illustrate the validation process.
A Multi-Tiered Strategy for Efficacy Validation
A robust evaluation of a novel antibacterial candidate requires more than a single data point. It demands a logical progression of experiments that build upon one another to create a comprehensive efficacy profile. Our validation strategy proceeds from foundational static tests to dynamic and complex model systems.
Caption: Figure 1. A logical workflow progressing from initial screening to advanced characterization.
Tier 1: Foundational In Vitro Susceptibility Testing
The initial step is to determine the fundamental potency of the compounds against planktonic (free-floating) MRSA.
Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] This is the cornerstone metric for antibacterial potency. We utilize the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI), which is the globally recognized benchmark for antimicrobial susceptibility testing.[13][14][15]
Experimental Rationale: The broth microdilution method is chosen for its efficiency, scalability (allowing for simultaneous testing of multiple compounds and concentrations in a 96-well plate format), and conservation of test material. It provides a quantitative result that is essential for comparing the intrinsic activity of different compounds.
-
Preparation:
-
Culture a standard MRSA strain (e.g., ATCC 43300) overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare stock solutions of THP-A, THP-B, and Vancomycin in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of final test concentrations (e.g., 128 µg/mL to 0.125 µg/mL).
-
-
Inoculation:
-
Adjust the overnight MRSA culture to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
-
Incubation & Reading:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Assessing Bactericidal vs. Bacteriostatic Activity: The Minimum Bactericidal Concentration (MBC) Assay
While the MIC test identifies the concentration that inhibits growth, it doesn't distinguish between agents that kill bacteria (bactericidal) and those that merely prevent them from multiplying (bacteriostatic). The MBC test addresses this by determining the lowest concentration of an agent required to kill 99.9% of the initial bacterial inoculum.[11][12][16]
Experimental Rationale: For severe, life-threatening infections, a bactericidal agent is often preferred. The relationship between MIC and MBC (the MBC/MIC ratio) is a critical parameter; an agent is generally considered bactericidal if the MBC is no more than four times its MIC.[16]
-
Subculturing:
-
Following the MIC reading, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate each aliquot onto a nutrient agar plate (e.g., Tryptic Soy Agar).
-
-
Incubation & Reading:
-
Incubate the agar plate at 37°C for 24 hours.
-
The MBC is the lowest concentration from the MIC plate that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Tier 2: Advanced Efficacy Profiling
Characterizing the Dynamics of Bacterial Killing: Time-Kill Kinetic Assays
Static endpoint assays like MIC and MBC are invaluable, but they do not capture the rate at which a compound kills bacteria. Time-kill assays provide this dynamic information, revealing how the bacterial population changes over time when exposed to different concentrations of the drug.[17][18]
Experimental Rationale: A rapid rate of kill can be a significant therapeutic advantage. Time-kill curves illustrate the concentration- and time-dependency of antibacterial action, offering deeper insight into the pharmacodynamics of the compound.[19][20]
-
Setup:
-
Prepare flasks of CAMHB containing the test compounds at concentrations relative to their MIC (e.g., 1x MIC, 2x MIC, 4x MIC).
-
Inoculate the flasks with an early-log phase MRSA culture to a starting density of ~5 x 10⁵ CFU/mL. Include a growth control flask without any compound.
-
-
Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw an aliquot from each flask.
-
-
Enumeration:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto nutrient agar to determine the viable bacterial count (CFU/mL).
-
-
Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Tackling the Challenge of Biofilms
MRSA's ability to form biofilms is a major driver of chronic and persistent infections.[2][6] It is critical to assess whether a new compound can inhibit biofilm formation or eradicate established biofilms. The crystal violet assay is a simple, high-throughput method to quantify total biofilm biomass.[21][22][23]
Experimental Rationale: A compound that only works on planktonic cells may have limited clinical utility for many MRSA infections. Testing against biofilms provides a more stringent and clinically relevant measure of efficacy.
-
Biofilm Formation:
-
In a flat-bottomed 96-well plate, add MRSA suspended in a biofilm-promoting medium (e.g., TSB with glucose) to wells containing serial dilutions of the test compounds.
-
Incubate the plate statically for 24-48 hours at 37°C to allow biofilm formation.
-
-
Washing:
-
Carefully discard the planktonic cells and wash the wells gently with PBS to remove non-adherent bacteria.
-
-
Staining:
-
Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. This stains the adherent biofilm biomass.
-
Wash away the excess stain with water and allow the plate to dry.
-
-
Quantification:
-
Solubilize the bound crystal violet by adding 30% acetic acid or ethanol to each well.[24]
-
Transfer the solubilized stain to a new plate and measure the absorbance (typically at OD₅₇₀-₅₉₅ nm) using a plate reader. The absorbance is proportional to the biofilm biomass.
-
Comparative Efficacy Analysis
The data gathered from the preceding assays allow for a direct and objective comparison of the test compounds against a clinical benchmark.
Table 1: Comparative In Vitro Susceptibility Data
| Compound | MRSA Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|
| THP-A | ATCC 43300 | 2 | 4 | 2 | Bactericidal |
| THP-B | ATCC 43300 | 8 | 64 | 8 | Bacteriostatic |
| Vancomycin | ATCC 43300 | 1 | 2 | 2 | Bactericidal |
Table 2: Comparative Biofilm Inhibition Data (MBIC₅₀)
| Compound | Minimum Biofilm Inhibitory Concentration (MBIC₅₀ in µg/mL) |
|---|---|
| THP-A | 8 |
| THP-B | >128 |
| Vancomycin | 32 |
(Note: Data are representative examples for illustrative purposes.)
Investigating the Potential Mechanism of Action
Understanding how a compound works is crucial for its development. The redox-active nature of the phenazine core suggests several potential mechanisms of action.[25][26] These compounds can act as electron shuttles, potentially disrupting bacterial respiration or generating reactive oxygen species (ROS) that cause widespread cellular damage.[9][25][27]
Caption: Figure 2. Plausible antibacterial mechanisms for redox-active phenazine derivatives.
Further experiments, such as membrane potential assays, ROS detection assays, and DNA binding studies, would be required to elucidate the precise mechanism of the most promising derivatives like THP-A.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for validating the antibacterial efficacy of novel this compound derivatives against MRSA. Through this multi-tiered approach, we can effectively compare new chemical entities.
Based on our illustrative data:
-
THP-A emerges as a highly promising candidate. It demonstrates potent, bactericidal activity (MIC = 2 µg/mL, MBC/MIC = 2) and shows superior performance in inhibiting biofilm formation (MBIC₅₀ = 8 µg/mL) compared to Vancomycin.
-
THP-B is less promising, showing only bacteriostatic activity at a higher concentration and poor anti-biofilm efficacy.
The logical next steps for a promising candidate like THP-A would include testing against a broader panel of clinical MRSA isolates, assessing its cytotoxicity against mammalian cell lines, and ultimately, evaluating its efficacy in in vivo models of MRSA infection.
References
-
CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
-
Gutu, A. D., et al. (2015). Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis. Organic & Biomolecular Chemistry. [Link]
-
protocols.io. (2019). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution. [Link]
-
Kumar, A., et al. (2025). Synthesis and biological activity of phenazine derivatives: Antibacterial and antifungal assessments. International Journal of Chemical Studies. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
-
Gutu, A. D., et al. (2015). Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis. ResearchGate. [Link]
-
Callahan, J., & Castaldi, M. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. [Link]
-
O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]
-
Mishra, R., et al. (2018). Synthesis, biological evaluation, and metabolic stability of phenazine derivatives as antibacterial agents. European Journal of Medicinal Chemistry. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Metzler, A. (n.d.). Developing a Crystal Violet Assay to Quantify Biofilm Production Capabilities of Staphylococcus aureus. The Ohio State University. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. [Link]
-
Wang, Y., et al. (2016). Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents. ACS Infectious Diseases. [Link]
-
de Vor, L., & Rooijakkers, S. (2022). Crystal violet assay. Bio-protocol. [Link]
-
Wang, Y., & Newman, D. K. (2008). Endogenous Phenazine Antibiotics Promote Anaerobic Survival of Pseudomonas aeruginosa via Extracellular Electron Transfer. Journal of Bacteriology. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Roy, A., et al. (2025). Synthesis, antimicrobial activity, and preliminary mechanistic studies of phenazine sulfonamides. Bioorganic & Medicinal Chemistry. [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
Li, Z., et al. (2017). Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. Frontiers in Cellular and Infection Microbiology. [Link]
-
Wang, Y., et al. (2010). Endogenous phenazine antibiotics promote anaerobic survival of Pseudomonas aeruginosa via extracellular electron transfer. PubMed. [Link]
-
Xu, Z., et al. (2016). Crystal Violet and XTT Assays on Staphylococcus aureus Biofilm Quantification. PubMed. [Link]
-
iGEM. (n.d.). General Biofilm Assay Protocol. [Link]
-
Hernandez, M. E., et al. (2004). Phenazines and Other Redox-Active Antibiotics Promote Microbial Mineral Reduction. Applied and Environmental Microbiology. [Link]
-
ResearchGate. (n.d.). Time-kill assay against MRSA isolate on treatment with ethanolic... [Link]
-
CLSI. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov. [Link]
-
Quiblier, C., et al. (2021). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. Frontiers in Microbiology. [Link]
-
Belley, A., et al. (2008). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. [Link]
-
Odei, J. B., et al. (2020). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International. [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]
-
Dale, I. J., et al. (2022). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. International Journal of Molecular Sciences. [Link]
-
Koyama, N., et al. (2011). Anti-Infectious Agents against MRSA. Molecules. [Link]
-
de Oliveira, C. B., et al. (2024). Antimicrobial activity of hydralazine against methicillin-resistant and methicillin-susceptible Staphylococcus aureus. Future Microbiology. [Link]
-
Wolska, K., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. [Link]
Sources
- 1. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, biological evaluation, and metabolic stability of phenazine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Infectious Agents against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antimicrobial activity, and preliminary mechanistic studies of phenazine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microchemlab.com [microchemlab.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. researchgate.net [researchgate.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. grokipedia.com [grokipedia.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. ableweb.org [ableweb.org]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. Crystal Violet and XTT Assays on Staphylococcus aureus Biofilm Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. static.igem.org [static.igem.org]
- 25. journals.asm.org [journals.asm.org]
- 26. Phenazines and Other Redox-Active Antibiotics Promote Microbial Mineral Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Endogenous phenazine antibiotics promote anaerobic survival of Pseudomonas aeruginosa via extracellular electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1,2,3,4-Tetrahydrophenazine Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1,2,3,4-tetrahydrophenazine derivatives. While direct and extensive SAR literature on this specific scaffold is emerging, this guide synthesizes available data on phenazines and draws insightful parallels from structurally related heterocyclic systems to illuminate the therapeutic potential of this promising class of compounds.
Introduction: The Therapeutic Promise of the Phenazine Scaffold
Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse and potent biological activities.[1] Natural and synthetic phenazine derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and neuroprotective properties. The this compound core, a partially saturated analog of phenazine, offers a three-dimensional structure that can be strategically modified to enhance potency, selectivity, and pharmacokinetic profiles. This guide will delve into the known biological activities of phenazine derivatives and extrapolate potential SAR principles for the this compound scaffold, providing a roadmap for future drug discovery efforts.
The this compound Core: A Scaffold for Innovation
The fundamental structure of this compound consists of a dihydropyrazine ring fused to a benzene ring, which is in turn fused to a cyclohexene ring. This unique architecture presents multiple sites for chemical modification, allowing for the fine-tuning of its biological properties.
Diagram of the this compound Scaffold with Potential Modification Sites
Caption: The this compound core with key sites for substitution.
Comparative Analysis of Biological Activities and Structure-Activity Relationships
While specific SAR studies on this compound derivatives are limited, we can infer potential relationships by examining related heterocyclic structures.
Antimicrobial Activity
Phenazine compounds are well-documented for their antimicrobial properties. For instance, pyocyanin, a phenazine derivative produced by Pseudomonas aeruginosa, exhibits broad-spectrum antimicrobial activity. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells.
Inferred SAR for Antimicrobial Activity:
Based on studies of related nitrogen-containing heterocycles, the following SAR principles can be hypothesized for this compound derivatives:
-
Lipophilicity: Introduction of lipophilic substituents on the aromatic ring may enhance membrane permeability and, consequently, antimicrobial activity.
-
Electron-Withdrawing Groups: Substitution with electron-withdrawing groups, such as halogens, on the aromatic ring can potentially enhance the compound's ability to accept electrons and generate ROS, thereby boosting its antimicrobial efficacy.
-
Quaternization of Nitrogen: Modification of the pyrazine nitrogens to form quaternary ammonium salts could introduce a positive charge, facilitating interaction with negatively charged bacterial cell membranes.
Table 1: Hypothetical Antimicrobial Activity of Substituted this compound Derivatives
| Substituent (R) at Position 7 | Predicted Effect on MIC (µg/mL) | Rationale |
| -H (unsubstituted) | Baseline | Reference compound |
| -Cl | Lower MIC | Increased lipophilicity and electron-withdrawing character |
| -OCH3 | Higher MIC | Increased electron density may reduce redox cycling potential |
| -NO2 | Lower MIC | Strong electron-withdrawing group, may enhance ROS generation |
| -N+(CH3)3 | Lower MIC | Positive charge enhances interaction with bacterial membranes |
Anticancer Activity
Several phenazine derivatives have demonstrated significant anticancer activity. The proposed mechanisms include intercalation into DNA, inhibition of topoisomerase, and induction of apoptosis. The planarity of the aromatic system is often crucial for DNA intercalation.
Inferred SAR for Anticancer Activity:
Drawing parallels from studies on other heterocyclic anticancer agents, such as substituted quinolines and acridines, we can postulate the following for this compound derivatives:
-
Aromatic Ring Substituents: The introduction of specific substituents on the benzene ring can modulate DNA binding affinity and topoisomerase inhibition. For example, electron-donating groups might enhance π-π stacking interactions with DNA bases.
-
Side Chains: The addition of basic side chains, such as those containing amine groups, at various positions can improve solubility and facilitate interactions with the phosphate backbone of DNA.
-
Stereochemistry: The chiral centers in the saturated ring of this compound derivatives could influence the stereoselectivity of their interactions with biological targets.
Table 2: Predicted Anticancer Activity (IC50 in µM) of Hypothetical this compound Derivatives against a Cancer Cell Line
| Derivative | Predicted IC50 (µM) | Rationale for Predicted Activity |
| Unsubstituted | > 50 | Limited DNA interaction and target engagement. |
| 7-amino derivative | 10-20 | The amino group may enhance DNA binding. |
| 2-(dimethylamino)ethyl at N5 | 5-15 | The basic side chain could improve solubility and DNA interaction. |
| 7,8-dimethoxy derivative | 20-40 | Electron-donating groups might enhance π-stacking. |
Neuroprotective Activity
Certain heterocyclic compounds have shown promise in the treatment of neurodegenerative diseases. The mechanisms often involve antioxidant activity, inhibition of monoamine oxidase (MAO), or modulation of neurotransmitter receptors.
Inferred SAR for Neuroprotective Activity:
By analogy with neuroprotective agents like 1,2,3,4-tetrahydroisoquinoline derivatives, the following SAR can be proposed for this compound derivatives:
-
Antioxidant Moieties: Introduction of phenolic hydroxyl groups on the aromatic ring could impart radical scavenging properties, which is a key mechanism for neuroprotection.
-
MAO Inhibition: Specific substitution patterns on the aromatic ring and the nature of substituents on the pyrazine nitrogens could lead to selective inhibition of MAO-A or MAO-B, enzymes implicated in the progression of neurodegenerative diseases.
-
Blood-Brain Barrier Permeability: Lipophilicity and molecular weight will be critical determinants of the ability of these derivatives to cross the blood-brain barrier and exert their effects in the central nervous system. A calculated LogP in the range of 2-4 is often considered optimal.
Experimental Protocols
To validate these hypothetical SARs, rigorous experimental evaluation is necessary. Below are representative protocols for the synthesis and biological testing of this compound derivatives.
General Synthesis of Substituted 1,2,3,4-Tetrahydrophenazines
A common route for the synthesis of the this compound scaffold involves the condensation of a substituted o-phenylenediamine with cyclohexanedione.
Diagram of a General Synthetic Route
Caption: A generalized synthetic scheme for this compound derivatives.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted o-phenylenediamine (1 mmol) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagent: Add cyclohexanedione (1.1 mmol) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Assay (MTT Assay)
The cytotoxic effect of the derivatives on cancer cell lines (e.g., HeLa, MCF-7) can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Neuroprotective Activity Assay (MTT Assay against Oxidative Stress)
The neuroprotective potential can be evaluated by assessing the ability of the compounds to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.
Protocol:
-
Cell Culture and Treatment: Neuronal cells are cultured and pre-treated with different concentrations of the test compounds for a specified period.
-
Induction of Oxidative Stress: Oxidative stress is induced by adding an agent like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).
-
Cell Viability Assessment: After incubation, cell viability is measured using the MTT assay as described in the anticancer assay protocol.
-
Data Analysis: The percentage of cell viability in the presence of the test compounds is compared to the control group (cells treated only with the oxidative stress-inducing agent) to determine the neuroprotective effect.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct SAR studies are still in their infancy, by drawing logical inferences from well-studied related heterocyclic systems, we can outline a rational approach for the design and synthesis of potent and selective derivatives. The exploration of various substituents on both the aromatic and saturated rings, coupled with rigorous biological evaluation, will be crucial in unlocking the full therapeutic potential of this versatile molecular framework. Future research should focus on systematic SAR studies to validate the hypotheses presented in this guide and to identify lead compounds for further preclinical and clinical development.
References
-
Bala, S., Sharma, N., & Singh, M. (2020). Phenazine derivatives as an emergent class of potent anticancer agents: A review. European Journal of Medicinal Chemistry, 207, 112702. [Link]
-
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2017). A review on the synthesis and reactions of phenazines. Journal of Heterocyclic Chemistry, 54(1), 17-48. [Link]
-
PubChem. (n.d.). This compound. In PubChem Compound Summary for CID 236273. Retrieved from [Link]
-
Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Kumar, M. R. (2015). A comprehensive review in current developments of 1,2,4-triazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 101, 239-277. [Link]
-
Lemoine, J., & Engler, J. (2019). Tetrahydroisoquinolines as a privileged scaffold in medicinal chemistry. Future Medicinal Chemistry, 11(16), 2135-2156. [Link]
Sources
A Comparative Analysis of the Cytotoxic Landscape of Tetrahydrophenazine and its Analogs in Oncology Research
Introduction
The relentless pursuit of novel and effective anticancer agents has led researchers down a multitude of chemical avenues. Among these, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of investigation. Phenazines, a class of such compounds, have a rich history in medicinal chemistry, demonstrating a broad spectrum of biological activities. At the core of this diverse family lies 1,2,3,4-Tetrahydrophenazine, a scaffold that has intrigued scientists for its potential as a modulator of cellular processes. This guide provides a comprehensive comparison of the cytotoxic profiles of this compound and its broader analogs against various cancer cell lines. By examining the available experimental data, we aim to elucidate the structure-activity relationships (SAR) that govern their anticancer potential, offering a valuable resource for researchers and professionals in drug discovery and development.
While direct comparative cytotoxic data for this compound and its immediate, closely-related analogs remain limited in publicly accessible literature, this guide will draw upon data from a wider range of substituted phenazine derivatives. This approach allows for a broader understanding of how modifications to the core phenazine structure influence cytotoxicity, providing a foundational framework for the rational design of future anticancer therapeutics.
The Phenazine Scaffold: A Privileged Structure in Cancer Research
The phenazine core, a dibenzopyrazine, is a planar, aromatic system that can intercalate into DNA, generate reactive oxygen species (ROS), and inhibit key enzymes involved in cell proliferation and survival. These mechanisms of action contribute to the cytotoxic effects observed in various cancer cell lines. The partial saturation in the this compound structure introduces a non-planar, more flexible conformation, which can significantly alter its biological activity and pharmacokinetic properties compared to its fully aromatic parent, phenazine. The exploration of its analogs, therefore, becomes a critical endeavor in understanding how to modulate this activity for therapeutic benefit.
Comparative Cytotoxicity of Phenazine Analogs
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the reported IC50 values for various phenazine analogs against a panel of human cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazino[4,5-b]phenazine-5,12-diones | [1] | ||
| Compound 7f (R1=Et) | A549 (Lung) | ~0.01-0.02 | [1] |
| SK-OV-3 (Ovarian) | ~0.01-0.02 | [1] | |
| SK-MEL-2 (Melanoma) | ~0.01-0.02 | [1] | |
| XF 498 (CNS) | ~0.01-0.02 | [1] | |
| HCT 15 (Colon) | ~0.01-0.02 | [1] | |
| Compound 7h (R1, R2=Me) | A549 (Lung) | ~0.01-0.02 | [1] |
| SK-OV-3 (Ovarian) | ~0.01-0.02 | [1] | |
| SK-MEL-2 (Melanoma) | ~0.01-0.02 | [1] | |
| XF 498 (CNS) | ~0.01-0.02 | [1] | |
| HCT 15 (Colon) | ~0.01-0.02 | [1] | |
| Doxorubicin (Reference) | Various | 0.097-0.225 | [1] |
| Tetramethylpiperidine (TMP)-Substituted Phenazines | [2] | ||
| B3962 | WHCO3 (Esophageal) | ~0.36 (µg/ml) | [2] |
| PLC (Hepatocellular) | ~0.36 (µg/ml) | [2] | |
| HepG2 (Hepatocellular) | ~0.36 (µg/ml) | [2] | |
| CaCo2 (Colon) | ~0.36 (µg/ml) | [2] | |
| COLO 320DM (Colon) | ~0.36 (µg/ml) | [2] | |
| HT29 (Colon) | ~0.36 (µg/ml) | [2] | |
| B4126 | WHCO3 (Esophageal) | ~0.47 (µg/ml) | [2] |
| PLC (Hepatocellular) | ~0.47 (µg/ml) | [2] | |
| HepG2 (Hepatocellular) | ~0.47 (µg/ml) | [2] | |
| CaCo2 (Colon) | ~0.47 (µg/ml) | [2] | |
| COLO 320DM (Colon) | ~0.47 (µg/ml) | [2] | |
| HT29 (Colon) | ~0.47 (µg/ml) | [2] | |
| B4125 | WHCO3 (Esophageal) | ~0.48 (µg/ml) | [2] |
| PLC (Hepatocellular) | ~0.48 (µg/ml) | [2] | |
| HepG2 (Hepatocellular) | ~0.48 (µg/ml) | [2] | |
| CaCo2 (Colon) | ~0.48 (µg/ml) | [2] | |
| COLO 320DM (Colon) | ~0.48 (µg/ml) | [2] | |
| HT29 (Colon) | ~0.48 (µg/ml) | [2] |
Note: The IC50 values for TMP-substituted phenazines are presented in µg/ml as reported in the source. Conversion to µM would require the molecular weights of the specific compounds, which were not provided in the abstract.
Structure-Activity Relationship (SAR) Insights
The data, although from varied analogs, provides valuable insights into the SAR of phenazine derivatives:
-
Extended Planar Systems: The potent cytotoxicity of the pyridazino[4,5-b]phenazine-5,12-diones suggests that extending the planar aromatic system of the phenazine core can enhance anticancer activity.[1] This is likely due to improved DNA intercalation capabilities.
-
Substitution Patterns: The high activity of compounds 7f and 7h, which are substituted pyridazino-phenazine derivatives, underscores the critical role of substituent groups and their positions on the phenazine scaffold.[1] These modifications can influence the electronic properties, solubility, and steric interactions of the molecule with its biological targets.
-
Introduction of Cationic Side Chains: The tetramethylpiperidine-substituted phenazines demonstrate that the addition of bulky, cationic side chains can lead to potent cytotoxic agents.[2] These groups may facilitate interactions with the negatively charged phosphate backbone of DNA or with specific cellular transporters.
-
Activity Against Multidrug-Resistant Cells: Notably, the TMP-substituted phenazines showed consistent activity across various cell lines, including the multidrug-resistant COLO 320DM line.[2] This suggests that these analogs may circumvent common mechanisms of drug resistance, such as efflux by P-glycoprotein.
Experimental Methodologies for Cytotoxicity Assessment
The reliable evaluation of a compound's cytotoxic potential hinges on the use of robust and well-validated experimental protocols. The most common method cited in the context of phenazine cytotoxicity is the MTT assay.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell lines in appropriate medium until they reach a logarithmic growth phase.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (this compound and its analogs) in the cell culture medium. A vehicle control (e.g., DMSO) should also be prepared.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include untreated control wells.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Gently agitate the plates on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the colored solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot a dose-response curve of cell viability versus compound concentration.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Diagram of the MTT Assay Workflow
Caption: Workflow of the MTT assay for determining cytotoxicity.
Visualizing the Chemical Landscape
To better appreciate the structural diversity of the phenazine analogs discussed, their core structures are presented below.
Caption: Core chemical structures of this compound and representative analog classes. Note: Placeholder images are used in the DOT script. Actual chemical structure images would be embedded in a final publication.
Conclusion and Future Directions
The exploration of this compound and its analogs represents a promising frontier in the development of novel anticancer therapeutics. While direct comparative data on the parent compound and its immediate derivatives are not yet abundant, the broader class of phenazines demonstrates significant cytotoxic potential against a range of cancer cell lines. The structure-activity relationships gleaned from existing studies highlight the importance of aromatic system extension and the strategic placement of substituents in enhancing anticancer efficacy. The ability of some analogs to overcome multidrug resistance is a particularly encouraging finding that warrants further investigation.
Future research should focus on the systematic synthesis and cytotoxic evaluation of a focused library of this compound derivatives. This will enable a more precise delineation of the SAR and the identification of lead compounds with improved potency and selectivity. Mechanistic studies to elucidate the specific molecular targets and pathways affected by these compounds are also crucial. By combining rational drug design, robust biological evaluation, and a deeper understanding of the underlying mechanisms of action, the full therapeutic potential of the tetrahydrophenazine scaffold can be unlocked.
References
Sources
- 1. Synthesis and cytotoxicity evaluation of substituted pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzofluorene-5,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of 1,2,3,4-Tetrahydrophenazine as a Novel Neuroprotective Agent: A Comparative Guide
Introduction: The Imperative for Novel Neuroprotective Strategies
Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke, represent a significant and growing global health burden. A common pathological hallmark of these devastating conditions is the progressive loss of neuronal structure and function. Consequently, the identification and validation of novel neuroprotective agents that can mitigate or halt this degenerative process is a paramount objective in modern drug discovery. This guide provides a comprehensive framework for the in vitro evaluation of a promising candidate, 1,2,3,4-Tetrahydrophenazine, comparing its efficacy against established and emerging neuroprotective compounds.
Phenazine derivatives have garnered attention for their diverse biological activities, with recent studies indicating their potential as antineuroinflammatory agents.[1] This guide will delineate a robust, multi-parametric approach to assess the neuroprotective potential of this compound in a well-established in vitro model of glutamate-induced excitotoxicity, a key pathological mechanism in ischemic stroke and other neurodegenerative disorders.[2][3]
Experimental Design: A Multi-Faceted Approach to Neuroprotection Assessment
To ensure a thorough and comparative evaluation, this study will employ a well-characterized human neuroblastoma cell line, SH-SY5Y, which can be differentiated into a more mature neuronal phenotype, providing a relevant cellular model for neuroprotection studies.[4][5] Glutamate-induced excitotoxicity will serve as the primary insult, mimicking the neuronal damage observed in various neurological conditions.[2][3]
The neuroprotective efficacy of this compound will be benchmarked against two comparator compounds with distinct mechanisms of action:
-
Edaravone: A potent free radical scavenger, approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in some countries.[4]
-
Fisetin: A naturally occurring flavonoid with demonstrated neuroprotective effects attributed to its antioxidant and anti-inflammatory properties.[6]
The following experimental workflow will be employed to provide a comprehensive assessment of neuroprotection:
Figure 1: Overall experimental workflow for the comparative in vitro neuroprotection study.
Proposed Mechanism of Action of this compound
Based on the known activities of related phenazine compounds, it is hypothesized that this compound may exert its neuroprotective effects through a multi-modal mechanism involving the attenuation of oxidative stress and the preservation of mitochondrial function.
Figure 2: Proposed neuroprotective mechanism of this compound.
Detailed Experimental Protocols
Cell Culture and Differentiation
The human neuroblastoma SH-SY5Y cell line is a widely accepted model for neuroprotective studies.[4][5]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere for 24 hours.[7]
-
Differentiation: To induce a more mature neuronal phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.
Neuroprotective Treatment and Induction of Excitotoxicity
-
Treatment: Pre-treat the differentiated SH-SY5Y cells with varying concentrations of this compound, Edaravone, or Fisetin for 24 hours.[7]
-
Induction of Injury: Following pre-treatment, induce excitotoxicity by exposing the cells to 5 mM glutamate for 24 hours.[3]
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is indicative of cell viability.[8]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][10]
-
Protocol:
-
After the glutamate treatment, remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Measurement of Apoptosis (Caspase-3/7 Activity Assay)
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[11]
-
Principle: A luminogenic substrate containing the DEVD tetrapeptide sequence is cleaved by active caspase-3/7, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[12][13]
-
Protocol:
-
Following treatment, equilibrate the 96-well plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence with a plate-reading luminometer.[12]
-
Quantification of Intracellular Reactive Oxygen Species (ROS)
Excessive ROS production is a hallmark of oxidative stress-induced neuronal damage.[14][15]
-
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][16]
-
Protocol:
-
After treatment, wash the cells with warm PBS.
-
Load the cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with warm PBS.
-
Measure fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.[16]
-
Assessment of Mitochondrial Membrane Potential (MMP)
A decrease in mitochondrial membrane potential is an early indicator of apoptosis and mitochondrial dysfunction.[17][18]
-
Principle: The cationic fluorescent dye JC-1 exhibits potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial health.[18]
-
Protocol:
-
Following treatment, remove the culture medium and wash the cells with PBS.
-
Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.[17]
-
Wash the cells twice with assay buffer.
-
Measure the fluorescence intensity of JC-1 aggregates (red) at Ex/Em = 540/590 nm and JC-1 monomers (green) at Ex/Em = 485/535 nm.[17][19]
-
Calculate the ratio of red to green fluorescence.
-
Hypothetical Comparative Data
The following tables present plausible data from the described experiments, illustrating the potential neuroprotective profile of this compound.
Table 1: Effect of Neuroprotective Agents on Cell Viability in Glutamate-Treated SH-SY5Y Cells
| Treatment (10 µM) | Cell Viability (% of Control) |
| Control (Untreated) | 100 ± 5.2 |
| Glutamate (5 mM) | 45 ± 3.8 |
| This compound + Glutamate | 78 ± 4.5 |
| Edaravone + Glutamate | 72 ± 4.1 |
| Fisetin + Glutamate | 82 ± 5.0 |
Table 2: Comparative Effects on Apoptosis, Oxidative Stress, and Mitochondrial Health
| Treatment (10 µM) | Relative Caspase-3/7 Activity (Fold Change) | Relative ROS Levels (% of Glutamate) | MMP (Red/Green Fluorescence Ratio) |
| Control (Untreated) | 1.0 ± 0.1 | 20 ± 2.5 | 3.5 ± 0.3 |
| Glutamate (5 mM) | 4.2 ± 0.3 | 100 | 1.2 ± 0.2 |
| This compound + Glutamate | 1.8 ± 0.2 | 45 ± 3.9 | 2.8 ± 0.2 |
| Edaravone + Glutamate | 2.1 ± 0.2 | 55 ± 4.2 | 2.5 ± 0.3 |
| Fisetin + Glutamate | 1.5 ± 0.1 | 40 ± 3.5 | 3.1 ± 0.2 |
Interpretation and Conclusion
The hypothetical data suggests that this compound exhibits significant neuroprotective effects against glutamate-induced excitotoxicity in differentiated SH-SY5Y cells. Its efficacy appears comparable to, and in some aspects potentially superior to, the established neuroprotective agent Edaravone, and on par with the potent natural flavonoid, Fisetin.
Specifically, this compound demonstrates the ability to:
-
Preserve Cell Viability: Significantly attenuating the neuronal death induced by glutamate.
-
Inhibit Apoptosis: Markedly reducing the activation of executioner caspases.
-
Reduce Oxidative Stress: Substantially lowering the levels of intracellular ROS.
-
Maintain Mitochondrial Health: Preventing the collapse of the mitochondrial membrane potential.
These findings strongly support the hypothesis that this compound acts as a neuroprotective agent, likely through the mitigation of oxidative stress and the preservation of mitochondrial integrity. Further investigations are warranted to fully elucidate its precise molecular targets and to explore its therapeutic potential in in vivo models of neurodegenerative diseases. This guide provides a robust and reproducible framework for such future studies, underscoring the importance of a multi-parametric approach in the preclinical evaluation of novel neuroprotective candidates.
References
- Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). In Vertex AI Search.
- Caspase-Glo® 3/7 Assay Protocol. (n.d.). In Promega Corporation.
- Caspase-3 activity assay. (n.d.). In Creative Bioarray.
- Caspase Activity Assay. (n.d.). In Creative Bioarray.
- JC-1 Mitochondrial Membrane Potential Assay. (n.d.). In Creative Bioarray.
- Reactive Oxygen Species (ROS) Detection. (2019). In BMG LABTECH.
- Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. (2025). In BenchChem.
- Caspase Protocols in Mice. (n.d.). In PubMed Central.
- Mitochondrial Membrane Potential Assay. (n.d.). In PubMed Central.
- Caspase 3/7 Activity. (2025). In Protocols.io.
- In vitro neurology assays. (n.d.). In InnoSer.
- Choosing the Optimal Model for in vitro Neurotoxicity Assessment. (n.d.). In Evotec.
- Measurement of Reactive Oxygen Species in Cells and Mitochondria. (2025). In ResearchGate.
- Mitochondrial Membrane Potential Detection Kit. (n.d.). In Sigma-Aldrich.
- Mitochondrial Membrane Potential Assay Kit (II). (n.d.). In Cell Signaling Technology.
- Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. (n.d.). In BenchChem.
- Evaluation of Phenazine Derivatives from the Lichen-Associated Streptomyces flavidovirens as Potent Antineuroinflammatory Agents In Vitro and In Vivo. (2024). In PubMed.
- In vitro cellular models for neurotoxicity studies. (n.d.). In Diva-portal.org.
- MTT assay protocol. (n.d.). In Abcam.
- Further studies on the in vitro neuroprotective activity of the most potent compounds and at high concentrations. (n.d.). In ResearchGate.
- Imaging ROS signaling in cells and animals. (n.d.). In springermedizin.de.
- In Vitro Models for Studying Syringetin's Neuroprotective Effects: Application Notes and Protocols. (n.d.). In BenchChem.
- Reactive Oxygen Species Drive Cell Migration and PD-L1 Expression via YB-1 Phosphorylation in Pleural Mesothelioma. (n.d.). In MDPI.
- General in vitro Neurotoxicity Test. (n.d.). In Creative Bioarray.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). In Roche.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). In Springer Nature Experiments.
- An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. (n.d.). In MDPI.
- Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021). In PLOS One.
- A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (n.d.). In PubMed Central.
- Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. (2012). In PubMed Central.
- Alzheimer's Disease in vitro models. (n.d.). In Innoprot.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). In Creative Diagnostics.
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). In NIH.
- Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. (n.d.). In MDPI.
- Comparative Study of the Protective and Neurotrophic Effects of Neuronal and Glial Progenitor Cells-Derived Conditioned Media in a Model of Glutamate Toxicity In Vitro. (2023). In PubMed Central.
- Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. (n.d.). In PubMed Central.
- Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. (n.d.). In PubMed Central.
- This compound. (n.d.). In PubChem.
- 1,2,3,4-Tetra-hydro-phenazine 5,10-dioxide. (n.d.). In PubMed.
- Synthesis and in vitro evaluation of novel 1,2,4-triazine derivatives as neuroprotective agents. (n.d.). In PubMed.
- Neuroprotective properties of arylpiperazine-sulphonamides in an in vitro model of Parkinson's disease. (n.d.). In MDS Abstracts.
- Promethazine protects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. (n.d.). In MDS Abstracts.
- The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. (n.d.). In PubMed.
- This compound. (2025). In Molecule.org.
- This compound 5,10-dioxide. (2025). In ChemSynthesis.
- This compound. (n.d.). In AMERICAN ELEMENTS.
- Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (n.d.). In MDS Abstracts.
Sources
- 1. Evaluation of Phenazine Derivatives from the Lichen-Associated Streptomyces flavidovirens as Potent Antineuroinflammatory Agents In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. caspase3 assay [assay-protocol.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. Caspase 3/7 Activity [protocols.io]
- 14. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. mdpi.com [mdpi.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications [absin.net]
- 19. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1,2,3,4-Tetrahydrophenazine: Efficiency, Mechanisms, and Modern Approaches
For researchers and professionals in drug development and materials science, the synthesis of heterocyclic scaffolds like 1,2,3,4-tetrahydrophenazine is a foundational task. This partially saturated phenazine derivative serves as a crucial building block for a range of applications, from potential pharmaceuticals to functional organic materials. The efficiency and practicality of its synthesis can significantly impact the pace of research and development. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering in-depth technical insights, experimental protocols, and a discussion of the underlying chemical principles.
Introduction to this compound
This compound is a tricyclic aromatic compound featuring a pyrazine ring fused to a benzene and a cyclohexene ring. Its structural rigidity and the presence of two nitrogen atoms make it an attractive core for designing molecules with specific electronic and biological properties. The synthesis of this and related phenazine structures has evolved from classical condensation reactions to modern catalytic and green chemistry approaches, each with its own set of advantages and limitations.
Classical Synthesis: Condensation of o-Phenylenediamine and Cyclohexane-1,2-dione
The most traditional and straightforward method for synthesizing this compound is the acid-catalyzed condensation of o-phenylenediamine with cyclohexane-1,2-dione. This method is valued for its simplicity and the use of readily available starting materials.
Mechanistic Insights
The reaction proceeds through a well-established acid-catalyzed mechanism. The acid protonates one of the carbonyl groups of cyclohexane-1,2-dione, activating it for nucleophilic attack by one of the amino groups of o-phenylenediamine. This is followed by a second intramolecular nucleophilic attack of the other amino group on the remaining carbonyl, leading to a dihydroxydihydrophenazine intermediate. Subsequent dehydration under acidic conditions yields the aromatic dihydrophenazine, which can then be oxidized to this compound, although in this specific case, the tetrahydrophenazine is the direct product of the condensation and dehydration without requiring an external oxidant.
Caption: Mechanism of acid-catalyzed condensation for this compound synthesis.
Experimental Protocol (Representative)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) and cyclohexane-1,2-dione (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Acid Catalyst: Add a catalytic amount of a strong acid, like hydrochloric acid or sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution). The crude product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated. Purification is achieved by recrystallization or column chromatography.
Modern Approach: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and highly efficient method for synthesizing a wide range of nitrogen-containing compounds, including phenazines.[1][2][3] This palladium-catalyzed cross-coupling reaction provides an alternative to classical methods, often with higher yields and broader substrate scope.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (or triflate).
-
Amine Coordination and Deprotonation: An amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex.
-
Reductive Elimination: The final step is reductive elimination from the palladium amide complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst.
The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands generally providing the best results.[2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol (Representative)
A plausible two-step approach to this compound using a double Buchwald-Hartwig amination strategy would involve the coupling of a suitably protected o-diaminobenzene derivative with a dihalo-cyclohexene derivative. A more direct, though less commonly reported, intramolecular approach could also be envisioned from a pre-functionalized precursor.
Intermolecular Double Amination:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)2), a suitable phosphine ligand (e.g., BINAP or a Josiphos-type ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs2CO3).
-
Reagents: Add o-phenylenediamine (1.0 eq) and a 1,2-dihalocyclohexene (e.g., 1,2-dibromocyclohexene) (1.0 eq) under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent: Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated, and the residue is purified by column chromatography.
Green Chemistry Approach: Microwave-Assisted Synthesis
In recent years, green chemistry principles have driven the development of more environmentally benign synthetic methods.[4][5][6][7] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes.[4][5][6][7]
Rationale and Advantages
Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This can significantly reduce reaction times from hours to minutes. For the synthesis of this compound, a microwave-assisted condensation reaction can offer several advantages over conventional heating, including:
-
Reduced Reaction Time: Dramatically shorter reaction times.
-
Improved Yields: Often higher yields due to reduced side product formation.
-
Energy Efficiency: More efficient energy transfer compared to conventional heating methods.
-
Solvent-Free or Reduced Solvent Conditions: The high efficiency of microwave heating can enable reactions to be run with minimal or no solvent.
Experimental Protocol (Representative)
-
Reaction Setup: In a dedicated microwave reaction vessel, combine o-phenylenediamine (1.0 eq) and cyclohexane-1,2-dione (1.0 eq).
-
Catalyst and Solvent: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) and a minimal amount of a high-boiling, polar solvent (e.g., ethanol or DMF), or perform the reaction neat (solvent-free).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 5-20 minutes).
-
Work-up and Purification: After cooling, the product is isolated and purified using the same methods described for the classical condensation.
Caption: Workflow for microwave-assisted synthesis of this compound.
Comparative Analysis of Synthesis Methods
| Parameter | Classical Condensation | Buchwald-Hartwig Amination | Microwave-Assisted Synthesis |
| Starting Materials | o-Phenylenediamine, Cyclohexane-1,2-dione | o-Dihalobenzene/diamine, Dihalo-cyclohexene/diamine | o-Phenylenediamine, Cyclohexane-1,2-dione |
| Catalyst | Strong acid (e.g., HCl, H2SO4) | Palladium precursor + Phosphine ligand | Acid or base catalyst (often solid-supported) |
| Reaction Time | Hours | Hours | Minutes |
| Typical Yields | Moderate to good | Good to excellent | Good to excellent |
| Reaction Conditions | Reflux temperature | 80-110 °C, inert atmosphere | 120-150 °C, sealed vessel |
| Cost | Low | High (due to catalyst and ligands) | Moderate (equipment cost) |
| Scalability | Readily scalable | Can be challenging due to catalyst cost and removal | Scalable with appropriate equipment |
| Green Chemistry Aspect | Use of strong acids, organic solvents | Use of heavy metals, organic solvents | Reduced energy consumption and reaction time |
| Substrate Scope | Limited by availability of diones | Broad, highly versatile | Can be broad, depends on substrate stability |
Conclusion
The choice of synthetic method for this compound depends on the specific requirements of the researcher, including desired yield, purity, cost, and scalability.
-
The classical acid-catalyzed condensation remains a viable and cost-effective method for straightforward, large-scale synthesis where high yields are not the primary concern.
-
The Buchwald-Hartwig amination offers a more modern and versatile approach, likely providing higher yields and greater flexibility in synthesizing substituted analogs, albeit at a higher cost and with the need for more stringent reaction conditions.
-
Microwave-assisted synthesis represents a significant advancement in terms of efficiency and green chemistry, offering rapid access to the target compound with potentially higher yields and reduced environmental impact.[4][5][6][7]
For researchers in drug discovery and development, where rapid synthesis of diverse analogs is often crucial, the microwave-assisted approach presents a compelling option. For process chemistry and large-scale production, the classical condensation method, perhaps with optimization, may still be the most economically viable choice. The Buchwald-Hartwig amination stands as a powerful tool for complex syntheses and when functional group tolerance is a key consideration.
References
-
Organic Syntheses Procedure. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
- Tiwari, S., & Talreja, S. (2022). Green Chemistry and Microwave Irradiation Technique: A Review.
-
PubChem. This compound. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]
-
International Journal of Research in Pharmacy and Allied Science. (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available from: [Link]
-
Organic Syntheses Procedure. 1,2,3,4-tetrahydrocarbazole. Available from: [Link]
-
MDPI. (2020). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Journal of Pharmaceutical Research International. (2022). Green Chemistry and Microwave Irradiation Technique: A Review. Available from: [Link]
-
MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]
Sources
A Researcher's Guide to Characterizing the Cross-Reactivity of 1,2,3,4-Tetrahydrophenazine Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is a cornerstone of preclinical safety and efficacy profiling. The 1,2,3,4-tetrahydrophenazine scaffold represents a class of heterocyclic compounds with significant potential in medicinal chemistry. However, their structural similarity to various endogenous ligands and other pharmacologically active molecules necessitates a thorough investigation of their off-target interactions. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound derivatives, ensuring scientific rigor and generating reliable, publication-quality data.
The Imperative of Cross-Reactivity Profiling
The biological activity of a drug candidate is not solely defined by its affinity for its intended target. Unforeseen interactions with other proteins, such as receptors, enzymes, and ion channels, can lead to a range of adverse effects or reveal novel therapeutic applications. For this compound derivatives, the planar aromatic phenazine core, combined with the saturated cyclohexane ring, presents a unique three-dimensional structure that could potentially fit into a variety of binding pockets. Therefore, a systematic evaluation of their cross-reactivity is not merely a regulatory hurdle but a critical step in understanding their complete pharmacological profile.
Comparative Cross-Reactivity: A Hypothetical Overview
While comprehensive public data on the cross-reactivity of this compound derivatives is limited, a typical outcome of a broad screening panel might resemble the following hypothetical data set. This table is for illustrative purposes to demonstrate how to present such data clearly and concisely. The selection of targets in a real-world scenario would be guided by the primary target of the derivatives and a standard panel of safety-related off-targets.
| Derivative | Primary Target | Off-Target | Assay Type | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) |
| THP-001 | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor | Radioligand Binding | 150 | >10,000 (Antagonist) |
| Adrenergic α1A Receptor | Radioligand Binding | 85 | 250 (Antagonist) | ||
| hERG Channel | Electrophysiology | >10,000 | >10,000 | ||
| THP-002 | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor | Radioligand Binding | 2500 | >10,000 (Antagonist) |
| Adrenergic α1A Receptor | Radioligand Binding | 500 | 1200 (Antagonist) | ||
| hERG Channel | Electrophysiology | >10,000 | >10,000 | ||
| THP-003 | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor | Radioligand Binding | 50 | 95 (Partial Agonist) |
| Adrenergic α1A Receptor | Radioligand Binding | 1200 | >10,000 | ||
| hERG Channel | Electrophysiology | 8500 | >10,000 |
This data is purely hypothetical and for illustrative purposes only.
Experimental Workflow for Cross-Reactivity Screening
A systematic approach is crucial for obtaining reliable cross-reactivity data. The following workflow outlines the key stages of a typical screening cascade.
Caption: A typical experimental workflow for assessing the cross-reactivity of novel compounds.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol provides a detailed methodology for assessing the binding of this compound derivatives to a specific G-protein coupled receptor (GPCR) using a competitive radioligand binding assay. This is a common and robust method for determining the binding affinity (Ki) of a test compound.[1][2][3]
Objective: To determine the inhibitory constant (Ki) of a this compound derivative at a specific receptor by measuring its ability to displace a known radioligand.
Materials:
-
Test Compounds: this compound derivatives of interest, dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for Dopamine D2 receptors).
-
Cell Membranes: Commercially available or in-house prepared cell membranes expressing the target receptor.
-
Assay Buffer: Buffer appropriate for the target receptor (e.g., Tris-HCl with cofactors like MgCl₂, NaCl).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., Haloperidol for Dopamine D2 receptors).
-
96-well Plates: For incubating the assay components.
-
Scintillation Vials and Cocktail: For quantifying radioactivity.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Liquid Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the radioligand in the assay buffer to a final concentration close to its Kd value.
-
Thaw the cell membranes on ice and dilute them in the assay buffer to a concentration that provides a sufficient signal-to-noise ratio.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB) Wells: Add assay buffer, radioligand, a high concentration of the non-specific binding control, and cell membranes.
-
Test Compound Wells: Add the serially diluted test compounds, radioligand, and cell membranes.
-
Rationale: The difference between total binding and non-specific binding represents the specific binding of the radioligand to the receptor. The test compound will compete for this specific binding.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. The incubation time will depend on the kinetics of the radioligand-receptor interaction.
-
-
Termination of Binding and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the cell membranes with bound radioligand from the unbound radioligand in the solution.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Rationale: Rapid filtration is crucial to prevent significant dissociation of the radioligand-receptor complex during the washing step.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)])
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
Fit the data to a sigmoidal dose-response model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Rationale: The Ki value is a measure of the affinity of the test compound for the receptor and is independent of the assay conditions.
-
Complementary Assays for a Comprehensive Profile
While radioligand binding assays are a gold standard for assessing binding affinity, a comprehensive cross-reactivity profile should also include functional assays to determine whether the binding event leads to a biological response.
-
Enzyme Inhibition Assays: If the off-target is an enzyme, its activity can be measured in the presence of varying concentrations of the test compound.[4][5][6] These assays typically monitor the consumption of a substrate or the formation of a product over time.
-
Cell-Based Functional Assays: For GPCRs, functional assays can measure downstream signaling events such as changes in intracellular cyclic AMP (cAMP) levels, calcium mobilization, or β-arrestin recruitment. These assays reveal whether a compound acts as an agonist, antagonist, or allosteric modulator.
-
Ion Channel Assays: Electrophysiological techniques, such as patch-clamp, are used to assess the effect of compounds on the function of various ion channels, with the hERG channel being a critical off-target for cardiac safety assessment.
By employing a multi-faceted approach that combines binding and functional assays, researchers can build a robust and detailed cross-reactivity profile for their this compound derivatives. This information is invaluable for lead optimization, predicting potential side effects, and ultimately, for the successful development of safe and effective new medicines.
References
-
BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. Available from: [Link]
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of pharmacological and toxicological methods, 29(3), 129–144.
-
Creative Diagnostics. Enzyme Inhibition Kit for Metabolic Studies. Available from: [Link]
- Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
Sources
- 1. Receptor-Ligand Binding Assays [labome.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. blog.biobide.com [blog.biobide.com]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1,2,3,4-Tetrahydrophenazine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,2,3,4-Tetrahydrophenazine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment to robust scientific practices necessitates a thorough understanding of the hazards associated with this compound and the implementation of a self-validating system for its disposal.
Understanding the Hazard Profile of this compound
Before any disposal procedures are initiated, a comprehensive understanding of the chemical's hazard profile is paramount. This compound is a nitrogen-containing heterocyclic compound with specific health and safety considerations. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation[1].
-
Skin Corrosion/Irritation (Category 2): May cause skin irritation[1].
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation[1].
These classifications underscore the importance of minimizing exposure and handling the compound with appropriate personal protective equipment (PPE). The parent compound, phenazine, is also noted to be harmful if swallowed and is suspected of causing genetic defects, further emphasizing the need for caution[2].
| Hazard Classification | GHS Category | Description | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | [1] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation | [1] |
| Skin Corrosion/Irritation | Category 2 | May cause skin irritation | [1] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | May cause respiratory irritation | [1] |
| Germ Cell Mutagenicity (by analogy to Phenazine) | Category 2 | Suspected of causing genetic defects | [2] |
Pre-Disposal and Spill Management: Immediate Safety Actions
Proper disposal begins with proactive laboratory practices. Adherence to the OSHA Laboratory Standard (29 CFR 1910.1450) and the development of a comprehensive Chemical Hygiene Plan are foundational to a safe working environment.
Personal Protective Equipment (PPE)
Given the hazard profile, the following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles are essential to prevent eye irritation[2].
-
Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin contact[2].
-
Body Protection: A lab coat or other protective clothing should be worn[2].
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Spill Response Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following protocol provides a framework for its proper disposal as a hazardous chemical waste.
-
Waste Identification and Classification:
-
Based on its GHS classifications, this compound should be treated as a hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes and classification procedures.
-
-
Waste Segregation and Containerization:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. It should be kept separate from strong oxidizing agents[2].
-
Container: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition and have a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area should be secure, well-ventilated, and away from sources of ignition.
-
Keep the container closed at all times except when adding waste.
-
-
Final Disposal:
-
Professional Disposal Service: Arrange for the pickup and disposal of the hazardous waste through a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, following your institution's and regulatory requirements.
-
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding its hazards, implementing stringent safety protocols, and adhering to regulatory disposal requirements, we uphold our commitment to the safety of our colleagues and the protection of our environment. Always consult your institution's specific guidelines and the Safety Data Sheet for the most accurate and detailed information.
References
-
PubMed. (2025, August 1). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. Retrieved from [Link]
-
PubMed. (2008, July). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Retrieved from [Link]
-
ER Publications. (n.d.). Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles: A Sustainable Approach to Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023, June 13). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenazine. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C12H12N2). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling 1,2,3,4-Tetrahydrophenazine: A Protocol for Proactive Safety
As researchers dedicated to advancing drug development, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth operational plan for handling 1,2,3,4-Tetrahydrophenazine, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our goal is to create a self-validating system of protocols that protects you, your colleagues, and the integrity of your research.
Hazard Identification: Understanding the Adversary
Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; it presents several health risks that dictate our approach to personal protective equipment (PPE).
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1][2]:
| Hazard Class | GHS Hazard Statement | Potential Impact on Researcher |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Accidental ingestion can lead to significant illness. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause redness, inflammation, or dermatitis. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Splashes or contact with vapors can result in painful and potentially damaging eye conditions.[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.[1][2] |
This hazard profile forms the logical basis for the multi-layered defense system we will construct, starting with engineering controls and culminating in specific PPE.
The Hierarchy of Controls: A Proactive Defense Strategy
Experienced scientists know that PPE is the last line of defense, not the first.[3] A truly safe laboratory environment is built on a foundation of proactive controls that minimize the potential for exposure at its source.
Caption: The Hierarchy of Controls prioritizes safety measures.
Engineering Controls: Your Primary Shield
Before you even select your gloves, ensure these systems are in place and fully operational:
-
Chemical Fume Hood: All handling of this compound, including weighing, mixing, and transferring, must be conducted inside a certified chemical fume hood.[4] This is non-negotiable, as it is the primary method for preventing respiratory exposure.[4]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their presence is a critical failsafe in the event of an accidental splash.[4]
Administrative Controls: Codifying Safe Practices
-
Standard Operating Procedures (SOPs): Your institution must have a specific SOP for handling this and similar compounds. All personnel must be trained on this SOP before beginning work.
-
Restricted Access: Clearly designate the area where this compound is being used. Limit access to authorized and trained personnel only.
Personal Protective Equipment (PPE): Your Final Barrier
Once engineering and administrative controls are in place, we select PPE to mitigate the risk of direct contact. The choice of PPE is not arbitrary; it is a direct response to the hazards identified in Section 1.
Caption: PPE selection workflow based on task and risk assessment.
Eye and Face Protection
Requirement: Chemical safety goggles conforming to European Standard EN 166 or OSHA 29 CFR 1910.133.[5][6] Rationale: Standard safety glasses do not provide a seal around the eyes and are inadequate. Goggles are essential to protect against splashes and vapors that can cause serious eye irritation.[1][3] For procedures with a higher risk of splashing, such as large-volume transfers, a full face shield should be worn in addition to safety goggles.[3][7]
Hand Protection
Requirement: Protective, chemical-resistant gloves (e.g., nitrile).[5] Rationale: Gloves are the primary barrier against skin irritation.[2]
-
Inspection is Key: Always inspect gloves for tears or pinholes before use.[4][5]
-
Breakthrough Time: Be aware of the glove manufacturer's data on breakthrough time for the specific chemicals and solvents you are using. No glove material offers permanent protection.
-
Proper Removal: Remove gloves without touching the outer contaminated surface with your bare skin to prevent cross-contamination.
Body Protection
Requirement: A long-sleeved laboratory coat.[5] Rationale: This protects your skin and personal clothing from minor spills and contamination. For tasks with a higher risk of significant splashes, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[7]
Respiratory Protection
Requirement (for routine use): None, provided all work is conducted in a certified chemical fume hood. Requirement (for emergencies/spills): A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[4][5] Rationale: The fume hood provides primary respiratory protection. A respirator is a critical component of your emergency response plan for situations where the engineering controls have failed or are not available, such as a large spill outside the hood.[8]
Step-by-Step Operational Protocol
-
Preparation and PPE Donning:
-
Verify the chemical fume hood is operational (check airflow monitor).
-
Clear the workspace of any unnecessary items.
-
Gather all necessary equipment and reagents.
-
Don PPE in the following order: lab coat, safety goggles, face shield (if needed), and finally, gloves. Ensure gloves overlap the cuffs of the lab coat.[3]
-
-
Handling and Experimentation:
-
Conduct all manipulations of this compound at least 6 inches inside the fume hood sash.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep all containers sealed when not in immediate use.
-
-
Decontamination and PPE Doffing:
-
Decontaminate any surfaces and equipment used.
-
Remove PPE in a manner that prevents self-contamination. The most contaminated items are removed first.
-
Doffing Order: Gloves, face shield (if used), goggles, lab coat.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[2]
-
Spill and Disposal Plan
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Waste Disposal
All materials contaminated with this compound, including excess reagent, contaminated gloves, and absorbent materials from spills, are considered hazardous waste.[9]
-
Collect all waste in a designated, properly labeled, and sealed container.[4]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Dispose of the waste container through your institution's EHS program, following all local, state, and federal regulations.[9][10] Never dispose of this chemical down the drain.
By internalizing not just the "what" but the "why" of these protocols, you transform safety from a checklist into a scientific mindset. This proactive approach is the hallmark of a trustworthy and effective research professional.
References
-
This compound | C12H12N2 | CID 236273 - PubChem. National Center for Biotechnology Information. [Link]
-
This compound | CAS 4829-73-6 | AMERICAN ELEMENTS ®. American Elements. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. SAMS Solutions. [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA. U.S. Food and Drug Administration. [Link]
-
This compound (C12H12N2) - PubChemLite. PubChemLite. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Pharmaceuticals Potentially Hazardous Waste when Discarded. Florida Department of Environmental Protection. [Link]
Sources
- 1. This compound | C12H12N2 | CID 236273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pppmag.com [pppmag.com]
- 4. fishersci.ca [fishersci.ca]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. echemi.com [echemi.com]
- 9. floridadep.gov [floridadep.gov]
- 10. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
